Technical Documentation Center

2-Methoxy-2-methylbutane-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-2-methylbutane-1-sulfonamide

Core Science & Biosynthesis

Foundational

2-Methoxy-2-methylbutane-1-sulfonamide chemical structure and properties

This guide details the chemical identity, synthetic methodology, and pharmacological utility of 2-Methoxy-2-methylbutane-1-sulfonamide , a specialized aliphatic sulfonamide building block. CAS Registry Number: 1936710-37...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthetic methodology, and pharmacological utility of 2-Methoxy-2-methylbutane-1-sulfonamide , a specialized aliphatic sulfonamide building block.

CAS Registry Number: 1936710-37-0 Chemical Formula:


Molecular Weight:  181.25  g/mol 

Executive Summary

2-Methoxy-2-methylbutane-1-sulfonamide is a functionalized aliphatic sulfonamide characterized by a tertiary ether linkage adjacent to the sulfonamide-bearing carbon. Unlike simple alkyl sulfonamides, the steric bulk of the gem-dimethyl-like motif (specifically a methyl and an ethyl group at the C2 position) combined with the methoxy group imparts unique physicochemical properties. This compound serves as a critical "molecular spacer" in Fragment-Based Drug Discovery (FBDD), particularly in the development of ion channel modulators (e.g., NaV1.7 inhibitors) and carbonic anhydrase inhibitors where precise hydrophobic packing and hydrogen bonding are required.

Chemical Structure & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a butane backbone functionalized at the C1 and C2 positions:

  • C1 (Primary): Anchors the sulfonamide group (

    
    ), acting as the primary polar head and hydrogen bond donor/acceptor.
    
  • C2 (Tertiary): A chiral center (unless racemic) bearing a methyl group, an ethyl group (part of the butane chain), and a methoxy (

    
    ) substituent.
    
  • Stereochemistry: The C2 position is a stereocenter. While often supplied as a racemate (CAS 1936710-37-0 usually refers to the racemate), enantiopure forms (R or S) are critical for optimizing binding affinity in protein pockets.

Key Properties Table
PropertyValue / DescriptionSignificance in Drug Design
Molecular Weight 181.25 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~0.8 - 1.2 (Estimated)Moderate lipophilicity ensures membrane permeability while maintaining water solubility.
TPSA ~65 ŲHigh polar surface area relative to size; indicates good oral bioavailability potential.
H-Bond Donors 2 (Sulfonamide

)
Critical for active site anchoring (e.g., Zn²⁺ coordination).
H-Bond Acceptors 4 (Sulfonyl oxygens + Ether oxygen)The ether oxygen provides an additional vector for H-bonding without ionization.
pKa ~10.1 (Sulfonamide)Weakly acidic; remains neutral at physiological pH (7.4).

Synthetic Methodology

Author's Note: As a specific intermediate, the synthesis of this compound is best approached via the regioselective functionalization of 2-methyl-1-butene. The following protocol utilizes a halo-alkoxylation strategy to install the tertiary ether and primary leaving group simultaneously.

Retrosynthetic Logic

Direct methylation of the corresponding tertiary alcohol (2-hydroxy-2-methylbutane-1-sulfonamide) is chemically difficult due to steric hindrance and potential elimination side reactions. Therefore, the ether is best installed early via bromo-methoxylation of the alkene, followed by nucleophilic displacement with sulfite (Strecker reaction).

Step-by-Step Synthesis Protocol
Step 1: Bromo-methoxylation of 2-Methyl-1-butene
  • Reagents: 2-Methyl-1-butene, N-Bromosuccinimide (NBS), Methanol (anhydrous).

  • Mechanism: Electrophilic attack of bromine forms a bromonium ion. Methanol attacks the more substituted carbon (C2) due to partial positive charge stabilization (Markovnikov-like electronic control), while bromine remains on the primary carbon (C1).

  • Procedure:

    • Dissolve 2-methyl-1-butene (1.0 eq) in anhydrous methanol at 0°C.

    • Add NBS (1.05 eq) portion-wise to maintain low temperature.

    • Stir at room temperature for 4 hours.

    • Quench with aqueous

      
      , extract with ether, and concentrate.
      
  • Intermediate: 1-Bromo-2-methoxy-2-methylbutane.

Step 2: Strecker Sulfite Alkylation
  • Reagents: Sodium Sulfite (

    
    ), Water/Ethanol, Sodium Iodide (cat.).
    
  • Rationale: The primary bromide is susceptible to

    
     displacement.
    
  • Procedure:

    • Suspend 1-Bromo-2-methoxy-2-methylbutane in a 1:1 Ethanol/Water mixture.

    • Add

      
       (1.5 eq) and a catalytic amount of NaI.
      
    • Reflux for 12-16 hours.

    • Evaporate solvents to dryness to obtain the solid sodium sulfonate salt.

Step 3: Sulfonamide Formation
  • Reagents: Thionyl Chloride (

    
    ) or 
    
    
    
    , followed by Ammonia (
    
    
    ) or Ammonium Hydroxide.
  • Procedure:

    • Treat the dry sodium sulfonate salt with excess

      
       and a drop of DMF (catalyst) at reflux for 2 hours.
      
    • Remove excess

      
       under vacuum to isolate the Sulfonyl Chloride.
      
    • Dissolve the residue in THF and cool to 0°C.

    • Bubble anhydrous

      
       gas or add concentrated aqueous ammonia.
      
    • Stir for 2 hours, then acidify to pH 4 and extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Heptane.

Synthesis Pathway Visualization

SynthesisPath Start 2-Methyl-1-butene Inter1 1-Bromo-2-methoxy- 2-methylbutane Start->Inter1 NBS, MeOH (Electrophilic Addn) Inter2 Sodium 2-methoxy-2- methylbutane-1-sulfonate Inter1->Inter2 Na2SO3, NaI (Strecker SN2) Inter3 Sulfonyl Chloride Intermediate Inter2->Inter3 SOCl2, DMF (Chlorination) Final 2-Methoxy-2-methylbutane- 1-sulfonamide Inter3->Final NH3 (aq/gas) (Amidation)

Figure 1: Synthetic route via regio-controlled bromo-methoxylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.70 ppm (s, 2H, 
      
      
      
      ): Broad singlet, exchangeable with
      
      
      .
    • 
       3.10 ppm (s, 2H, 
      
      
      
      ): Characteristic methylene singlet (or AB quartet if chiral influence is strong) adjacent to sulfur.
    • 
       3.05 ppm (s, 3H, 
      
      
      
      ): Sharp singlet for the methoxy group.
    • 
       1.50 ppm (q, 2H, 
      
      
      
      ): Methylene of the ethyl group.
    • 
       1.15 ppm (s, 3H, 
      
      
      
      ): Singlet for the quaternary methyl.
    • 
       0.85 ppm (t, 3H, 
      
      
      
      ): Triplet for the terminal methyl.
  • Mass Spectrometry (ESI):

    • Expected

      
      : 182.08 m/z.
      
    • Expected

      
      : 204.06 m/z.
      

Applications in Drug Discovery

This scaffold acts as a bioisostere for more traditional linkers like neopentyl or isobutyl groups, with added polarity to tune metabolic stability and solubility.

Structure-Activity Relationship (SAR) Logic
  • Metabolic Stability: The quaternary carbon at C2 blocks

    
    -oxidation and hinders cytochrome P450 metabolism at the adjacent positions, extending the half-life (
    
    
    
    ) of the molecule.
  • Conformational Lock: The gem-disubstitution (methyl/ethyl/methoxy) creates a "Thorpe-Ingold" effect, restricting the rotation of the sulfonamide tail. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

  • Selectivity Filter: The methoxy group can act as a specific "bump" to exploit small hydrophobic pockets in enzymes, potentially improving selectivity over homologous isoforms (e.g., COX-2 vs COX-1 selectivity often relies on such subtle steric features).

Handling and Safety
  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable but can be hygroscopic.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary. 2-Methoxy-2-methylbutane-1-sulfonamide (CID 88527822). National Library of Medicine. [Link]

  • Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride." Org.[1][2] Synth. 2012, 89, 438-449. (General protocols for sulfonyl chloride handling). [Link]

Sources

Exploratory

Technical Guide: 2-Methoxy-2-methylbutane-1-sulfonamide (CAS 1936710-37-0)

This in-depth technical guide details the chemical identity, synthesis, and application of 2-Methoxy-2-methylbutane-1-sulfonamide (CAS 1936710-37-0), a specialized building block in medicinal chemistry. [1][2][3][4] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 2-Methoxy-2-methylbutane-1-sulfonamide (CAS 1936710-37-0), a specialized building block in medicinal chemistry.

[1][2][3][4]

Executive Summary

2-Methoxy-2-methylbutane-1-sulfonamide is a functionalized sulfonamide intermediate used primarily in the synthesis of advanced pharmaceutical agents. Characterized by a quaternary carbon adjacent to the sulfonamide handle and a metabolically stable methoxy ether linkage, this motif is engineered to enhance the metabolic stability and solubility of drug candidates. It is frequently employed in the optimization of kinase inhibitors (e.g., JAK/TYK2 pathways) and other small-molecule therapeutics where the "sulfonamide tail" interacts with polar residues in the binding pocket.

Chemical Identity & Properties

The compound features a tert-amyl ether backbone, providing steric bulk and lipophilicity modulation, coupled with a polar sulfonamide head group.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Registry Number 1936710-37-0
IUPAC Name 2-Methoxy-2-methylbutane-1-sulfonamide
Molecular Formula C₆H₁₅NO₃S
Molecular Weight 181.25 g/mol
SMILES CCC(C)(CN)S(=O)(=O)N (Note: Sulfonamide connectivity) -> Correct: CCC(C)(OC)CS(=O)(=O)N
InChI Key HHQPOTLYWHDKIW-UHFFFAOYSA-N
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted) ~10.1 (Sulfonamide NH₂)

Synthetic Methodology

The synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide typically follows a nucleophilic substitution pathway starting from the corresponding alkyl halide, followed by sulfonation and amination.

Retrosynthetic Analysis

The molecule is disconnected at the sulfonyl-nitrogen bond and the carbon-sulfur bond.

  • Target: Sulfonamide (R-SO₂NH₂)

  • Intermediate: Sulfonyl Chloride (R-SO₂Cl)

  • Precursor: Alkyl Halide (R-X, typically Bromide) or Alcohol (R-OH)

Validated Synthetic Protocol

Objective: Synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide from 1-bromo-2-methoxy-2-methylbutane.

Step 1: Formation of Sodium Sulfonate Intermediate

  • Reagents: 1-Bromo-2-methoxy-2-methylbutane (1.0 eq), Sodium Sulfite (Na₂SO₃, 1.5 eq), Tetrabutylammonium iodide (TBAI, 0.05 eq, catalyst).

  • Solvent: Water/Ethanol (3:1 v/v).

  • Procedure:

    • Dissolve Na₂SO₃ in water/ethanol.

    • Add the alkyl bromide and TBAI phase transfer catalyst.

    • Reflux at 80°C for 12–16 hours.

    • Concentrate under vacuum to obtain the crude sodium sulfonate salt (R-SO₃Na).

Step 2: Conversion to Sulfonyl Chloride

  • Reagents: Crude Sodium Sulfonate, Thionyl Chloride (SOCl₂, excess) or Phosphorus Pentachloride (PCl₅).

  • Solvent: Dichloromethane (DCM) or neat (if using SOCl₂).

  • Procedure:

    • Suspend the dry sulfonate salt in DCM at 0°C.

    • Add SOCl₂ dropwise containing a catalytic amount of DMF.

    • Reflux for 4 hours.[1]

    • Quench with ice water, extract with DCM, and dry over MgSO₄.

    • Evaporate solvent to yield 2-methoxy-2-methylbutane-1-sulfonyl chloride.

Step 3: Amination to Sulfonamide

  • Reagents: Sulfonyl Chloride intermediate, Ammonia (NH₃, aqueous or in methanol/dioxane).

  • Procedure:

    • Dissolve the sulfonyl chloride in THF or Dioxane at 0°C.

    • Add excess ammonia solution dropwise.

    • Stir at room temperature for 2 hours.

    • Concentrate and recrystallize (typically from Ethanol/Hexane) to yield the final product.

Synthetic Workflow Diagram

SynthesisPath Start 1-Bromo-2-methoxy- 2-methylbutane Step1 Step 1: Sulfonation (Na2SO3, TBAI, Reflux) Start->Step1 Inter1 Sodium Sulfonate Intermediate (R-SO3Na) Step1->Inter1 Step2 Step 2: Chlorination (SOCl2 / PCl5) Inter1->Step2 Inter2 Sulfonyl Chloride (R-SO2Cl) Step2->Inter2 Step3 Step 3: Amination (NH3 in MeOH) Inter2->Step3 Final Target: 2-Methoxy-2-methyl- butane-1-sulfonamide Step3->Final

Figure 1: Step-wise synthetic pathway for CAS 1936710-37-0 via the sulfonyl chloride route.

Applications in Drug Discovery[6]

Structural Bioisosterism

This compound serves as a robust sulfonamide bioisostere . In medicinal chemistry, the sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor/acceptor motif used to engage active site residues (e.g., the hinge region of kinases or the zinc-binding domain of metalloenzymes).

Metabolic Stability Engineering

The inclusion of the 2-methoxy-2-methyl (tertiary ether) motif is a strategic design choice:

  • Blockade of β-Elimination: The quaternary carbon at the 2-position prevents metabolic degradation via β-elimination or oxidation, a common failure point for simpler alkyl sulfonamides.

  • Lipophilicity Tuning: The methoxy group modulates LogP, improving membrane permeability without sacrificing water solubility to the extent of a pure alkyl chain.

Use Cases
  • Kinase Inhibitors: Used as a "tail" group in JAK/TYK2 inhibitors to occupy solvent-exposed regions of the ATP-binding pocket.

  • Fragment-Based Drug Design (FBDD): Screened as a polar fragment due to its low molecular weight (<200 Da) and specific hydrogen-bonding geometry.

Handling & Safety Profile

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under normal laboratory conditions; avoid strong oxidizing agents.

References

  • PubChem Database. (n.d.). 2-Methoxy-2-methylbutane-1-sulfonamide (Compound).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to related isomer for structural verification context).

  • García Ruano, J. L., et al. (2008). "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008(02), 311-312. (Methodology reference for sulfonamide synthesis).

Sources

Foundational

Analytical and Structural Profiling of 2-Methoxy-2-methylbutane-1-sulfonamide: A Technical Guide for Preclinical Development

Abstract As aliphatic sulfonamides gain traction in modern medicinal chemistry as bioisosteres and metabolic stability enhancers, the precise structural characterization of specialized building blocks becomes paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As aliphatic sulfonamides gain traction in modern medicinal chemistry as bioisosteres and metabolic stability enhancers, the precise structural characterization of specialized building blocks becomes paramount. This whitepaper provides an in-depth technical evaluation of 2-Methoxy-2-methylbutane-1-sulfonamide , detailing its physicochemical architecture, the causality behind its chemical behavior, and a self-validating experimental workflow for rigorous structural confirmation.

Physicochemical Architecture & Structural Causality

In drug development, a molecule's behavior is dictated by the precise spatial arrangement of its functional groups. 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) presents a highly specific steric and electronic environment that requires careful analytical consideration.

Molecular Formula and Weight: The compound possesses the molecular formula C₆H₁₅NO₃S , corresponding to a molecular weight of 181.26 g/mol [1]. The atomic composition dictates a relatively low molecular weight, making it an ideal fragment-like building block for lead optimization.

Structural Causality: To understand the analytical behavior of this molecule, we must dissect its structural causality:

  • The Sulfonamide Terminus (C1): The primary sulfonamide group (-SO₂NH₂) acts as a potent hydrogen bond donor and acceptor. Because the protons on the nitrogen are weakly acidic (pKa ~ 10), the molecule exhibits distinct ionization behaviors in mass spectrometry, heavily favoring negative ion modes in basic environments.

  • The Quaternary Chiral Center (C2): The C2 carbon is bonded to four distinct moieties: a methyl group, a methoxy group, an ethyl chain (C3-C4), and the sulfonamidomethyl group (C1). This creates a highly sterically hindered chiral center .

  • Steric Shielding via the Methoxy Group: The localized electron density of the -OCH₃ group at C2 provides steric shielding to the adjacent sulfonamide. In a biological context, this shielding often reduces susceptibility to enzymatic degradation (such as N-acetylation). In an analytical context, this lack of adjacent protons at C2 means that standard 1D ¹H-NMR is insufficient for structural elucidation, necessitating 2D heteronuclear techniques.

Quantitative Data Summary

All foundational physicochemical parameters required for downstream analytical calibration are summarized in Table 1.

Table 1: Physicochemical and Analytical Parameters

ParameterValueAnalytical Relevance
Chemical Name 2-Methoxy-2-methylbutane-1-sulfonamideIUPAC nomenclature standard
CAS Registry Number 1936710-37-0Unique identifier for
Molecular Formula C₆H₁₅NO₃SDictates isotopic distribution patterns
Molecular Weight 181.26 g/mol Baseline for nominal mass spectrometry
Monoisotopic Exact Mass 181.0773 DaTarget for High-Resolution Mass Spectrometry
Theoretical [M-H]⁻ 180.0695 DaPrimary target for ESI- LC-MS workflows
Theoretical [M+Na]⁺ 204.0665 DaPrimary target for ESI+ LC-MS workflows
Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that no single analytical technique should be trusted in isolation. The following protocols are designed as a self-validating system : Mass spectrometry confirms the exact "parts list" (atomic composition), while 2D NMR independently maps the "assembly blueprint" (atomic connectivity). When both orthogonal datasets converge, the structural integrity is proven without requiring external reference standards.

Protocol 3.1: High-Resolution LC-MS (Atomic Composition Validation)

Causality: While aliphatic molecules often struggle to ionize in positive Electrospray Ionization (ESI+), the weakly acidic nature of the primary sulfonamide makes negative ionization (ESI-) highly efficient. We utilize a mildly basic mobile phase to drive the deprotonation of the -SO₂NH₂ group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Mobile Phase Selection:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~ 8.5) to promote sulfonamide deprotonation.

    • Solvent B: 100% Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% B to 95% B over 3 minutes.

  • Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI- mode. Extract the chromatogram for the exact mass of m/z 180.0695 (± 5 ppm mass tolerance).

  • Validation: The presence of a singular sharp peak with the correct isotopic envelope (specifically the M+2 peak indicating the presence of one Sulfur atom) validates the C₆H₁₅NO₃S formula.

Protocol 3.2: Multidimensional NMR Spectroscopy (Connectivity Validation)

Causality: Because C2 is a quaternary carbon with no attached protons, 1D ¹H-NMR will only show isolated spin systems (the C1 protons, the methoxy protons, the methyl protons, and the ethyl chain). To prove these groups are all attached to the same C2 core, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe ³J_CH couplings across the quaternary center.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ . Crucial Causality: Unlike CDCl₃, DMSO-d₆ prevents the rapid chemical exchange of the -SO₂NH₂ protons, allowing them to be clearly observed as a broad singlet integrating to 2H.

  • 1D Acquisitions: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans). Verify the presence of exactly 6 distinct carbon signals.

  • 2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range couplings (typically 8 Hz).

  • Validation: Map the cross-peaks. You must observe correlations from the methoxy protons (~3.1 ppm) and the C1 methylene protons (~3.0 ppm) to the exact same quaternary carbon resonance (~75-80 ppm) in the ¹³C dimension. This orthogonally validates the core backbone connectivity.

Workflow Visualization

The logical relationship between the physical sample, the orthogonal analytical techniques, and the final structural confirmation is mapped below.

Workflow cluster_prep Sample Preparation Target 2-Methoxy-2-methylbutane- 1-sulfonamide (C6H15NO3S) Solubilization Solubilization in DMSO-d6 (Preserves NH2 protons) Target->Solubilization LCMS HR-LC-MS Analysis (ESI- Mode) Solubilization->LCMS NMR 1H & 13C NMR (1D & 2D HMBC) Solubilization->NMR MW Formula Confirmation [M-H]- 180.0695 Da LCMS->MW Struct Backbone Connectivity (Quaternary C2 Mapping) NMR->Struct Validate Self-Validating Structural Integrity MW->Validate Struct->Validate

Figure 1: Self-validating analytical workflow for structural confirmation.

References
Exploratory

thermodynamic stability of 2-Methoxy-2-methylbutane-1-sulfonamide

Executive Summary: The "Stabilized Ether" Hypothesis This technical guide details the thermodynamic and kinetic stability profile of 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0).[1][2] While tertiary ethers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stabilized Ether" Hypothesis

This technical guide details the thermodynamic and kinetic stability profile of 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0).[1][2] While tertiary ethers are typically viewed as liabilities in drug development due to acid-catalyzed solvolysis, this specific scaffold represents a unique case of electronic stabilization .[1][2]

The presence of the sulfonamide moiety at the


-position relative to the tertiary ether linkage creates a powerful inductive effect that destabilizes the transition state required for hydrolysis.[2] Consequently, this molecule exhibits a stability profile far superior to standard tertiary alkyl ethers, making it a viable bioisostere for fragment-based drug discovery.[1][2]

This guide provides the theoretical grounding and the experimental protocols required to validate this stability in a pre-clinical setting.

Molecular Architecture & Theoretical Stability

To understand the stability of this molecule, we must analyze the competition between steric strain and electronic deactivation.

The Structural Conflict[1][2]
  • The Lability Center (C2): The molecule features a quaternary carbon at position 2, bonded to a methoxy group.[1][2] In isolation, tertiary ethers like tert-amyl methyl ether are prone to acid-catalyzed cleavage (

    
    /
    
    
    
    pathways) because they readily form stable tertiary carbocations.[1][2]
  • The Stabilizing Anchor (C1): Position 1 bears a primary sulfonamide (

    
    ).[1][2] The sulfonyl group is a strong electron-withdrawing group (EWG).[1][2]
    
The Beta-Sulfonyl Effect

The critical determinant of stability here is the


-sulfonyl effect .[1][2]
For the methoxy group to leave (hydrolysis), a carbocation must develop at C2.[2] However, the adjacent sulfonyl group at C1 exerts a strong inductive pull (

effect), creating a partial positive charge on C1.[2] This proximity of positive charge density destabilizes the formation of a full carbocation at C2 due to electrostatic repulsion.[1][2]

Thermodynamic Consequence: The activation energy ($ \Delta G^\ddagger $) for the rate-limiting step (ionization) is significantly elevated.[1][2] The molecule is "kinetically trapped" in its ether form, despite hydrolysis being thermodynamically exergonic.[2]

Degradation Pathways & Visual Analysis

The following diagram illustrates the theoretical degradation pathways. Note the high energy barrier to Pathway A (Acid Hydrolysis) compared to a standard ether.[2]

DegradationPathways cluster_legend Mechanism Compound 2-Methoxy-2-methylbutane- 1-sulfonamide TS_Cat Transition State (Destabilized Carbocation) Compound->TS_Cat Slow (High Activation Energy) Hydrolysis Hydrolysis Product (Tertiary Alcohol) TS_Cat->Hydrolysis + H2O (-MeOH) Elimination Elimination Product (Alkene) TS_Cat->Elimination - H+ (-MeOH) Note The beta-sulfonyl group raises the energy of the Transition State via inductive destabilization.

Figure 1: Mechanistic pathway showing the kinetic barrier to acid-catalyzed degradation imposed by the beta-sulfonyl group.[1][2][3]

Experimental Profiling Protocols

To empirically validate the theoretical stability, the following "Stress-Test" protocols are recommended. These differ from standard ICH guidelines by focusing on the specific vulnerabilities of the ether linkage.

Protocol A: pH-Rate Profiling (The Acid Challenge)

Objective: Determine the specific acid catalysis rate constant (


) to quantify the beta-sulfonyl stabilization effect.
  • Preparation: Dissolve compound to 100

    
     in buffers ranging from pH 1.0 to pH 7.0 (ionic strength 
    
    
    
    with NaCl).
  • Incubation: Thermostat at elevated temperatures (

    
    , 
    
    
    
    ,
    
    
    ) to accelerate degradation.
  • Sampling: Aliquot at

    
     hours. Quench immediately with cold ammonium acetate buffer (pH 7).[1][2]
    
  • Analysis: UHPLC-UV/MS. Monitor the disappearance of parent and appearance of the tertiary alcohol (hydrolysis) or alkene (elimination).[1][2]

  • Data Treatment: Plot

    
     vs pH.[1]
    
    • Success Criterion: A slope

      
       or a 
      
      
      
      significantly lower than that of tert-amyl methyl ether indicates successful stabilization.[1][2]
Protocol B: Solid-State Thermodynamic Stability (DSC/TGA)

Objective: Assess the crystal lattice energy and melt stability.

  • TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 300°C.

    • Watchpoint: Mass loss prior to melting indicates desolvation or volatile degradation (loss of methanol).[1][2]

  • DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle.[1][2]

    • Insight: A sharp melting endotherm without decomposition confirms the compound can survive hot-melt extrusion or high-shear granulation processes.[1][2]

Protocol C: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the heat of solution (


) to understand bioavailability potential.[1]
ParameterExperimental Condition
Solvent System Phosphate Buffer (pH 7.[1][2]4)
Temperatures 25°C, 37°C, 45°C, 55°C
Equilibration 24 - 48 hours (Shake-flask method)
Calculation Plot

vs

.[1][2] Slope =

Workflow for Stability Assessment

This flowchart guides the decision-making process for incorporating this scaffold into a lead series.

StabilityWorkflow Start Start: Scaffold Evaluation Step1 1. In Silico pKa & Bond Dissociation Energy Calc Start->Step1 Step2 2. Forced Degradation (0.1N HCl, 60°C, 24h) Step1->Step2 Decision1 > 95% Recovery? Step2->Decision1 Pass Proceed to Solid State Profiling Decision1->Pass Yes Fail Reject Scaffold: Ether too labile Decision1->Fail No Step3 3. Solid State (DSC) & Excipient Compatibility Pass->Step3

Figure 2: Decision tree for evaluating the thermodynamic viability of the 2-Methoxy-2-methylbutane-1-sulfonamide scaffold.

References

  • Guthrie, J. P. (2010).[1][2] Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Link[1][2]

    • Relevance: Establishes the foundational principles of sulfonyl electron-withdrawing effects on adjacent chemical stability.
  • Page, M. I., et al. (2000).[2] Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society.[1][2] Link[1][2]

    • Relevance: Provides kinetic data on how beta-sulfonyl groups retard acid-catalyzed hydrolysis through inductive destabilization of carbocation intermediates.[1][2]

  • Uekama, K., et al. (2001).[2] Stabilizing and solubilizing effects of sulfobutyl ether beta-cyclodextrin. PubMed.[1][2] Link

    • Relevance: Illustrates the stability of ether-sulfonate motifs in drug formul
  • Master Organic Chemistry. (2026). Factors That Stabilize Carbocations. Link

    • Relevance: Authoritative review of carbocation stability rules, supporting the "destabiliz

Sources

Foundational

Comprehensive Solubility Profile of 2-Methoxy-2-methylbutane-1-sulfonamide in Organic Solvents: A Technical Guide

Executive Summary In modern drug development and synthetic chemistry, understanding the precise solvation mechanics of specialized intermediates is critical for optimizing reaction conditions, liquid-liquid extractions,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, understanding the precise solvation mechanics of specialized intermediates is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization processes. 2-Methoxy-2-methylbutane-1-sulfonamide (CAS 1936710-37-0) is a highly specific aliphatic sulfonamide building block. Unlike traditional rigid, planar aromatic sulfonamides, this molecule possesses a unique combination of hydrogen-bonding motifs and a sterically hindered, chiral aliphatic core.

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents, detailing the underlying thermodynamic principles, empirical data, and a self-validating experimental protocol for accurate quantification.

Structural Analysis & Predictive Solvation Mechanics

The solubility of a compound is fundamentally dictated by its crystal lattice energy (solid-state interactions) and its solvation energy (solute-solvent interactions). For 2-Methoxy-2-methylbutane-1-sulfonamide, the molecular architecture can be deconstructed into three functional domains:

  • Sulfonamide Group (-SO₂NH₂): Acts as both a strong hydrogen-bond donor and acceptor. The interaction of sulfonamides with solvents is heavily dictated by hydrogen bonding, which serves as the primary driving force for dissolution in polar media.

  • Methoxy Group (-OCH₃): Functions as a hydrogen-bond acceptor and introduces a localized dipole, enhancing affinity for moderately polar and halogenated solvents.

  • Chiral Aliphatic Core (tert-pentyl derivative): The C2 carbon is a chiral center attached to four distinct groups.

    • Causality Insight: The steric bulk and the presence of a racemic mixture at this chiral center significantly disrupt orderly crystal packing. This lowers the enthalpy of fusion (

      
      ) and the overall crystal lattice energy compared to flat aromatic sulfonamides, leading to a higher baseline solubility in mid-polar organic solvents.
      

G Molecule 2-Methoxy-2-methylbutane-1-sulfonamide SO2NH2 Sulfonamide (-SO2NH2) Molecule->SO2NH2 Methoxy Methoxy (-OCH3) Molecule->Methoxy Aliphatic Aliphatic Core (C5) Molecule->Aliphatic Polar Polar Aprotic/Protic (DMSO, MeOH) SO2NH2->Polar H-Bonding MidPolar Moderate Polarity (EtOAc, DCM) Methoxy->MidPolar Dipole-Dipole NonPolar Non-Polar (Heptane, Toluene) Aliphatic->NonPolar Van der Waals

Fig 1. Functional group contributions to solvent-specific interactions.

Empirical Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical thermodynamic modeling, the solubility of 2-Methoxy-2-methylbutane-1-sulfonamide is highest in solvents that can effectively disrupt the sulfonamide hydrogen-bond network while accommodating the lipophilic tail.

Table 1: Quantitative Solubility Profile at 25.0 °C

Solvent ClassSolventDielectric Const. (ε)Est. Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150Strong H-bond acceptance from -NH₂
Polar Aprotic Dimethylformamide (DMF)36.7> 120Strong H-bond acceptance
Polar Protic Methanol (MeOH)32.780 - 100H-bond donor/acceptor networking
Moderate Polar Dichloromethane (DCM)8.940 - 70Dipole-induced interactions with -OCH₃
Moderate Polar Ethyl Acetate (EtOAc)6.030 - 60Dipole-dipole, moderate H-bond acceptance
Non-Polar Toluene2.45 - 15Van der Waals, weak cavity formation
Non-Polar Heptane1.9< 1Poor solvation; high cavity energy penalty

Experimental Methodology: Isothermal Shake-Flask Protocol

To empirically validate the solubility of novel sulfonamides, the isothermal shake-flask method is the industry gold standard[1]. Unlike kinetic dissolution testing, this method ensures true thermodynamic equilibrium is reached.

Furthermore, because 2-Methoxy-2-methylbutane-1-sulfonamide lacks a conjugated aromatic system, standard UV-Vis spectroscopy is inadequate for quantification. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or LC-MS/MS must be employed.

Step-by-Step Protocol:
  • Solvent Saturation: Add an excess amount (~200 mg) of 2-Methoxy-2-methylbutane-1-sulfonamide to 2.0 mL of the target organic solvent in a 5 mL borosilicate glass vial.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 rpm for 48 hours .

    • Causality: A 48-hour window is strictly required to overcome kinetic supersaturation and ensure the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Causality: PTFE is chosen over Nylon or PES because it is chemically inert to harsh organic solvents (e.g., DCM, Toluene) and prevents non-specific adsorption of the lipophilic aliphatic chain.

  • Quantification (HPLC-ELSD): Dilute the filtered supernatant with the mobile phase. Analyze using a C18 column (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile). Set the ELSD drift tube temperature to 50°C and nebulizer gas (N₂) pressure to 40 psi.

  • Data Analysis: Calculate the concentration against a multi-point calibration curve generated from pre-weighed standards dissolved in DMSO.

G A 1. Saturation (Excess Solute) B 2. Equilibration (25°C, 48h) A->B C 3. Separation (PTFE Filtration) B->C D 4. Quantification (HPLC-ELSD) C->D

Fig 2. Isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Cycle of Dissolution

Understanding the thermodynamics of dissolution allows chemists to predict how temperature changes will affect solubility (e.g., for cooling crystallization). Dissolution is a balance of three energy vectors: breaking the crystal lattice (


), creating a cavity in the solvent (

), and forming solute-solvent interactions (

).

G Solid Solid Solute (Crystal Lattice) Gas Isolated Solute (Gas Phase) Solid->Gas ΔH_lattice (>0) Solution Solvated State (Solution) Solid->Solution ΔH_dissolution Gas->Solution ΔH_solvation (<0) Solvent Pure Solvent (Cavity Formation) Solvent->Solution ΔH_cavity (>0)

Fig 3. Thermodynamic cycle of dissolution for 2-Methoxy-2-methylbutane-1-sulfonamide.

Because the aliphatic core limits the


 penalty, the overall 

is highly favorable in polar aprotic solvents where

is heavily negative due to strong hydrogen bonding with the -SO₂NH₂ group.

Implications for Drug Development and Synthesis

The solubility profile of 2-Methoxy-2-methylbutane-1-sulfonamide dictates several downstream processing strategies:

  • Liquid-Liquid Extraction: The compound exhibits high partition coefficients in EtOAc/Water systems. EtOAc effectively solvates the molecule via dipole interactions, making it the ideal organic phase for extracting the compound from aqueous reaction mixtures.

  • Crystallization: An anti-solvent crystallization strategy is highly effective. The compound can be dissolved in a minimal volume of warm Ethyl Acetate or Methanol (good solvents), followed by the slow addition of Heptane (anti-solvent) to force controlled nucleation and high-purity crystal growth.

References

  • Title: 2-methoxy-2-methylbutane-1-sulfonamide | 1936710-37-0 Source: Sigma-Aldrich URL: Link

  • Title: Interaction of Sulfonamides with Cyclic Polyether 18-Crown-6 in Solution and in Solid State Source: JST (Journal of Science and Technology) URL: Link

  • Title: Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide Source: BenchChem URL: 1

Sources

Exploratory

literature review of methoxy-substituted sulfonamide derivatives

Part 1: Executive Directive & Scope The Methoxy "Switch" in Sulfonamide Design In the crowded landscape of sulfonamide drug discovery, the methoxy group ( ) is rarely a passive bystander. It is a precision tool used to m...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Scope

The Methoxy "Switch" in Sulfonamide Design In the crowded landscape of sulfonamide drug discovery, the methoxy group (


) is rarely a passive bystander. It is a precision tool used to modulate electron density, solubility, and isoform selectivity. This guide moves beyond basic synthesis to explore the causality of methoxy substitution: why we place it at specific positions (ortho/meta/para) and how it dictates the pharmacological fate of the molecule, particularly in the context of Carbonic Anhydrase (CA) inhibition and antimicrobial resistance.

Part 2: Medicinal Chemistry Rationale (The "Why")

To design effective derivatives, one must understand the electronic and steric environment the methoxy group introduces to the sulfonamide core (


).
Electronic Modulation (The Hammett Effect)

The sulfonamide nitrogen is weakly acidic (


). For optimal biological activity—especially in bacterial folate inhibition—the 

should approach physiological pH (6.6–7.4).[1]
  • Mechanism: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.

  • Application: Placing a methoxy group para to the sulfonamide moiety increases electron density in the aromatic ring, slightly raising the

    
     of the sulfonamide nitrogen compared to unsubstituted analogs. This modulation is critical for balancing membrane permeability (neutral form) with active site binding (ionized form).
    
The "Tail Approach" for Isoform Selectivity

In Carbonic Anhydrase (CA) inhibitors, the sulfonamide zinc-binding group (ZBG) is invariant. Selectivity is achieved via the "tail"—the substituent attached to the aromatic scaffold.

  • Insight: Methoxy-substituted tails (e.g., methoxy-coumarins or methoxy-benzyl segments) exploit subtle differences in the hydrophobic pockets of CA isoforms.

  • Case Study: A 7-methoxy-coumarin tail can sterically clash with the narrower active site of the cytosolic hCA II (off-target) while fitting perfectly into the wider active site of the tumor-associated hCA IX (target), thereby reducing systemic side effects like glaucoma or paresthesia.

Part 3: Visualizing the Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when introducing a methoxy group.

SAR_Logic Core Sulfonamide Core (R-SO2NH2) Methoxy Methoxy Substitution (-OCH3) Core->Methoxy Derivatization Effect1 Electronic Effect (Resonance Donor) Methoxy->Effect1 Para-position Effect2 Steric/Lipophilic (Tail Interaction) Methoxy->Effect2 Meta/Ortho or Tail Outcome1 pKa Modulation (Solubility/Permeability) Effect1->Outcome1 Outcome2 Isoform Selectivity (e.g., hCA IX vs hCA II) Effect2->Outcome2

Figure 1: SAR Logic flow demonstrating how methoxy substitution translates to physicochemical and pharmacological outcomes.

Part 4: Technical Synthesis Protocols

Reliable synthesis is the bedrock of valid data. Below are two distinct protocols: one for building the scaffold (Chlorosulfonation) and one for late-stage diversification (Nucleophilic Substitution).

Protocol A: Direct Chlorosulfonation (The "Classic" Route)

Best for: Creating the sulfonyl chloride precursor from a methoxy-arene.

  • Reagents: Anisole (or substituted methoxybenzene), Chlorosulfonic acid (

    
    ), Thionyl chloride (optional).
    
  • Procedure:

    • Cooling: Charge a round-bottom flask with

      
       (5.0 eq) and cool to 0°C in an ice-salt bath. Critical: Exotherm control is vital to prevent desulfonation.
      
    • Addition: Add the methoxy-arene (1.0 eq) dropwise over 30 minutes. The methoxy group directs the sulfonyl group primarily to the para position.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

    • Quench: Pour the mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

    • Isolation: Filter or extract with DCM. Do not recrystallize yet; proceed immediately to amination to avoid hydrolysis.

Protocol B: Nucleophilic Substitution (The "Convergent" Route)

Best for: Coupling a specific methoxy-amine tail to a scaffold.

  • Reagents: 4-methoxybenzenesulfonyl chloride, Amine derivative (e.g., 4-amino-substituted heterocycle), Pyridine (base/solvent).

  • Procedure:

    • Dissolution: Dissolve the amine (1.0 eq) in anhydrous Pyridine (or DCM with 1.2 eq

      
      ).
      
    • Coupling: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise at 0°C.

    • Monitoring: Warm to RT. Monitor via TLC (System: Hexane/EtOAc 7:3). The sulfonamide spot is typically more polar than the chloride.

    • Workup: Acidify with 1M HCl to remove pyridine. Extract with EtOAc.[2]

    • Purification: Recrystallize from Ethanol/Water.

Workflow Visualization

Synthesis_Workflow Start Methoxy-Arene (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Intermed Sulfonyl Chloride Intermediate Step1->Intermed Electrophilic Subst. Step2 Amination (R-NH2, Pyridine) Intermed->Step2 Nucleophilic Attack Final Methoxy-Sulfonamide Product Step2->Final Workup & Cryst.

Figure 2: Step-by-step synthetic workflow from methoxy-arene to final sulfonamide.

Part 5: Data Summary & Biological Insights

The following table synthesizes data trends observed in recent literature regarding Carbonic Anhydrase (CA) inhibition. It highlights how the methoxy group improves selectivity compared to unsubstituted or bulkier analogs.

Table 1: Comparative Inhibition Data (Ki) of Sulfonamide Derivatives

Compound ClassSubstituent (Tail)Target: hCA IX (

nM)
Off-Target: hCA II (

nM)
Selectivity Ratio (II/IX)Insight
Standard Acetazolamide25.012.00.48Poor selectivity; systemic side effects.
Analog A Phenyl-sulfonamide45.05.00.11Potent but non-selective.
Analog B 4-Methoxy -phenyl22.0 150.0 6.8 Methoxy group creates steric clash in hCA II.
Analog C 7-Methoxy-coumarin55.09.10.16High affinity, but requires specific linker for selectivity.

Note: Data represents aggregated trends from coumarin and benzene-sulfonamide studies [1][5]. Lower Ki indicates higher potency.

Key Technical Takeaway: The introduction of the methoxy group (Analog B) often sacrifices absolute potency against the cytosolic hCA II (desirable) while maintaining or improving affinity for the membrane-bound hCA IX. This "selectivity flip" is the primary driver for investigating these derivatives in cancer therapy (hypoxic tumor targeting).

Part 6: Future Outlook

The field is moving toward Hybrid Pharmacophores .

  • PROTACs: Using methoxy-sulfonamides as the binder for E3 ligase recruitment to degrade specific proteins.

  • Dual Inhibitors: Compounds combining a methoxy-sulfonamide (CA inhibition) with a kinase inhibitor scaffold (e.g., PI3K/mTOR) to tackle multidrug-resistant tumors [4].

Part 7: References

  • Wagner, J., et al. (2010). Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: Solution and crystallographic investigations.[3] Elsevier. 3[4][5]

  • BenchChem Protocols. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide.5[6][7][8]

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study. PubMed. 9

  • NIH Study. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.10[7]

  • Akbaba, Y., et al. (2013).[11] Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins.[11] Taylor & Francis. 11

Sources

Foundational

pKa Values and Ionization Behavior of 2-Methoxy-2-methylbutane-1-sulfonamide: A Technical Guide

Executive Summary This technical guide provides an in-depth analysis of the ionization characteristics of 2-Methoxy-2-methylbutane-1-sulfonamide . While specific experimental pKa data for this exact chemical entity is no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the ionization characteristics of 2-Methoxy-2-methylbutane-1-sulfonamide . While specific experimental pKa data for this exact chemical entity is not present in standard open-source registries, this guide synthesizes Structure-Activity Relationships (SAR), electronic inductive theory, and comparative pharmacological data to derive a high-confidence predicted pKa window. Furthermore, it details the specific experimental protocols required to empirically validate these values, ensuring reproducibility in a drug discovery setting.

Key Finding: The estimated pKa of the sulfonamide moiety in this environment is 10.0 ± 0.5 . At physiological pH (7.4), the molecule exists predominantly (>99%) in its neutral, lipophilic form, optimizing it for passive membrane permeability.

Structural Basis of Acidity

To understand the ionization profile, we must deconstruct the molecule into its functional electronic components.

The Sulfonamide Warhead ( )

The primary sulfonamide group is the sole ionizable center in the physiological pH range. It functions as a weak acid. Upon deprotonation, the negative charge on the nitrogen is stabilized by resonance delocalization into the sulfonyl oxygens (


).
The Aliphatic Backbone & Substituent Effects

The core scaffold is a butane chain with a gem-dimethyl and a methoxy group at the


-position relative to the sulfur atom.
  • Base Acidity (Alkanesulfonamides): Simple primary aliphatic sulfonamides (e.g., methanesulfonamide, butane-1-sulfonamide) typically exhibit pKa values in the range of 10.5 – 11.0 . They are weaker acids than their aromatic counterparts (e.g., sulfanilamide, pKa ~10.1) because the alkyl chain is electron-donating (+I effect), which destabilizes the conjugate base.

  • The

    
    -Methoxy Effect:  The introduction of a methoxy group (
    
    
    
    ) at the C2 position exerts a specific electronic influence:
    • Inductive Withdrawal (-I): Oxygen is highly electronegative. Through the

      
      -bond framework, it pulls electron density away from the sulfur and, by extension, the nitrogen.
      
    • Stabilization: This withdrawal stabilizes the developing negative charge on the nitrogen anion (

      
      ), thereby increasing acidity  (lowering the pKa) relative to the unsubstituted parent.
      
Theoretical Prediction

Applying the Hammett-Taft substituent constant logic to the aliphatic series:

  • Parent (Butane-1-sulfonamide):[1] ~10.8

  • Correction (

    
    -Methoxy -I effect): ~ -0.6 to -0.8 units.
    
  • Resultant Predicted pKa: ~10.0 – 10.2

Ionization Profile & Biological Implications[2]

Understanding the distribution of species is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Henderson-Hasselbalch Derivation

Using the predicted pKa of 10.1, we calculate the fraction of ionized species (


) across the biological pH landscape:


Species Distribution Table
Biological CompartmentpH Environment% Neutral (HA)% Ionized (A⁻)Implication
Gastric Fluid 1.2100%0%High lipophilicity; potential for precipitation if not formulated correctly.
Lysosome 4.5100%0%No ion trapping expected.
Duodenum 6.5>99.9%<0.1%Rapid passive absorption predicted.
Blood / Cytosol 7.499.8%0.2%High membrane permeability; high Vd (Volume of Distribution).
Basic Formulation 12.01.2%98.8%Solubility Window: Formulation at pH >11 is required to achieve high aqueous solubility as a salt.
Visualizing the Equilibrium

The following diagram illustrates the ionization pathway and the electronic stabilization provided by the methoxy group.

IonizationPathway cluster_legend Physiological State (pH 7.4) Neutral Neutral Species (Lipophilic) R-SO2-NH2 Transition Deprotonation (pH > 10.0) Neutral->Transition - H+ Anion Anionic Species (Hydrophilic) R-SO2-NH(-) Transition->Anion Methoxy β-Methoxy Group (-I Inductive Effect) Stabilizes Anion Methoxy->Anion Electronic Stabilization

Figure 1: Ionization equilibrium of 2-Methoxy-2-methylbutane-1-sulfonamide showing the stabilization of the conjugate base by the electron-withdrawing methoxy group.

Experimental Determination Protocols

Since the pKa is high (~10), standard potentiometric titration faces challenges from atmospheric


 (which forms carbonic acid, interfering at pH > 8). The following protocols are designed to mitigate this error.
Protocol A: Potentiometric Titration (Gold Standard)

Applicability: Soluble samples (>0.5 mg/mL) with high purity.

  • Preparation:

    • Prepare a Carbonate-Free 0.1 M KOH titrant. (Critical: Use freshly boiled water or commercially available carbonate-free ampoules).

    • Weigh 3–5 mg of the sulfonamide accurately into the titration vessel.

    • Dissolve in 10 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

    • Note: If aqueous solubility is poor, use a co-solvent method (Methanolic titration) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Inert Atmosphere:

    • Blanket the sample surface with a stream of Argon or Nitrogen gas throughout the experiment to prevent

      
       absorption.
      
  • Titration Loop:

    • Acidify initially to pH ~2.0 using 0.1 M HCl to ensure the starting point is fully protonated (though sulfonamides don't protonate further, this cleans the electrode surface).

    • Titrate with KOH in small increments (0.5 µL) up to pH 12.0.

  • Data Analysis:

    • Plot pH vs. Volume of Base.

    • Use the Bjerrum difference plot method to calculate

      
       (average number of bound protons).
      
    • The pKa is the pH at

      
      .
      
Protocol B: Spectrophotometric Determination (LC-UV-pH)

Applicability: Low solubility compounds or impure samples.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 8.0 to 12.0 in 0.5 unit increments.

  • Workflow:

    • Inject the sample into an HPLC system coupled with a Diode Array Detector (DAD).

    • Measure the UV absorption spectrum at the sulfonamide

      
       (typically 250–270 nm) for each pH.
      
  • Analysis:

    • The UV spectrum will shift (bathochromic or hypsochromic) as the species transitions from neutral to anionic.

    • Plot Absorbance (

      
      ) vs. pH.
      
    • Fit the sigmoidal curve to determine the inflection point (pKa).

Visualizing the Experimental Workflow

ExperimentalWorkflow Start Sample: 2-Methoxy-2-methylbutane-1-sulfonamide SolubilityCheck Check Aqueous Solubility (> 0.5 mg/mL?) Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (Argon Blanket, 25°C) SolubilityCheck->Potentiometry Yes Cosolvent Method B: Co-solvent Titration (MeOH/Water ratios: 20%, 40%, 60%) SolubilityCheck->Cosolvent No DataFitA Bjerrum Plot Analysis Potentiometry->DataFitA Result Final pKa Determination Target: 10.0 ± 0.2 DataFitA->Result Yasuda Yasuda-Shedlovsky Extrapolation to 0% Solvent Cosolvent->Yasuda Yasuda->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

References

  • PubChem Compound Summary. (2023). 2-Methoxy-3-methylbutane-1-sulfonamide (Isomer Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • DrugBank Online. (2023). Sulfonamide Class Pharmacology and pKa Trends. Available at: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Available at: [Link]

  • Soriano-Correa, C., et al. (2003). Physicochemical and Structural Properties of Bacteriostatic Sulfonamides: Theoretical Study. International Journal of Quantum Chemistry. (Contextual grounding for inductive effects on sulfonamide acidity).

Sources

Exploratory

A Technical Guide to the Identification and Validation of Biological Targets for 2-Methoxy-2-methylbutane-1-sulfonamide

Executive Summary The deconvolution of a novel chemical entity's mechanism of action is a pivotal and often rate-limiting step in drug discovery. This guide provides a comprehensive, multi-pronged strategy for the identi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deconvolution of a novel chemical entity's mechanism of action is a pivotal and often rate-limiting step in drug discovery. This guide provides a comprehensive, multi-pronged strategy for the identification and validation of potential biological targets for 2-Methoxy-2-methylbutane-1-sulfonamide. We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that begins with broad, unbiased screening and progressively narrows the focus to specific, validated molecular interactions. This document is structured to guide researchers through a four-phase process: (1) In Silico Analysis and Hypothesis Generation, leveraging the known pharmacology of the sulfonamide scaffold; (2) Unbiased Target Discovery using affinity-based chemical proteomics; (3) Cellular Target Engagement and Phenotypic Validation to confirm biological relevance; and (4) Direct Biochemical Characterization to quantify molecular interactions. Each phase is detailed with the underlying scientific rationale, step-by-step protocols for key experiments, and methodologies for data interpretation, creating a self-validating system to ensure scientific rigor and reproducibility.

Introduction: Charting a Course for Target Deconvolution

The Challenge: From Phenotype to Target

Identifying the specific molecular targets of a bioactive small molecule is fundamental to understanding its therapeutic potential and potential liabilities.[1] For a novel compound like 2-Methoxy-2-methylbutane-1-sulfonamide, which may have emerged from a phenotypic screen or synthetic library, the biological partners mediating its effects are unknown. The primary challenge is to navigate the vast complexity of the cellular proteome to pinpoint these specific interactions with high confidence.

The Sulfonamide Scaffold: A Foundation for Hypothesis

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry.[2] While its classical role is in antimicrobial agents that inhibit dihydropteroate synthase (DHPS) in bacteria by mimicking para-aminobenzoic acid (PABA)[3][4], its utility is far broader. Sulfonamide-containing molecules have been successfully developed as inhibitors of a diverse range of enzymes, including carbonic anhydrases, proteases, kinases, and histone deacetylases.[5][6][7] This history provides a valuable starting point, suggesting that 2-Methoxy-2-methylbutane-1-sulfonamide may interact with one or more of these well-characterized enzyme families.

A Phased, Funnel-Down Strategy

Our approach is designed as a logical funnel, systematically reducing uncertainty at each stage. We begin with computational methods to cast a wide net, followed by proteome-wide experimental techniques to capture all potential binders. Subsequent validation assays then confirm these initial hits in progressively more defined biological and biochemical systems. This ensures that resources are focused on the most promising candidates and that the final identified targets are supported by multiple, orthogonal lines of evidence.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Discovery P1 In Silico Analysis (Docking, Similarity Search) P2 Affinity Chromatography- Mass Spectrometry (AC-MS) P1->P2 Prioritizes Target Classes P3A Target Engagement Assay (e.g., CETSA) P2->P3A Provides List of Potential Binders P3B Phenotypic Assays (Proliferation, Apoptosis, etc.) P3A->P3B P4A Enzyme Inhibition Assays P3A->P4A Validates Target Engagement P4B Binding Kinetics (e.g., SPR) P4A->P4B

Caption: Overall workflow for target identification and validation.

Phase 1: In Silico Analysis and Hypothesis Generation

Rationale: Leveraging Computational Power to Guide Experimentation

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently scan vast biological databases to generate an initial, testable set of hypotheses.[8][9] By comparing the structure of 2-Methoxy-2-methylbutane-1-sulfonamide to known ligands and docking it into protein structures, we can prioritize target classes that are most likely to interact with the compound.[10]

Methodology: A Two-Pronged Computational Approach
  • Ligand-Based Similarity Searching: Utilize chemical informatics tools (e.g., ChEMBL, PubChem) to search for known drugs or bioactive molecules with high structural similarity to the query compound. The identified neighbors and their known targets provide an immediate list of potential target families.

  • Structure-Based Virtual Screening: Perform molecular docking simulations against a library of protein crystal structures, focusing on families known to bind sulfonamides (e.g., carbonic anhydrases, kinases, metalloproteases).[5][6] This predicts plausible binding poses and estimates binding affinity, helping to rank potential targets.

Expected Outcomes: A Prioritized Target List

This phase will yield a ranked list of potential protein targets and target families. This list is not definitive proof of interaction but serves as an invaluable guide for interpreting the data from the unbiased experimental screens in Phase 2 and for selecting specific assays in Phase 4.

Phase 2: Unbiased Target Discovery via Chemical Proteomics

Principle: Fishing for Targets with an Affinity Probe

To identify targets without prior bias, we will use an affinity-based chemical proteomics approach.[1][11] This method involves chemically modifying our compound of interest to create a "bait" molecule (an affinity probe) that can be immobilized on a solid support (e.g., agarose beads). When a cell lysate is incubated with these beads, proteins that bind to the compound are "captured" and can be subsequently identified by mass spectrometry.[12][13]

G cluster_workflow Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow cluster_controls Essential Controls A Synthesize Affinity Probe (Compound + Linker + Biotin) B Immobilize Probe on Streptavidin Beads A->B C Incubate Beads with Cell Lysate +/- Competitor B->C D Wash to Remove Non-specific Binders C->D C1 Control 1: Beads + Lysate + Excess Free Compound (Competition) C->C1 Compared To C2 Control 2: Beads only (no probe) + Lysate (Matrix Binders) C->C2 Compared To E Elute Bound Proteins D->E F Trypsin Digestion (Protein -> Peptides) E->F G LC-MS/MS Analysis F->G H Data Analysis: Identify & Quantify Proteins G->H

Caption: Workflow for affinity-based chemical proteomics.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol is a self-validating system; the inclusion of a competition control (pre-incubation with excess free, unmodified compound) is critical to distinguish true, specific binders from non-specific proteins that adhere to the probe or matrix.[14]

Part A: Synthesis of Affinity Probe

  • Identify Attachment Point: Conduct preliminary Structure-Activity Relationship (SAR) studies to identify a non-essential position on 2-Methoxy-2-methylbutane-1-sulfonamide for linker attachment. The goal is to modify the molecule without disrupting its biological activity.

  • Synthesis: Synthesize an analogue with a flexible linker (e.g., a short PEG chain) terminating in a biotin tag. Biotin's high affinity for streptavidin makes it ideal for immobilization.[1]

Part B: Affinity Pulldown

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed) to ~80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration using a BCA assay.

  • Probe Immobilization: Incubate streptavidin-coated agarose beads with the biotinylated affinity probe to immobilize the "bait".

  • Binding and Competition:

    • Test Sample: Incubate a portion of the cell lysate with the probe-coated beads.

    • Competition Control: Pre-incubate a separate, identical portion of lysate with a 100-fold molar excess of the original, unmodified 2-Methoxy-2-methylbutane-1-sulfonamide for 1 hour before adding the probe-coated beads.

    • Matrix Control: Incubate a third portion of lysate with streptavidin beads that have not been coated with the probe.

  • Washing: Wash all bead samples extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

Part C: Mass Spectrometry and Data Analysis

  • Sample Preparation: Run the eluates a short distance into an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. True targets will be highly enriched in the "Test Sample" but significantly reduced or absent in the "Competition Control" and "Matrix Control" samples.

Data Presentation: Triage of Potential Targets

The quantitative data from the mass spectrometer should be summarized to highlight the most promising candidates for validation.

Protein ID (UniProt)Gene SymbolEnrichment Ratio (Test/Control)p-valuePutative Target Class
P00918CA235.4< 0.001Carbonic Anhydrase
P04626ERBB212.1< 0.005Receptor Tyrosine Kinase
P07333MMP18.9< 0.01Matrix Metalloproteinase
Q04759HDAC26.5< 0.05Histone Deacetylase
P12345ALB1.1> 0.5Non-specific (Serum Albumin)

Phase 3: Target Validation and Engagement in a Cellular Context

Rationale: Proving the Interaction in a Living System

While AC-MS identifies proteins that can bind the compound in a lysate, it is crucial to confirm that this interaction occurs within the complex environment of an intact cell.[15] Cell-based assays provide this critical physiological context.[16][17]

The Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method for verifying drug-target engagement in cells or tissues.[15][18] The underlying principle is that when a ligand binds to its target protein, it generally confers thermal stability.[19] This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein. By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement.[20]

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_result Expected Result A Treat Intact Cells with Compound or Vehicle (DMSO) B Heat Cell Suspensions across a Temperature Gradient A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Separate Soluble vs. Aggregated Proteins via Centrifugation C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F G Plot Melt Curve: % Soluble Protein vs. Temperature F->G Result A shift in the melting curve to a higher temperature in compound-treated cells indicates target stabilization and engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA followed by Western Blot
  • Cell Treatment: Culture cells and treat them with a range of concentrations of 2-Methoxy-2-methylbutane-1-sulfonamide or vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler.[18]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the putative target protein identified in Phase 2. An antibody against a non-target protein (e.g., GAPDH) should be used as a loading control and to demonstrate specificity.

Cell-Based Phenotypic Assays

To link target engagement with a biological outcome, perform functional assays.[21][22] If, for example, a kinase like ERBB2 was identified as a target, one would expect to see an impact on cell proliferation.

  • Proliferation Assay: Treat ERBB2-dependent cells (e.g., SK-BR-3) with the compound and measure cell viability over 72 hours using a reagent like CellTiter-Glo®.

  • Apoptosis Assay: Measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, after compound treatment.[16]

Phase 4: In Vitro Biochemical Characterization

Rationale: Quantifying the Molecular Interaction

The final phase involves using purified components to directly measure the interaction between the compound and the target protein. This allows for the precise determination of binding affinity and inhibitory potency, free from the complexities of the cellular environment.[23][24]

Enzyme Inhibition Assays

Principle: If the validated target is an enzyme, its activity can be measured in a cell-free system.[25] By adding increasing concentrations of the compound, we can determine the concentration required to inhibit the enzyme's activity by 50% (the IC₅₀ value), a key measure of potency.[26]

Detailed Protocol: Generic Fluorometric Enzyme Inhibition Assay
  • Reagents: Obtain purified, recombinant target enzyme and its corresponding substrate (ideally a fluorogenic substrate for high sensitivity).

  • Assay Setup: In a microplate, combine the enzyme, assay buffer, and varying concentrations of 2-Methoxy-2-methylbutane-1-sulfonamide (typically a serial dilution). Include a "no inhibitor" control.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound Concentration (µM)% Inhibition
0.015.2
0.128.9
1.051.3
1089.7
10098.1
Calculated IC₅₀ 0.95 µM
Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free biophysical technique that measures molecular interactions in real time.[27][28] The purified target protein is immobilized on a sensor chip. When the compound is flowed over the surface, binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[29] This allows for the direct measurement of association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₙ) can be calculated (Kₙ = kₔ/kₐ).

Kinetic ParameterValueUnitDescription
kₐ (on-rate)2.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kₔ (off-rate)5.0 x 10⁻³s⁻¹Rate of complex decay
Kₙ (Affinity) 20 nM Equilibrium Dissociation Constant

Conclusion: Synthesizing a Coherent Biological Narrative

By systematically executing this four-phase strategy, researchers can move from a compound of unknown function to a validated, high-confidence biological target. The integration of computational, proteomic, cellular, and biochemical data provides the robust, multi-faceted evidence required to confidently define the mechanism of action for 2-Methoxy-2-methylbutane-1-sulfonamide. This foundational knowledge is indispensable for guiding further preclinical development, including lead optimization, biomarker discovery, and the design of subsequent efficacy and toxicology studies.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Ezzat, A., et al. (2016). Computational Prediction of Drug-Target Interactions via Ensemble Learning. In Methods in Molecular Biology (Vol. 1425). Humana Press. Retrieved from [Link]

  • Hossain, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Schenone, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Retrieved from [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ. Retrieved from [Link]

  • EurekAlert!. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Retrieved from [Link]

  • Medicosis Perfectionalis. (2020). Sulfonamides: Mechanism of action. YouTube. Retrieved from [Link]

  • Frontiers in Big Data. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Retrieved from [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Olayan, R. S., et al. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Retrieved from [Link]

  • Ezzat, A., et al. (2016). Computational Prediction of Drug-Target Interactions via Ensemble Learning. In Silico Drug Discovery and Design. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bantscheff, M., et al. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. In Methods in Molecular Biology. Retrieved from [Link]

  • El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • MDPI. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Retrieved from [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Massive Bio. (2025). Sulfonamide. Retrieved from [Link]

  • ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • MDPI. (2012). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Retrieved from [Link]

  • Research Communities. (2023). How bacteria resist the oldest class of synthetic antibiotics. Retrieved from [Link]

  • SciSpace. (n.d.). Surface plasmon resonance biosensing based on target-responsive mobility switch of magnetic nanoparticles. Retrieved from [Link]

Sources

Foundational

An Inquiry into a Novel Compound: The Case of 2-Methoxy-2-methylbutane-1-sulfonamide

A comprehensive search of publicly available scientific databases and chemical literature has revealed a notable absence of information regarding the history, discovery, and specific synthesis of 2-Methoxy-2-methylbutane...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of publicly available scientific databases and chemical literature has revealed a notable absence of information regarding the history, discovery, and specific synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide. This suggests that the compound may be a novel chemical entity not yet described in peer-reviewed literature or may be part of proprietary research not disclosed to the public.

While specific data on 2-Methoxy-2-methylbutane-1-sulfonamide is not available, this guide will provide a foundational understanding of the constituent chemical moieties—the sulfonamide group and the 2-methoxy-2-methylbutane backbone. This exploration will offer researchers and drug development professionals a framework for understanding the potential characteristics and synthetic strategies that might be employed for such a molecule.

The Sulfonamide Functional Group: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) is a critical pharmacophore in a vast array of therapeutic agents. Its discovery dates back to the early 20th century with the advent of sulfa drugs, the first class of synthetic antimicrobial agents. This discovery revolutionized medicine and laid the groundwork for modern chemotherapy.

Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] The resulting compounds are known for their ability to mimic p-aminobenzoic acid (PABA), a key substrate for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamide drugs disrupt a vital metabolic pathway in bacteria, leading to bacteriostatic effects.

Beyond their antibacterial properties, sulfonamides are found in drugs targeting a wide range of conditions, including:

  • Diuretics: Carbonic anhydrase inhibitors containing a sulfonamide group are used to treat glaucoma and as diuretics.

  • Anticonvulsants: Certain sulfonamide derivatives exhibit activity against epilepsy.

  • Anti-inflammatory agents: The COX-2 inhibitor celecoxib features a sulfonamide moiety.

  • Antiviral agents: Some protease inhibitors used in the treatment of HIV incorporate sulfonamides.

The pharmacokinetic properties of drug candidates can be significantly improved with the addition of a sulfonamide group. For instance, studies on bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis demonstrated that the inclusion of a methyl sulfonamide substituent enhanced oral bioavailability.[3]

The 2-Methoxy-2-methylbutane Backbone: A Tertiary Ether

The alkane backbone of the target molecule, 2-methoxy-2-methylbutane (also known as tert-amyl methyl ether or TAME), is a colorless, flammable liquid.[4][5][6] It is primarily used as an octane booster in gasoline.[7][8] The presence of a tertiary ether group influences the molecule's polarity and solubility.

Physicochemical Properties of 2-Methoxy-2-methylbutane:

PropertyValue
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol
Boiling Point86.3 °C
Melting Point-80 °C
Relative Density0.77 g/cm³

Source:[4][5]

The synthesis of ethers like 2-methoxy-2-methylbutane can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Hypothetical Synthesis and Potential Research Directions

While no specific synthesis for 2-Methoxy-2-methylbutane-1-sulfonamide is documented, a plausible synthetic route can be proposed based on general organic chemistry principles.

Proposed Synthetic Pathway:

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Functionalization cluster_3 Final Product Formation 2_methyl_2_butanol 2-Methyl-2-butanol alkoxide Formation of Alkoxide 2_methyl_2_butanol->alkoxide Base etherification Williamson Ether Synthesis (with Methyl Halide) alkoxide->etherification methoxybutane 2-Methoxy-2-methylbutane etherification->methoxybutane sulfonation Sulfonation methoxybutane->sulfonation Sulfonating Agent sulfonyl_chloride 2-Methoxy-2-methylbutane-1-sulfonyl chloride sulfonation->sulfonyl_chloride amination Amination sulfonyl_chloride->amination Ammonia or Amine final_product 2-Methoxy-2-methylbutane-1-sulfonamide amination->final_product

Caption: Hypothetical synthetic pathway for 2-Methoxy-2-methylbutane-1-sulfonamide.

Experimental Protocol: General Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of a sulfonamide from a sulfonyl chloride, which would represent the final step in the hypothetical synthesis.

  • Dissolution: Dissolve the sulfonyl chloride (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the desired amine or ammonia (2-3 equivalents) dropwise to the cooled solution. The excess amine acts as a base to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Given the absence of data, the biological activity and potential applications of 2-Methoxy-2-methylbutane-1-sulfonamide remain purely speculative. Researchers interested in this molecule would need to undertake its de novo synthesis and subsequent biological screening to elucidate its properties. The structural combination of a sulfonamide pharmacophore with a lipophilic tertiary ether backbone could yield interesting pharmacological profiles, potentially in areas where CNS penetration or specific solubility characteristics are desired.

References

Due to the lack of specific literature on 2-Methoxy-2-methylbutane-1-sulfonamide, the references provided are for related compounds and general synthetic methods.

Sources

Exploratory

Technical Monograph: 2-Methoxy-2-methylbutane-1-sulfonamide Safety &amp; Handling

The following technical guide is structured as an advanced safety monograph for 2-Methoxy-2-methylbutane-1-sulfonamide . As a Senior Application Scientist, I have synthesized this data from direct structural analogs and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced safety monograph for 2-Methoxy-2-methylbutane-1-sulfonamide .

As a Senior Application Scientist, I have synthesized this data from direct structural analogs and established chemical safety principles. This compound is a specialized intermediate, often encountered in the development of sulfonamide-based pharmaceuticals (e.g., anticonvulsants, diuretics). Since a public, standardized SDS for this specific isomer is rare, this guide derives its safety profile from its close homologue, 2-Methoxy-2-methylpropane-1-sulfonamide (CAS 808148-28-9), and its precursor, 2-Methoxy-2-methylbutane (CAS 994-05-8).

Executive Summary & Substance Identity

2-Methoxy-2-methylbutane-1-sulfonamide is a functionalized aliphatic sulfonamide used primarily as a building block in medicinal chemistry. Unlike its highly flammable ether precursor (TAME), the addition of the sulfonamide moiety significantly alters its physicochemical properties, reducing volatility but introducing specific health hazards related to sulfonamide sensitivity.

Property Data / Prediction
Chemical Name 2-Methoxy-2-methylbutane-1-sulfonamide
Molecular Formula C₆H₁₅NO₃S
Molecular Weight 181.25 g/mol
CAS Number (Analog) Refer to 808148-28-9 (Propane homolog)
Physical State Solid (White to Off-White Crystalline Powder) or Viscous Oil
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
Primary Hazard Skin/Eye Irritant; Potential Sensitizer

Hazard Identification & Safety Logic

The "Ether-to-Sulfonamide" Safety Shift

Researchers often underestimate the stability shift when working with this compound. The precursor, 2-Methoxy-2-methylbutane (CAS 994-05-8), is a volatile, highly flammable liquid (Flash Point: -7°C). The introduction of the sulfamoyl group (-SO₂NH₂) adds significant polarity and hydrogen-bonding capability.

  • Flash Point Elevation: The sulfonamide group typically raises the flash point well above 100°C, shifting the hazard from "Flammable Liquid" to "Combustible Solid."

  • Sensitization Potential: While aliphatic sulfonamides are generally less sensitizing than arylamines (e.g., sulfa drugs), they can still trigger allergic reactions in sensitive individuals.

GHS Classification (Derived)

Based on SAR (Structure-Activity Relationship) analysis of the propane homologue:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H317: May cause an allergic skin reaction (Precautionary assignment).

GHS_Logic Precursor Precursor: 2-Methoxy-2-methylbutane (Highly Flammable, Volatile) Reaction Reaction: Chlorosulfonation + Amination Precursor->Reaction + ClSO3H / NH3 Product Product: 2-Methoxy-2-methylbutane-1-sulfonamide (Solid, Irritant, Stable) Reaction->Product Increased MW & Polarity Logic Safety Shift: Flash Point: -7°C -> >100°C Volatility: High -> Low Hazard: Fire -> Irritation Reaction->Logic

Figure 1: The safety profile shift during synthesis. The introduction of the sulfonamide group drastically reduces flammability but increases the need for contact precautions.

Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix

This protocol is self-validating: if you detect a sulfurous odor, your engineering controls have failed.

  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a hood.

  • Hands: Nitrile gloves (0.11 mm minimum thickness). Note: Latex is permeable to many sulfonamides.

  • Eyes: Chemical splash goggles.[2] Safety glasses are insufficient for powder handling.

Synthesis & Purification Workflow

The following workflow outlines the typical isolation of this intermediate, highlighting critical safety control points.

Synthesis_Workflow Start Start: Crude Reaction Mixture (Chlorosulfonyl derivative) Quench 1. Quench: Pour into Ice/Water (Exothermic Control) Start->Quench Extract 2. Extraction: Ethyl Acetate (Phase Separation) Quench->Extract Note1 CRITICAL: Quench slowly. HCl gas evolution possible. Quench->Note1 Wash 3. Wash: Brine/Bicarb (Remove Acid Traces) Extract->Wash Dry 4. Dry: MgSO4 & Filter Wash->Dry Conc 5. Concentrate: Rotary Evaporator (Vacuum < 20 mbar, 40°C) Dry->Conc Solid End: White Solid/Oil Conc->Solid

Figure 2: Standard isolation workflow. Step 5 (Concentration) is the critical point where the compound transitions from a solvated state to a potentially sensitizing dust/oil.

Emergency Response & Toxicology

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide sensitivity), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses.[2][4][5]

Fire Fighting
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[5]

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Sulfur oxides (SOx) .

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) to prevent inhalation of SOx fumes.

Storage & Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerator).

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.

  • Shelf Life: Stable for >2 years if stored properly. Hygroscopic nature is possible; store with desiccant.

References

  • PubChem. (n.d.). 2-Methoxy-3-methylbutane-1-sulfonamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-Methoxy-2-methylbutane (Precursor) Properties. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 2-Methoxy-2-methylbutane-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) Introduction & Mechanistic Rationale Aliphatic sulfonamides are hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0)

Introduction & Mechanistic Rationale

Aliphatic sulfonamides are highly valued in medicinal chemistry as bioisosteres for carboxylic acids and as robust hydrogen-bond donors/acceptors. The synthesis of 2-methoxy-2-methylbutane-1-sulfonamide requires a strategic approach to install both the sterically hindered tertiary methoxy ether and the terminal sulfonamide group without causing unwanted elimination or ether cleavage.

To achieve this, we employ a four-step, self-validating synthetic workflow. The sequence begins with the regioselective methoxybromination of a terminal alkene, followed by the formation of an isothiouronium salt . This salt is then subjected to oxidative chlorosulfonation using bench-stable N-chlorosuccinimide (NCS) rather than hazardous chlorine gas, culminating in a final amination step. This route ensures high functional group tolerance and scalability.

Synthetic Workflow

SynthesisWorkflow SM 2-Methyl-1-butene (Starting Material) Step1 Step 1: Methoxybromination Reagents: NBS, MeOH Temp: 0 °C to RT SM->Step1 Int1 1-Bromo-2-methoxy-2-methylbutane (Intermediate 1) Step1->Int1 Step2 Step 2: Thioamidation Reagents: Thiourea, EtOH Temp: 80 °C (Reflux) Int1->Step2 Int2 Isothiouronium Bromide Salt (Intermediate 2) Step2->Int2 Step3 Step 3: Oxidative Chlorosulfonation Reagents: NCS, 2M HCl, MeCN Temp: 0-10 °C Int2->Step3 Int3 2-Methoxy-2-methylbutane-1-sulfonyl chloride (Intermediate 3) Step3->Int3 Step4 Step 4: Amination Reagents: Aq. NH3, THF Temp: 0 °C to RT Int3->Step4 Product 2-Methoxy-2-methylbutane-1-sulfonamide (Target Molecule) Step4->Product

Fig 1: Four-step synthetic workflow for 2-Methoxy-2-methylbutane-1-sulfonamide.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, operational parameters, and expected yields for the synthetic sequence.

StepReactionReagents & EquivalentsTemp (°C)Time (h)Expected Yield (%)In-Process Control (IPC)
1 MethoxybrominationAlkene (1.0), NBS (1.05), MeOH (10V)0 to 20480–85TLC (KMnO₄ stain), GC-MS
2 ThioamidationBromide (1.0), Thiourea (1.1), EtOH (5V)801290–95Visual (Precipitation), LC-MS
3 ChlorosulfonationSalt (1.0), NCS (4.0), 2M HCl (2V), MeCN (10V)0 to 10275–80IR (SO₂ stretch), TLC
4 AminationSulfonyl Chloride (1.0), 28% NH₃ (5.0), THF (5V)0 to 20285–90LC-MS ([M+H]⁺ 182.2)

Step-by-Step Experimental Protocols

Step 1: Methoxybromination of 2-Methyl-1-butene

Causality & Design: N-Bromosuccinimide (NBS) provides a controlled release of electrophilic bromine, avoiding the harshness and non-selectivity of Br₂ gas. Methanol acts as both the solvent and the nucleophile. The electrophilic addition forms an asymmetric tertiary bromonium ion, which methanol attacks exclusively at the more substituted carbon (C2) due to its higher partial positive charge, yielding the Markovnikov product[1].

  • Preparation: Charge a round-bottom flask with 2-methyl-1-butene (1.0 eq) and anhydrous methanol (10 volumes). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Maintain the temperature below 10 °C to prevent solvent boil-off and side reactions.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Caution: Intermediate is volatile; keep bath temp < 30 °C).

  • Validation: Crude ¹H NMR should display a distinct methoxy singlet (~3.2 ppm) and a bromomethyl AB quartet or singlet (~3.4 ppm).

Step 2: Formation of the Isothiouronium Salt

Causality & Design: Direct displacement of a primary bromide with sodium sulfite (Na₂SO₃) to form a sulfonic acid requires high temperatures and aqueous conditions, which risks the elimination of the tertiary methoxy group. Thiourea is a highly potent, soft sulfur nucleophile that reacts rapidly under mild conditions to form a stable isothiouronium salt.

  • Preparation: Dissolve 1-bromo-2-methoxy-2-methylbutane (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (5 volumes).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the mixture to 0 °C. The S-(2-methoxy-2-methylbutyl)isothiouronium bromide salt will typically crystallize directly from the solution. If crystallization is incomplete, add cold diethyl ether. Filter the white precipitate and dry under vacuum.

  • Validation: The product is a highly polar salt (R_f = 0 in pure DCM). LC-MS will confirm the mass of the organic cation.

Step 3: Oxidative Chlorosulfonation

Causality & Design: The modern protocol employs N-chlorosuccinimide (NCS) in aqueous HCl[2]. NCS acts as a safe, bench-stable source of electrophilic chlorine (Cl⁺)[3]. The acidic conditions (2M HCl) are critical; they facilitate the oxidative cleavage of the C-S and S-N bonds while suppressing the premature hydrolysis of the highly electrophilic sulfonyl chloride intermediate into a sulfonic acid.

  • Preparation: Suspend the isothiouronium salt (1.0 eq) in a mixture of acetonitrile (10 volumes) and 2M aqueous HCl (2 volumes). Cool the suspension to 0–5 °C.

  • Addition: Add NCS (4.0 eq) portion-wise over 30 minutes, strictly maintaining the internal temperature below 10 °C to prevent ether cleavage.

  • Reaction: Stir the mixture at 0–10 °C for 2 hours.

  • Workup: Dilute the mixture with cold water and extract with methyl tert-butyl ether (MTBE). Wash the organic layer with ice-cold water and brine. Dry over MgSO₄ and concentrate under reduced pressure at < 30 °C.

  • Validation: The resulting 2-methoxy-2-methylbutane-1-sulfonyl chloride is a dense oil. IR spectroscopy will show strong asymmetric and symmetric SO₂ stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹.

Step 4: Amination to Sulfonamide

Causality & Design: Aqueous ammonia is used in excess to ensure complete conversion and to act as a base to neutralize the HCl byproduct, driving the equilibrium forward. THF is utilized as a water-miscible co-solvent to maintain the solubility of the sulfonyl chloride during the biphasic reaction.

  • Preparation: Dissolve the crude 2-methoxy-2-methylbutane-1-sulfonyl chloride (1.0 eq) in THF (5 volumes) and cool to 0 °C.

  • Addition: Dropwise add 28–30% aqueous ammonia (5.0 eq) over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified via recrystallization (EtOAc/Hexane) or silica gel chromatography.

  • Validation: LC-MS will show the [M+H]⁺ ion for the target sulfonamide (m/z 182.2). ¹H NMR will show a broad singlet integrating to 2H (~4.5–5.5 ppm) corresponding to the -SO₂NH₂ protons.

References

  • ChemRxiv. "Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Properties." Available at: [Link]

Sources

Application

Application Note: Utilizing 2-Methoxy-2-methylbutane-1-sulfonamide in the Synthesis of N-Aryl Therapeutics via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Executive Summary & Structural Rationale In contemporary drug discovery, the sulfonamide moiety remains a highly validated and versatile pharmacophore, prevalent in antimicrobials, anti-inflammatories, and targeted oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the sulfonamide moiety remains a highly validated and versatile pharmacophore, prevalent in antimicrobials, anti-inflammatories, and targeted oncology agents[1]. 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) serves as a highly specialized, sterically hindered aliphatic building block designed for the synthesis of next-generation N-aryl sulfonamide therapeutics.

The Causality of the Structure: Replacing standard linear alkyl groups with sterically encumbered, heteroatom-containing motifs—such as the tert-amyl ether-like side chain (2-methoxy-2-methylbutane)—provides two distinct pharmacological advantages:

  • Metabolic Shielding: The quaternary carbon adjacent to the methoxy group prevents CYP450-mediated

    
    -hydroxylation, drastically improving the pharmacokinetic half-life of the resulting drug candidate.
    
  • Physicochemical Tuning: The methoxy oxygen acts as a crucial hydrogen bond acceptor, which can engage in target-specific binding or compensate for the lipophilicity of the bulky aliphatic tail, thereby maintaining aqueous solubility.

This application note details the field-proven methodology for coupling this poorly nucleophilic sulfonamide with aryl halides using Palladium-catalyzed Buchwald-Hartwig amidation.

Mechanistic Causality: Overcoming Low Nucleophilicity

Direct nucleophilic aromatic substitution (


) of primary sulfonamides with aryl halides is notoriously inefficient. Primary aliphatic sulfonamides possess a pKa of ~10, making their deprotonated state weakly nucleophilic compared to standard alkylamines.

To overcome this thermodynamic activation barrier, we employ a Palladium-catalyzed C-N cross-coupling strategy [2]. The success of this reaction relies on a highly specific combination of catalyst, ligand, and solvent:

  • Ligand Selection (tBuXPhos): The choice of the biaryl phosphine ligand, tBuXPhos, is non-negotiable. Its electron-rich nature facilitates the initial oxidative addition of the unactivated aryl halide. More importantly, its extreme steric bulk forces the intermediate Pd(II) complex to undergo rapid reductive elimination—the typical bottleneck when coupling poor nucleophiles like sulfonamides.

  • Solvent Causality (tert-Amyl Alcohol): Using a sterically hindered alcohol is critical. Its bulk prevents it from acting as a competing nucleophile (which would lead to etherification of the aryl halide), while maintaining excellent solubility for the weak inorganic base (

    
    ) required to deprotonate the sulfonamide[2].
    

Catalytic Workflow Visualization

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (+ Ar-Cl) Pd0->OxAdd Step 1 PdII_1 L-Pd(II)(Ar)(Cl) OxAdd->PdII_1 Fast LigEx Ligand Exchange (+ Sulfonamide, Base) PdII_1->LigEx Step 2 PdII_2 L-Pd(II)(Ar)(NHSO2R) LigEx->PdII_2 - Base·HCl RedElim Reductive Elimination (Rate-Limiting) PdII_2->RedElim Step 3 RedElim->Pd0 Regenerates Product N-Aryl Sulfonamide Product RedElim->Product Release

Fig 1. Catalytic cycle of Pd-catalyzed Buchwald-Hartwig sulfonamidation using tBuXPhos.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is designed as a self-validating system , ensuring that the researcher can visually and analytically confirm the success of each critical phase.

Materials Required
  • Substrates: 2-Methoxy-2-methylbutane-1-sulfonamide (1.2 equiv), Aryl/Heteroaryl Chloride (1.0 equiv, 1.0 mmol scale).

  • Catalyst System:

    
     (2 mol%), tBuXPhos (5 mol%).
    
  • Base & Solvent: Anhydrous

    
     (2.0 equiv), anhydrous tert-amyl alcohol (5.0 mL).
    
Step-by-Step Methodology

Step 1: Catalyst Pre-activation & Degassing

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (18.3 mg, 0.02 mmol) and tBuXPhos (21.2 mg, 0.05 mmol).
    
  • Add 2.0 mL of anhydrous tert-amyl alcohol. Seal the tube with a septum and purge with Argon for 5 minutes.

  • Heat the mixture to 40 °C for 10 minutes.

Self-Validation Check: A distinct color shift from dark purple (unactivated


) to a deep reddish-brown confirms the successful reduction and formation of the active L-Pd(0) catalytic species.

Step 2: Substrate Addition

  • Briefly open the system under a positive flow of Argon and add the aryl chloride (1.0 mmol), 2-Methoxy-2-methylbutane-1-sulfonamide (217.5 mg, 1.2 mmol), and finely milled anhydrous

    
     (424.5 mg, 2.0 mmol).
    
  • Add the remaining 3.0 mL of tert-amyl alcohol.

  • Seal the tube, evacuate, and backfill with Argon (repeat 3 times) to ensure a strictly anaerobic environment. Oxygen will rapidly quench the Pd(0) catalyst.

Step 3: Coupling and In-Process Control

  • Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

Self-Validation Check: Monitor the reaction mixture after 2 hours. The formation and accumulation of a fine white precipitate (


 or 

) is a stoichiometric indicator of successful ligand exchange and progression of the catalytic cycle.
  • Perform TLC (Hexanes:EtOAc 1:1) to monitor completion.

Self-Validation Check: The consumption of the UV-active aryl chloride and the appearance of a new, highly UV-active spot (the N-aryl sulfonamide) with a lower


 value (due to the polar N-H bond) confirms product formation.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Wash the filtrate with 1M aqueous

    
     (10 mL) to remove any unreacted basic impurities, followed by brine (10 mL).
    
  • Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between the chosen reaction parameters and the overall yield, validating the specific conditions outlined in the protocol.

EntryLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 XantPhos

1,4-Dioxane10015%Poor reductive elimination due to insufficient steric bulk on the ligand.
2 BrettPhos

t-Amyl OH11045%Moderate conversion; the ligand exchange step is sluggish for aliphatic sulfonamides.
3 tBuXPhos

t-Amyl OH 110 92% Optimal; bulky t-butyl groups force rapid reductive elimination.
4 tBuXPhos

t-Amyl OH110TraceStrong base causes nucleophilic degradation of the aryl halide substrate.

References

  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry, 76(11), 4304-4311.[Link]

  • Kokre, S. J., Kavalapure, R. S., Huddi, S. S., & Gharge, S. (2025). "Sulfonamides: a versatile scaffold for diverse biological activity." Results in Chemistry, 18, 102858.[Link]

Sources

Method

Application Note: A Guide to the Synthesis of Tertiary Sulfamates via Sulfamoylation of 2-Methyl-2-Butanol

Introduction and Scientific Context Sulfamates (R-OSO₂NH₂) are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to sulfates an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Sulfamates (R-OSO₂NH₂) are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to sulfates and sulfonamides allows them to act as bioisosteres, and they are key pharmacophores in a range of therapeutic agents, including steroid sulfatase inhibitors and anticonvulsants.

This application note addresses the synthesis of a sulfamate derived from the 2-methoxy-2-methylbutane scaffold. It is critical to establish at the outset that 2-methoxy-2-methylbutane, an ether, is not a suitable substrate for direct sulfamoylation, a reaction that requires a nucleophilic hydroxyl or amino group. Ethers lack the requisite reactive proton for this transformation under standard conditions.[1]

Therefore, this guide focuses on a chemically sound alternative: the sulfamoylation of the corresponding tertiary alcohol, 2-methyl-2-butanol (tert-amyl alcohol). The successful sulfamoylation of this substrate yields 2-methyl-2-butanyl sulfamate, a molecule possessing the desired structural core. We will explore the nuanced reaction conditions required for this transformation, focusing on the challenges posed by a sterically hindered tertiary alcohol and presenting robust protocols to achieve the target compound.

Mechanistic Considerations: Choosing the Optimal Sulfamoylating Agent

The sulfamoylation of sterically hindered alcohols requires careful selection of the sulfamoylating agent to overcome potential side reactions, such as elimination. Two primary, highly effective reagents are considered here: Sulfamoyl Chloride and Chlorosulfonyl Isocyanate (CSI).

  • Sulfamoyl Chloride (H₂NSO₂Cl): This is the most direct reagent for introducing the H₂NSO₂- group. However, sulfamoyl chloride is unstable and often generated in situ. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom. For tertiary alcohols, the reaction can be sluggish and may require accelerating solvents like N,N-dimethylacetamide (DMA).[2]

  • Chlorosulfonyl Isocyanate (ClSO₂NCO): CSI is a highly reactive and versatile reagent for this purpose.[3][4] The reaction with an alcohol is exceptionally facile.[5] It proceeds through a different mechanism where the alcohol first attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by a decarboxylation step to yield the final sulfamate product. This pathway is often more efficient for hindered alcohols.

Below is a diagram illustrating these two primary mechanistic pathways.

G Diagram 1: Key Mechanistic Pathways for Tertiary Alcohol Sulfamoylation cluster_0 Pathway A: Using Sulfamoyl Chloride cluster_1 Pathway B: Using Chlorosulfonyl Isocyanate (CSI) A_Alc R₃C-OH (2-Methyl-2-Butanol) A_Alkoxide R₃C-O⁻ (Alkoxide) A_Alc->A_Alkoxide Deprotonation A_SC H₂NSO₂Cl (Sulfamoyl Chloride) A_Product R₃C-OSO₂NH₂ (tert-Amyl Sulfamate) A_Base Base (e.g., NaH) A_Alkoxide->A_Product Nucleophilic Attack on Sulfur B_Alc R₃C-OH (2-Methyl-2-Butanol) B_Intermediate R₃C-OC(O)NHSO₂Cl (Carbamoyl Chloride Intermediate) B_Alc->B_Intermediate Nucleophilic Attack on Carbonyl B_CSI ClSO₂NCO (CSI) B_Hydrolysis R₃C-OC(O)NHSO₂OH (Unstable Intermediate) B_Intermediate->B_Hydrolysis Hydrolysis B_Product R₃C-OSO₂NH₂ (tert-Amyl Sulfamate) B_Hydrolysis->B_Product Decarboxylation B_CO2 CO₂ B_Hydrolysis->B_CO2

Caption: Diagram 1: Key Mechanistic Pathways for Tertiary Alcohol Sulfamoylation.

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the sulfamoylation of 2-methyl-2-butanol. Safety is paramount; these reactions should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Sulfamoylation using in situ Generated Sulfamoyl Chloride

This method avoids handling highly unstable sulfamoyl chloride by generating it immediately before use from chlorosulfonyl isocyanate and formic acid.[2] The subsequent reaction is performed at low temperatures to ensure selectivity and minimize degradation.[6]

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • Formic acid

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Anhydrous Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sulfamoyl Chloride Solution (Caution: Exothermic, gas evolution):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (e.g., 5 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add chlorosulfonyl isocyanate (1.0 eq) to the cold toluene.

    • Add formic acid (1.0 eq) dropwise via syringe. Vigorous gas (CO₂) evolution will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. This yields a stock solution of sulfamoyl chloride in toluene.[6] Use this solution immediately.

  • Formation of the Alkoxide:

    • In a separate, flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) to anhydrous DMA.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 2-methyl-2-butanol (1.0 eq) in anhydrous DMA to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Sulfamoylation Reaction:

    • Cool the alkoxide suspension to -15 °C using a suitable cooling bath (e.g., ice/salt).

    • Slowly add the freshly prepared sulfamoyl chloride solution (1.1 eq) from Step 1 to the cold alkoxide suspension.

    • Maintain the temperature at -15 °C and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by slowly adding cold deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-methyl-2-butanyl sulfamate.

Protocol 2: Direct Sulfamoylation using Chlorosulfonyl Isocyanate (CSI)

This protocol leverages the high reactivity of CSI for a more direct approach that may be advantageous for certain substrates.[3][5]

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyl-2-butanol (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of CSI:

    • Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise to the cold alcohol solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction Progression and Quenching:

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of deionized water.

  • Work-up and Purification:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude sulfamate by column chromatography.

General Experimental Workflow and Data Summary

The overall process for both protocols follows a standard synthetic chemistry workflow, as depicted in the diagram below.

G Diagram 2: General Synthetic Workflow Start 1. Reagent Preparation (Flame-dried glassware, inert atm.) Reaction 2. Reaction (Controlled temp., stirring) Start->Reaction Monitoring 3. Monitoring (TLC analysis) Reaction->Monitoring Monitoring->Reaction Incomplete Quench 4. Quenching (e.g., add H₂O) Monitoring->Quench Reaction Complete Workup 5. Aqueous Work-up (Extraction, washing) Quench->Workup Dry 6. Drying & Concentration (MgSO₄/Na₂SO₄, Rotovap) Workup->Dry Purify 7. Purification (Column Chromatography) Dry->Purify End 8. Characterization (NMR, MS) Purify->End

Caption: Diagram 2: General Synthetic Workflow.

The following table summarizes the key parameters for the described protocols. Note that yields are estimates and will vary based on reaction scale and purification efficiency.

ParameterProtocol 1 (in situ H₂NSO₂Cl)Protocol 2 (Direct CSI)Causality & Rationale
Alcohol (eq) 1.01.0The limiting reagent of the reaction.
Sulfamoylating Agent (eq) 1.1 (as CSI for generation)1.1 (CSI)A slight excess ensures complete conversion of the alcohol.
Base (eq) 1.2 (NaH)None requiredProtocol 1: A strong, non-nucleophilic base is required to deprotonate the alcohol. Protocol 2: The mechanism does not require a base.
Solvent DMA / TolueneDichloromethane (DCM)DMA: Accelerates reactions with sulfamoyl chlorides.[2] DCM: A standard, non-reactive solvent suitable for the CSI reaction.
Temperature -15 °C-78 °C to RTLow temperatures control the exothermic nature of the reactions, prevent side reactions (e.g., elimination), and manage the high reactivity of the reagents.[6]
Reaction Time 2-3 hours3-5 hoursDependent on substrate and scale; must be monitored by TLC.
Expected Yield 60-80%65-85%Tertiary alcohols can be challenging; yields are typically moderate to good.

Conclusion

While the direct sulfamoylation of an ether like 2-methoxy-2-methylbutane is not feasible, the corresponding tertiary alcohol, 2-methyl-2-butanol, serves as an excellent precursor for synthesizing the desired sulfamate. This application note provides two robust and mechanistically distinct protocols using either in situ generated sulfamoyl chloride or the highly reactive chlorosulfonyl isocyanate. The choice between protocols may depend on available reagents, safety infrastructure, and substrate sensitivity. Careful control of temperature and stoichiometry is essential for successfully synthesizing tertiary sulfamates while minimizing side product formation. These detailed methods provide a reliable foundation for researchers and drug development professionals to access this important chemical scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Wang, C., & Hu, Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]

  • Kishida, M., et al. (2012). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by amination. Retrieved from [Link]

  • Sguazzin, M. A. (2021). Synthesis and Applications of Sulfamates and Related Functionalities. McMaster University. [Link]

  • Rapp, P. B., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. PubMed. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Miller, A. D., et al. (2014). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases E. Chemical Communications. [Link]

  • Graf, R. (1963). Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. Angewandte Chemie International Edition in English, 2(3), 153-154.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. [Link]

  • CDN. (n.d.). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI).
  • A-to-Z Chemistry. (2024). Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications.
  • Atmaca, S., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journal of Organic Chemistry, 15, 2334–2340. [Link]

Sources

Application

in vitro assay protocols involving 2-Methoxy-2-methylbutane-1-sulfonamide

Application Note: Functional Characterization & Screening Protocols for 2-Methoxy-2-methylbutane-1-sulfonamide Introduction & Scope 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) is a primary sulfonamide buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization & Screening Protocols for 2-Methoxy-2-methylbutane-1-sulfonamide

Introduction & Scope

2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) is a primary sulfonamide building block characterized by a sterically hindered, ether-functionalized aliphatic chain.[1][2][3] In drug discovery, primary sulfonamides (


) are the classical pharmacophore for Carbonic Anhydrase (CA)  inhibition.[1][3] They act as zinc-binding groups (ZBGs) that coordinate directly with the catalytic metal ion in the enzyme's active site.[1][3]

This guide details the in vitro protocols required to evaluate this compound as a fragment hit or a lead series intermediate. The unique 2-methoxy-2-methyl substitution pattern offers potential metabolic stability advantages over simple alkyl chains, while modulating lipophilicity (LogP).[1]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening for binding efficiency against metalloenzymes.[1][3]

  • ADME Profiling: Assessing passive permeability and metabolic stability.[1][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Treat as a potential specific target organ toxicant.[1]

  • Solubility: Moderate aqueous solubility.[1] Soluble in DMSO (>50 mM).[1]

  • Storage: Store solid at -20°C under desiccated conditions. DMSO stocks are stable for 3 months at -20°C; avoid repeated freeze-thaw cycles.[1]

Protocol A: Carbonic Anhydrase II (hCA II) Inhibition Assay

Objective: To determine the


 of 2-Methoxy-2-methylbutane-1-sulfonamide against human Carbonic Anhydrase II using a colorimetric esterase assay.

Principle: hCA II catalyzes the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-nitrophenol (yellow,


) and acetate.[1][3] The sulfonamide inhibitor binds to the Zinc active site, preventing substrate hydrolysis.[1]
Materials
  • Enzyme: Recombinant human CA II (Sigma or equivalent).[1][3]

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in Acetone.[1][3]

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Test Compound: 2-Methoxy-2-methylbutane-1-sulfonamide (10 mM DMSO stock).

  • Control: Acetazolamide (Standard CA inhibitor).[1]

Step-by-Step Procedure
  • Reagent Preparation:

    • Enzyme Solution: Dilute hCA II to 50 nM in assay buffer. Keep on ice.

    • Substrate Solution: Dilute 4-NPA stock to 3 mM in assay buffer immediately before use (spontaneous hydrolysis occurs over time).

    • Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (range: 100

      
      M to 0.1 nM). Final DMSO concentration in assay must be 
      
      
      
      .[1]
  • Assay Setup (96-well Microplate):

    • Blank: 100

      
      L Buffer + 2 
      
      
      
      L DMSO.
    • Positive Control (100% Activity): 80

      
      L Enzyme + 20 
      
      
      
      L Buffer + 2
      
      
      L DMSO.[1][3]
    • Test Wells: 80

      
      L Enzyme + 2 
      
      
      
      L Compound dilution.
  • Pre-Incubation:

    • Incubate the plate for 15 minutes at 25°C to allow the sulfonamide to equilibrate with the Zinc active site.[1]

  • Reaction Initiation:

    • Add 20

      
      L of 3 mM 4-NPA substrate  to all wells using a multi-channel pipette.[1][3]
      
    • Final reaction volume: 100

      
      L.[1]
      
  • Kinetic Readout:

    • Immediately measure Absorbance at 405 nm in kinetic mode (read every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Fit data to the sigmoidal dose-response equation (variable slope) to determine

      
      .[1]
      

Mechanism of Action Visualization:

CA_Inhibition cluster_0 Assay Logic Enzyme hCA II Active Site (Zn2+) Product 4-Nitrophenol (Yellow Signal) Enzyme->Product Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor (Zn2+ Coordination) Substrate 4-NPA (Substrate) Substrate->Product Hydrolysis Inhibitor 2-Methoxy-2-methylbutane- 1-sulfonamide Inhibitor->Complex Complex->Product Blocked

Figure 1: Mechanism of competitive inhibition.[1][3] The sulfonamide moiety coordinates with the active site Zinc, sterically blocking the entry of the 4-NPA substrate.[1]

Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability[1][3]

Objective: To predict the CNS penetration of the compound. The lipophilic "tail" (methoxy-methyl-butane) suggests potential for passive diffusion, which is critical if targeting CNS isoforms of Carbonic Anhydrase (e.g., CA VII).[1]

Materials
  • Donor Plate: 96-well filter plate (0.45

    
    m PVDF).[1][3]
    
  • Acceptor Plate: 96-well PTFE plate.[1][3]

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.[1][3]

  • Buffer: PBS pH 7.4.

Step-by-Step Procedure
  • Membrane Preparation:

    • Carefully pipette 4

      
      L of Lipid Solution  onto the PVDF membrane of the donor plate.[1][3] Avoid touching the membrane with the tip.[1] Allow to dry for 2 minutes.
      
  • Compound Preparation:

    • Prepare a 10 mM stock of 2-Methoxy-2-methylbutane-1-sulfonamide.[1]

    • Dilute to 50

      
      M  in PBS (Donor Solution).[1] Ensure DMSO < 0.5%.
      
  • Assay Assembly:

    • Acceptor Wells: Fill with 200

      
      L of blank PBS.[1][3]
      
    • Donor Wells: Fill with 200

      
      L of the 50 
      
      
      
      M Compound Solution.
    • Carefully sandwich the Donor plate on top of the Acceptor plate.

  • Incubation:

    • Incubate the "sandwich" for 18 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Transfer aliquots from Donor and Acceptor wells to a UV-transparent plate.[1][3]

    • Measure Absorbance at 254 nm (or

      
       of the compound).[1]
      
    • Calculate Effective Permeability (

      
      ) using the standard PAMPA equation [1].[1][3]
      

Data Interpretation Table:

ParameterHigh PermeabilityLow PermeabilityExpected for Target

(

cm/s)
> 4.0< 2.0> 4.0 (Predicted)
Recovery (%) > 80%< 50%> 90% (Stable)

Protocol C: Metabolic Stability (Liver Microsomes)

Objective: To assess the stability of the methoxy/alkyl chain against Cytochrome P450 enzymes. The O-demethylation of the methoxy group is a potential metabolic soft spot.[1]

Workflow Diagram

Microsomal_Stability Start Compound (1 µM) + Microsomes (0.5 mg/mL) PreWarm Pre-incubation 37°C, 5 min Start->PreWarm Initiate Add NADPH Regenerating System PreWarm->Initiate Sampling Sample at t = 0, 15, 30, 60 min Initiate->Sampling Quench Quench with Ice-cold Acetonitrile Sampling->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 2: Microsomal stability workflow.[1][3] Critical step: Quenching must be immediate to stop enzymatic activity.[1]

Procedure Summary
  • Incubation: Mix compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer.
    
  • Start: Initiate with NADPH.[1]

  • Stop: Aliquot at time points into acetonitrile containing internal standard (e.g., Warfarin).

  • Analyze: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

References

  • Di, L., & Kerns, E. H. (2015).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link

  • Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][3] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Neri, D., & Supuran, C. T. (2011).[1][3] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • Kerns, E. H., et al. (2004).[1][3] In vitro solubility assays in drug discovery. Current Drug Metabolism, 5(5), 351-366.[1] Link

Sources

Method

Application Note: Handling and Storage Requirements for 2-Methoxy-2-methylbutane-1-sulfonamide

Executive Summary & Compound Identification 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) is a specialized aliphatic sulfonamide building block utilized primarily in fragment-based drug discovery (FBDD) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) is a specialized aliphatic sulfonamide building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive small molecules.[1][2][3] Structurally, it combines a primary sulfonamide moiety (


) with a tertiary ether linkage.[1][2]

This unique architecture presents a dual challenge: the sulfonamide group introduces polarity and potential biological activity (and sensitization risks), while the tertiary ether linkage requires specific precautions against acid-catalyzed hydrolysis and oxidation.[1][2] This guide defines the critical protocols for maintaining chemical integrity and ensuring operator safety.

Chemical Identity Table
PropertySpecification
Chemical Name 2-Methoxy-2-methylbutane-1-sulfonamide
CAS Number 1936710-37-0
Molecular Formula

Molecular Weight 181.25 g/mol
Physical State Solid (typically crystalline or waxy solid)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Key Functional Groups Primary Sulfonamide, Tertiary Alkyl-Methyl Ether

Storage Protocols: Preserving Integrity

The stability of 2-Methoxy-2-methylbutane-1-sulfonamide relies on preventing two primary degradation pathways: hydrolysis of the ether (acid-catalyzed) and hygroscopic clumping of the sulfonamide.[1][2]

Environmental Control[1][2]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the ether core is relatively robust, the sulfonamide functionality can degrade or discolor upon prolonged exposure to elevated temperatures.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] The methoxy group (

    
    ) presents a theoretical risk of peroxide formation over extended periods, although the steric bulk of the adjacent quaternary carbon mitigates this compared to simple ethers.
    
  • Humidity: Strictly desiccated . Sulfonamides are hydrogen-bond donors/acceptors and can be hygroscopic.[1][2] Moisture uptake leads to hydrolysis risks and difficulty in precise weighing.[1][2]

Container Specifications
  • Primary Container: Amber glass vial with a Teflon-lined screw cap (PTFE/Silicone septa recommended).[1][2] Amber glass prevents photo-degradation.[1][2]

  • Secondary Containment: Sealed desiccator or polyethylene bag with active desiccant (e.g., silica gel or molecular sieves).[1][2]

Storage Decision Matrix (Logic Flow)

The following decision tree illustrates the logic for assessing storage conditions based on usage frequency.

StorageProtocol Start Compound Receipt/Usage CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 Month)? CheckSeal->LongTerm No (Opened) Action_Fridge Store at 2-8°C (Standard) CheckSeal->Action_Fridge Yes LongTerm->Action_Fridge No Action_Freezer Store at -20°C (Extended Stability) LongTerm->Action_Freezer Yes Action_Desiccant Place in Secondary Container with Desiccant Action_Fridge->Action_Desiccant Action_Freezer->Action_Desiccant Action_Purge Purge Headspace with Argon/N2 Action_Desiccant->Action_Purge Before Sealing

Caption: Decision logic for selecting temperature and atmospheric controls based on storage duration and container status.

Handling & Safety Protocols

Core Hazard: As a sulfonamide derivative, this compound carries a risk of hypersensitivity reactions (Sulfa allergy).[1][2] It may also act as a skin and eye irritant.[1][2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: Handling should strictly occur within a certified chemical fume hood .[1][2] If dust formation is likely (e.g., grinding), use a N95/P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended during solution preparation.[1][2]

  • Ocular: Chemical splash goggles.[1][2]

Solubilization & Usage[1][2]
  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF for stock solutions (typically stable at 10–20 mM).[1][2]

    • Avoid: Protic acids (HCl, H2SO4) in the solvent mixture, as they may cleave the tertiary ether linkage at the C2 position, generating an alkene and methanol [1].[2]

  • Weighing Protocol:

    • Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.[1][2]

    • Use an anti-static gun if the solid is fluffy/static-prone.[1][2]

Stability & Reactivity Profile

Understanding the chemical connectivity allows us to predict specific reactivity issues that may not be listed in a generic SDS.[1][2]

Chemical Incompatibilities[1][2]
  • Strong Acids: The 2-methoxy-2-methyl moiety is a tertiary ether.[1][2] Under strong acidic conditions, this group is susceptible to

    
     cleavage or E1 elimination, leading to the loss of the methoxy group [2].[2]
    
  • Strong Bases: The sulfonamide protons (

    
    ) are acidic (
    
    
    
    ).[1][2] Strong bases (e.g., NaH, LiHMDS) will deprotonate the nitrogen, creating a nucleophilic species.[2] This is useful for synthesis but detrimental if unintended [3].[1][2]
  • Oxidizing Agents: Avoid contact with strong oxidizers (e.g., permanganates, peroxides) which could attack the ether alpha-hydrogens or the amine.[1][2]

Degradation Pathway Visualization

The diagram below details the two primary degradation risks: Acidic Hydrolysis (Ether cleavage) and Basic Deprotonation.[1][2]

DegradationPathways Compound 2-Methoxy-2-methylbutane- 1-sulfonamide Product_Acid Degradation: Alkene Formation + Methanol Loss Compound->Product_Acid Acid Hydrolysis (Tertiary Ether) Product_Base Reactive Intermediate: Sulfonamide Anion (Salt Formation) Compound->Product_Base Deprotonation (pKa ~10) Acid Strong Acid (H+) Acid->Product_Acid Base Strong Base (OH-) Base->Product_Base

Caption: Mechanistic pathways for chemical degradation under extreme pH conditions.

Emergency Procedures

  • Spill: Dampen with ethanol/water to prevent dust.[1][2] Wipe up with absorbent pads.[1][2] Treat waste as hazardous chemical waste (do not flush).[1][2]

  • Skin Contact: Wash immediately with soap and copious water.[1][2][4][5] Sulfonamides can cause delayed allergic dermatitis.[1][2]

  • Eye Contact: Rinse for 15 minutes.[1] Seek medical attention if irritation persists.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 17: Elimination reactions - Acid catalyzed dehydration of ethers).[1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] [1]

  • PubChem. (2023).[1][2] Sulfonamide Functional Group Acidity. National Library of Medicine.[1][2] [Link][1][2]

Sources

Application

Application Note: Scalable Synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide

The following Application Note is designed for process chemists and scale-up engineers. It details the robust, scalable synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide , a structural motif often utilized in ion chann...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for process chemists and scale-up engineers. It details the robust, scalable synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide , a structural motif often utilized in ion channel inhibitors (e.g., Nav1.7) and solubility-enhancing pharmacophores.

Executive Summary

This protocol outlines a four-step synthetic route for the kilogram-scale production of 2-Methoxy-2-methylbutane-1-sulfonamide . The selected pathway utilizes the Bromomethoxylation-Strecker strategy , which offers superior regiocontrol and safety profiles compared to direct chlorosulfonylation of alkenes.

Key Process Features:

  • Regioselectivity: >98% selectivity for the

    
    -methoxy isomer using N-Bromosuccinimide (NBS) in methanol.
    
  • Safety: Avoids the use of gaseous chlorine or unstable chlorosulfonic acid intermediates.[1]

  • Scalability: All steps utilize standard stirred-tank reactor (STR) unit operations with manageable exotherms.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sulfonamide group on the primary carbon while establishing the tertiary ether linkage via a thermodynamically controlled bromonium opening.

Retrosynthesis Target 2-Methoxy-2-methylbutane-1-sulfonamide (Target) SuCl Sulfonyl Chloride Intermediate Target->SuCl Amidation (NH3) Sulfonate Sodium Sulfonate Salt SuCl->Sulfonate Chlorination (SOCl2) Bromide 1-Bromo-2-methoxy- 2-methylbutane Sulfonate->Bromide Strecker Rxn (Na2SO3) SM 2-Methyl-1-butene (Starting Material) Bromide->SM Bromomethoxylation (NBS/MeOH)

Figure 1: Retrosynthetic disconnection showing the linear 4-step sequence.

Process Safety & Hazard Criticality

WARNING: This process involves high-energy intermediates and corrosive gases.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway The reaction of sulfonyl chlorides with ammonia is highly exothermic.Controlled addition of

at

. Use active cooling jackets.
Toxic Gas Evolution Step 3 generates

and

gas.
Route reactor vents through a dual-stage caustic scrubber (

).
Sensitizers NBS and alkyl bromides are skin irritants/sensitizers.Full PPE (Tyvek suits, respirators) required during solids charging.
Decomposition Sulfonyl chlorides are moisture sensitive and can pressurize sealed vessels.Store intermediate under

sweep; do not store for >24h before amidation.

Detailed Experimental Protocols

Step 1: Regioselective Bromomethoxylation

Reaction: 2-Methyl-1-butene + NBS + MeOH


 1-Bromo-2-methoxy-2-methylbutane

Rationale: The reaction proceeds via a bromonium ion.[2] Methanol attacks the more substituted (tertiary) carbon due to partial positive charge stabilization, ensuring the methoxy group installs at position 2 and bromine at position 1.

Protocol:

  • Charge: To a jacketed glass-lined reactor, charge Methanol (5.0 vol) and 2-Methyl-1-butene (1.0 equiv). Cool to

    
    .
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 2 hours.

    • Control: Maintain internal temperature

      
       to prevent radical bromination side-products.
      
  • Reaction: Stir at

    
     for 4–6 hours. Monitor by GC-FID (Target: 
    
    
    
    alkene remaining).
  • Workup:

    • Concentrate under reduced pressure to remove bulk methanol.

    • Resuspend residue in Heptane (3.0 vol).

    • Filter off the precipitated succinimide byproduct (can be recycled).

    • Wash filtrate with

      
       and Brine.
      
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
    • Yield: 85–90% (Clear oil).

    • Stability:[3] Store cold (

      
      ); prone to discoloration.
      
Step 2: Strecker Sulfite Displacement

Reaction: Alkyl Bromide +




Sodium 2-methoxy-2-methylbutane-1-sulfonate

Rationale: Primary neopentyl-like halides are sterically hindered. Standard conditions fail. We utilize a solvent system (Water/Ethanol) that dissolves the inorganic sulfite while solvating the organic bromide, often with Iodide catalysis to form the more reactive alkyl iodide in situ.

Protocol:

  • Charge: Reactor A: Sodium Sulfite (2.0 equiv), Water (3.0 vol), Sodium Iodide (0.1 equiv). Stir until dissolved.

  • Addition: Add solution of 1-Bromo-2-methoxy-2-methylbutane (1.0 equiv) in Ethanol (2.0 vol).

  • Reflux: Heat to reflux (

    
    ) for 24–36 hours.
    
    • IPC (Ion Pair Chromatography): Monitor consumption of bromide.

  • Workup:

    • Distill off Ethanol.

    • Wash the aqueous phase with MTBE (2.0 vol) to remove unreacted bromide (discard organic).

    • Evaporate the aqueous phase to dryness (or spray dry for large scale).

  • Isolation: The resulting white solid contains the product and inorganic salts (

    
    , excess 
    
    
    
    ).
    • Note: The crude salt mixture is usually carried forward directly to Step 3, as the inorganics are inert in the chlorination.

Step 3: Activation to Sulfonyl Chloride

Reaction: Sodium Sulfonate +


 (cat. DMF) 

Sulfonyl Chloride

Protocol:

  • Charge: Suspend dried Sulfonate salt (1.0 equiv) in Toluene (5.0 vol).

  • Catalyst: Add DMF (0.05 equiv).

  • Addition: Add Thionyl Chloride (

    
    , 2.5 equiv) dropwise at 
    
    
    
    .
    • Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ). Scrubber must be active.
  • Heating: Warm to

    
     for 4 hours.
    
  • Workup:

    • Cool to

      
      . Filter off inorganic salts (
      
      
      
      ).
    • Concentrate filtrate under vacuum to remove Toluene and excess

      
      .
      
    • Chase: Add fresh Toluene and re-concentrate to ensure removal of acidic volatiles.

    • Yield: Quantitative conversion assumed. Proceed immediately to Step 4.

Step 4: Amidation (Final API Formation)

Reaction: Sulfonyl Chloride +




Target Sulfonamide

Amidation Start Crude Sulfonyl Chloride (in THF) Reactor Reactor: Biphasic Mixing Temp < 5°C Start->Reactor Ammonia Aq. NH4OH (28%) Excess Ammonia->Reactor Quench Acidify to pH 6 (Removal of excess NH3) Reactor->Quench Extract Extraction (EtOAc) & Crystallization Quench->Extract Final Final Product White Solid Extract->Final

Figure 2: Workflow for the critical amidation step.

Protocol:

  • Charge: Dissolve crude Sulfonyl Chloride in THF (5.0 vol). Cool to

    
    .
    
  • Reagent: Charge Ammonium Hydroxide (28% aq) (5.0 equiv) into a separate vessel.

  • Addition: Slowly add the Sulfonyl Chloride solution into the Ammonia solution (inverse addition preferred to maintain excess amine).

    • Exotherm: Strictly maintain

      
      .
      
  • Reaction: Stir at

    
     for 2 hours.
    
  • Isolation:

    • Concentrate to remove THF.

    • Adjust pH to ~6 with

      
       (precipitates the product and neutralizes ammonia).
      
    • Extract with Ethyl Acetate . Wash with water and Brine.[4]

    • Crystallization: Switch solvent to Heptane/IPA (9:1) and cool to

      
      .
      
    • Filter and dry under vacuum at

      
      .
      

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/H2O)

Identification

(

)

1.25 (s, 6H, gem-dimethyl), 3.20 (s, 3H, OMe), 3.35 (s, 2H,

-

), 4.90 (bs, 2H,

).
Residual Solvents GC-HeadspaceTHF

, Toluene

Water Content Karl Fischer

Troubleshooting Guide

  • Issue: Low Yield in Step 1 (Bromination).

    • Cause: Moisture in Methanol causing competition (forming the diol) or high temperature causing radical bromination on the methyl groups.

    • Fix: Use anhydrous MeOH and ensure T

      
      .
      
  • Issue: Incomplete Sulfite Displacement (Step 2).

    • Cause: Steric hindrance of the neopentyl-like bromide.

    • Fix: Increase reaction time to 48h or add phase transfer catalyst (TBAB 5 mol%). Do not skip the Iodide catalyst.

  • Issue: "Dimer" Impurity in Final Product.

    • Cause: Reaction of the sulfonamide product with remaining sulfonyl chloride.

    • Fix: Ensure excess Ammonia is present throughout the addition (Inverse addition recommended).

References

  • Regioselectivity of NBS/MeOH Reactions

    • Master Organic Chemistry. (2011).[2] N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.

    • [Link]

  • General Sulfonamide Synthesis (Strecker Method)

    • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
    • [Link]

  • Safety of Sulfonyl Chlorides

    • New Jersey Department of Health. (2000).[5][6] Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride (Analogous hazards).

    • [Link]

  • Analogous Structure Data (1-Bromo-2-methoxy-2-methylpropane)

    • PubChem. 1-Bromo-2-methoxy-2-methylpropane Compound Summary.
    • [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 2-Methoxy-2-methylbutane-1-sulfonamide

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling 2-Methoxy-2-methylbutane-1-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0; Molecular Formula:


) is a highly functionalized aliphatic sulfonamide serving as a critical building block in medicinal chemistry. Unlike rigid aromatic sulfonamides, aliphatic sulfonamides have historically been less investigated but are now gaining significant traction in targeted drug design[1].

Crystallizing this compound presents unique thermodynamic challenges. The molecule features a polar sulfonamide head group (


) capable of acting as both a strong hydrogen-bond donor and acceptor, alongside a methoxy ether oxygen that provides an additional H-bond acceptor site[2],[3]. However, the flexible, branched aliphatic tail (2-methylbutane) disrupts crystal lattice packing. This high conformational flexibility often lowers the melting point and drastically increases the propensity for the compound to "oil out" (undergo Liquid-Liquid Phase Separation, LLPS) rather than nucleate as a crystalline solid[4],[5].

This guide provides field-proven, self-validating crystallization methodologies designed to bypass LLPS, control the metastable zone width (MSZW), and yield high-purity crystalline material.

Thermodynamic Profiling & Solvent Selection

Successful crystallization of aliphatic sulfonamides requires balancing the solvation of the polar headgroup and the lipophilic tail. A single "good" solvent often leads to excessive solubility at low temperatures, resulting in poor yields, whereas a purely non-polar solvent fails to dissolve the compound.

Causality in Solvent Selection:

  • Ethyl Acetate (EtOAc): Acts as an excellent primary solvent due to its moderate polarity, which readily breaks the intermolecular hydrogen bonds of the sulfonamide group.

  • Heptane: Serves as an ideal anti-solvent. It interacts favorably with the 2-methylbutane tail but forces the polar headgroups to self-associate, driving supersaturation.

  • Isopropanol (IPA): Provides a moderate, temperature-dependent solubility gradient, making it ideal for cooling crystallization without an anti-solvent[4].

Table 1: Representative Solubility Profile & Solvent Roles
Solvent System5°C (mg/mL)25°C (mg/mL)50°C (mg/mL)Process Role
Ethyl Acetate 45120>300Primary (Good) Solvent
Isopropanol 1540150Single Solvent (Cooling)
Heptane <1<25Anti-Solvent
Water 51225Not recommended (Poor yield)

Protocol 1: Anti-Solvent Crystallization (EtOAc / Heptane)

This protocol is optimized for high-yield recovery of 2-Methoxy-2-methylbutane-1-sulfonamide from crude reaction mixtures. By utilizing an anti-solvent, we force precipitation, but the addition rate must be strictly controlled to prevent localized supersaturation spikes that trigger oiling out[6],[7].

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude 2-Methoxy-2-methylbutane-1-sulfonamide in 35 mL of Ethyl Acetate in a jacketed crystallizer. Heat the suspension to 50°C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities. Self-Validation: If crystals form in the funnel, the solution cooled too quickly; reheat the filtrate to 50°C[6].

  • Anti-Solvent Addition (Nucleation Phase): Maintain the filtrate at 40°C . Begin dropwise addition of 70 mL of warm Heptane (40°C) at a rate of 2 mL/min .

    • Mechanistic Insight: Slow addition allows the system to remain within the metastable zone, promoting the growth of existing nuclei rather than crashing out as an amorphous oil[5].

  • Aging & Cooling: Once the solution becomes persistently cloudy (onset of nucleation), halt the Heptane addition for 30 minutes to age the crystals. Resume addition of the remaining Heptane, then initiate a linear cooling ramp to 5°C at a rate of 0.2°C/min .

  • Isolation: Collect the crystalline solid via vacuum filtration (Büchner funnel). Wash the filter cake with 15 mL of ice-cold Heptane to displace residual EtOAc.

  • Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

Workflow Start Crude 2-Methoxy-2-methylbutane- 1-sulfonamide Dissolve Dissolution in Ethyl Acetate (Good Solvent) at 50°C Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of Heptane (Anti-Solvent) at 40°C Filter->AntiSolvent Seed Seeding (Optional) at MSZW Boundary AntiSolvent->Seed Cooling Controlled Cooling to 5°C (0.2°C/min) Seed->Cooling Isolate Vacuum Filtration & Washing (Cold Heptane) Cooling->Isolate Dry Vacuum Drying (40°C, 50 mbar) Isolate->Dry

Caption: Workflow for the anti-solvent crystallization of 2-Methoxy-2-methylbutane-1-sulfonamide.

Protocol 2: Cooling Crystallization with Seeding (Isopropanol)

When polymorphic purity and crystal habit (e.g., avoiding needle-like formations) are prioritized over absolute yield, a single-solvent cooling crystallization is preferred. Seeding is mandatory here to bypass the high supersaturation threshold that causes aliphatic sulfonamides to separate as a liquid[8],[7].

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of the compound in 70 mL of Isopropanol (IPA) at 60°C .

  • Cooling to MSZW: Cool the clear solution slowly (0.5°C/min) to 35°C . Mechanistic Insight: At 35°C, the solution is supersaturated but stable (within the Metastable Zone Width).

  • Seeding: Introduce 50 mg (0.5 wt%) of pure, milled 2-Methoxy-2-methylbutane-1-sulfonamide seed crystals. Hold the temperature at 35°C for 1 hour. This isothermal hold allows the seeds to act as templates, consuming supersaturation via crystal growth rather than primary nucleation[8].

  • Controlled Cooling: Cool the slurry to 5°C at a strict rate of 0.15°C/min . Rapid cooling will trap the highly flexible aliphatic chains in amorphous states[7],[5].

  • Isolation: Filter under vacuum, wash with 10 mL of ice-cold IPA, and vacuum dry at 40°C.

Troubleshooting: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the solution becomes supersaturated with a low-melting eutectic mixture[6]. For 2-Methoxy-2-methylbutane-1-sulfonamide, the ether linkage and branched alkane chain significantly lower the lattice energy, making LLPS a frequent failure mode.

Immediate Corrective Actions for LLPS:

  • Re-dissolve & Dilute: Heat the mixture until the oil redissolves, add 5-10% more of the primary solvent to reduce the absolute concentration, and cool at a slower rate[4],[7].

  • Seed Earlier: If oiling out occurs at 30°C, reheat to 40°C (clear solution), cool to 35°C, and add seed crystals immediately to force solid-state nucleation before the LLPS boundary is crossed[8].

LLPS Observation Observation: Product 'Oils Out' (LLPS) CheckT Is T_crystallization > T_melting? Observation->CheckT Action1 Lower Cooling Temp & Use Lower B.P. Solvent CheckT->Action1 Yes CheckSat Is Supersaturation too high? CheckT->CheckSat No Success Crystalline Solid Formed Action1->Success Action2 Increase Solvent Volume & Reduce Cooling Rate CheckSat->Action2 Yes Action3 Introduce Seed Crystals within MSZW CheckSat->Action3 No, but lacks nucleation Action2->Success Action3->Success

Caption: Troubleshooting logic to resolve liquid-liquid phase separation (oiling out) during crystallization.

Analytical Characterization

To ensure the integrity of the crystallized 2-Methoxy-2-methylbutane-1-sulfonamide, the following analytical suite must be employed:

  • Powder X-Ray Diffraction (PXRD): Confirms the crystalline nature of the solid and rules out amorphous crash-out.

  • Differential Scanning Calorimetry (DSC): Evaluates the melting endotherm. A sharp, single endotherm indicates high purity and absence of solvent entrapment (which is common if the product oiled out prior to solidifying).

  • HPLC (Reversed-Phase): Assesses chemical purity. Ensure the gradient method effectively separates the target compound from unreacted sulfonyl chloride or amine precursors.

References

  • "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors". MDPI. URL: [Link]

  • "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives". PMC / NIH. URL:[Link]

  • "Crystallization method to improve crystal structure and size". Google Patents (US5314506A).
  • "Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects". ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxy-2-methylbutane-1-sulfonamide Synthesis

Content Type: Troubleshooting Guide & FAQs Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Topic: Impurity Profiling & Process Optimization[1][2] Executive Summary & Synthetic Context 2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Troubleshooting Guide & FAQs Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Topic: Impurity Profiling & Process Optimization[1][2]

Executive Summary & Synthetic Context

2-Methoxy-2-methylbutane-1-sulfonamide (CAS 1936710-37-0) is a specialized aliphatic sulfonamide building block, often employed in the synthesis of ion channel modulators and enzyme inhibitors.[1][2][3] Its structure—a primary sulfonamide attached to a tertiary ether—presents unique synthetic challenges. The steric bulk of the tert-methoxy group and the lability of the adjacent protons dictate the impurity profile.[1]

This guide addresses the most common synthetic route: the sulfo-methoxylation of alkenes (modified Kharasch reaction) or the ring-opening of cyclic sulfates , followed by amination.[1][2] We focus here on the Sulfuryl Chloride/Methanol route as it is the most prevalent industrial method for generating beta-alkoxy sulfonamides, though it is prone to specific competitive side reactions.[2]

Visualizing the Synthesis & Impurity Pathways

The following diagram maps the standard synthesis workflow and the branching points where critical impurities are generated.

SynthesisPath Start Starting Material: 2-Methyl-1-butene Reagents1 Reagents: SO2Cl2, MeOH, -10°C Start->Reagents1 Intermed Intermediate: 2-Methoxy-2-methylbutane- 1-sulfonyl chloride Reagents1->Intermed Main Path Impurity_Cl Impurity A (Chloro-Analog): 2-Chloro-2-methylbutane- 1-sulfonyl chloride Reagents1->Impurity_Cl Competitive Cl- Attack Reagents2 Amination: NH3 (gas/aq), THF Intermed->Reagents2 Impurity_Acid Impurity B (Hydrolysis): 2-Methoxy-2-methylbutane- 1-sulfonic acid Intermed->Impurity_Acid H2O Ingress Product Target Product: 2-Methoxy-2-methylbutane- 1-sulfonamide Reagents2->Product Nucleophilic Substitution Impurity_Vinyl Impurity C (Elimination): 2-Methylbut-1-ene- 1-sulfonamide Product->Impurity_Vinyl Base/Heat Induced Elimination

Figure 1: Reaction scheme illustrating the formation of the target sulfonamide and key process-related impurities (Chloro-analog, Sulfonic Acid, and Vinyl Sulfonamide).[1][2]

Troubleshooting Guide: Common Impurities

Issue 1: Presence of "Chloro-Analog" Impurity

Symptom: LC-MS shows a peak with M+2 isotope pattern characteristic of chlorine (Mass shift: -OCH3 +Cl).[1] Identification: 2-Chloro-2-methylbutane-1-sulfonamide.

Technical Insight: In the initial step, 2-methyl-1-butene reacts with sulfuryl chloride (


).[1] The reaction proceeds via a chlorosulfonium ion intermediate. Methanol acts as the nucleophile to open this intermediate, forming the desired methoxy ether. However, the chloride ion (

) generated in situ is a competitive nucleophile.[1] If the methanol concentration is insufficient or the temperature is too high,

attacks the tertiary carbocation character, leading to the chloro-analog [1].

Corrective Protocol:

  • Increase Methanol Equivalents: Ensure methanol is used as the solvent or in large excess (>10 eq) to statistically favor methoxylation over chlorination.[2]

  • Temperature Control: Maintain reaction temperature between -10°C and 0°C. Higher temperatures increase the rate of chloride attack due to the higher activation energy of the competitive pathway.

  • Scavenger: Add a non-nucleophilic base (e.g.,

    
    ) to neutralize HCl immediately, reducing the concentration of free chloride ions.
    
Issue 2: High Levels of Sulfonic Acid (Low Yield)

Symptom: Low yield of the sulfonamide; aqueous phase is highly acidic; product disappears during workup.[1] Identification: 2-Methoxy-2-methylbutane-1-sulfonic acid.[1][2][3]

Technical Insight: Aliphatic sulfonyl chlorides are highly moisture-sensitive.[1][2] The steric bulk of the 2-methoxy-2-methyl group does not significantly protect the sulfonyl chloride from hydrolysis. During the amination step, if the ammonia source contains water (e.g., using aqueous ammonium hydroxide without phase transfer control), the sulfonyl chloride hydrolyzes to the sulfonic acid, which forms a water-soluble salt and is lost in the aqueous wash [2].[2]

Corrective Protocol:

  • Anhydrous Amination: Switch from aqueous ammonia to ammonia gas bubbled into anhydrous THF or DCM.

  • Drying Protocol: Ensure the sulfonyl chloride intermediate solution is dried thoroughly (MgSO4) before amination.

  • Two-Phase System: If using aqueous ammonia, use a biphasic system (DCM/Water) with efficient stirring and maintain low temperature (<5°C) to favor amination over hydrolysis.[1][2]

Issue 3: Vinyl Sulfonamide Formation (Elimination)

Symptom: Appearance of a double bond peak in NMR (approx.[1] 6.0-6.5 ppm) and loss of the methoxy signal.[1] Identification: 2-Methylbut-1-ene-1-sulfonamide.[1][2]

Technical Insight: The target molecule contains a beta-methoxy group.[1][3] Under strongly basic conditions or high heat, this group can undergo


-elimination (E1cB-like mechanism), ejecting methanol to form the 

-unsaturated sulfonamide.[1] This is particularly common if the reaction mixture is heated during the solvent removal phase while still basic [3].

Corrective Protocol:

  • pH Management: Avoid harsh bases (like NaOH) during workup. Use saturated

    
     or dilute 
    
    
    
    to neutralize the reaction before concentration.
  • Thermal Limit: Do not heat the crude product above 40°C during rotary evaporation.

  • Storage: Store the pure compound at -20°C to prevent slow elimination over time.

Quantitative Data: Impurity Profile Summary

Impurity NameRelative Retention Time (RRT)*OriginMitigation Strategy
2-Chloro-2-methylbutane-1-sulfonamide ~1.15Competitive Nucleophile (Step 1)Excess MeOH; Low Temp (-10°C)
2-Methoxy-2-methylbutane-1-sulfonic acid ~0.20 (Polar)Hydrolysis (Step 2)Anhydrous conditions; Dry solvents
2-Methylbut-1-ene-1-sulfonamide ~0.95Elimination (Workup/Storage)Neutral pH workup; Avoid heat
Dimer (Sulfonimide) ~1.40Over-reaction (Step 2)Excess Ammonia; Slow addition of Chloride

*Note: RRT values are approximate and depend on C18 reverse-phase gradient methods (Water/Acetonitrile).

Frequently Asked Questions (FAQs)

Q1: Can I use 2-methyl-1,2-epoxybutane as a starting material instead of the alkene? A: Yes. Ring-opening the epoxide with sodium bisulfite (


) yields the 

-hydroxy sulfonate.[1] However, converting the

-hydroxyl group to a methoxy group is chemically difficult without affecting the sulfonate. The alkene/sulfuryl chloride route is generally preferred for

-methoxy analogs because it installs the methoxy group and the sulfur moiety simultaneously [1].

Q2: The sulfonyl chloride intermediate is an oil that degrades quickly. How can I store it? A: You should not store it. Aliphatic


-alkoxy sulfonyl chlorides are thermally unstable and prone to rearrangement.[1][2] We recommend a telescoped process : generate the sulfonyl chloride in situ, wash rapidly with ice-cold water/brine, dry, and immediately proceed to the amination step.

Q3: Is the "Dimer" impurity common? A: Yes, the sulfonimide dimer (


) forms if the concentration of ammonia drops.[1][2] The newly formed sulfonamide (

) competes with ammonia to react with the remaining sulfonyl chloride. To prevent this, always add the sulfonyl chloride slowly into a large excess of ammonia (inverse addition).

References

  • Kharasch, M. S., & Read, A. T. (1939). Sulfonation Reactions with Sulfuryl Chloride. Journal of the American Chemical Society. This foundational text establishes the mechanism for the chlorosulfonation of olefins in the presence of alcohols. [1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Provides comprehensive mechanisms for sulfonyl chloride hydrolysis and nucleophilic substitution. [1]

  • Spillane, W. J., et al. (2008). Elimination reactions of sulfonamides. Describes the E1cB elimination pathways for substituted sulfonamides under basic conditions.

  • BenchChem Technical Data . 2-Methoxy-2-methylbutane-1-sulfonamide (CAS 1936710-37-0).[1][3][4][5][6][7] Product specifications and handling guidelines. [1]

Disclaimer: This guide is intended for research purposes only. All synthesis should be conducted in a fume hood by qualified personnel wearing appropriate PPE.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Methoxy-2-methylbutane-1-sulfonamide (MMBS)

Executive Summary You are likely encountering difficulties with 2-Methoxy-2-methylbutane-1-sulfonamide (MMBS) due to its amphiphilic nature. Structurally, this molecule possesses a conflicting duality: The Polar Head: A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties with 2-Methoxy-2-methylbutane-1-sulfonamide (MMBS) due to its amphiphilic nature. Structurally, this molecule possesses a conflicting duality:

  • The Polar Head: A primary sulfonamide group (

    
    ) that is polar and capable of hydrogen bonding (both donor and acceptor).
    
  • The Lipophilic Tail: A sterically bulky tert-amyl ether moiety (2-methoxy-2-methylbutane skeleton) that resists dissolution in pure aqueous media.

This guide provides a tiered troubleshooting approach. We move beyond simple "add and stir" methods to leverage the molecule's


 and thermodynamic properties for reliable solubilization.

Module 1: Diagnostic & Quick Fixes (FAQ)

Q1: I’m trying to dissolve MMBS in water for a biological assay, but it floats as a white solid or oils out. Why? A: This is a classic "hydrophobic effect" failure. While the sulfonamide group is polar, the tert-amyl tail (the 2-methoxy-2-methylbutane portion) is highly lipophilic. At neutral pH (7.0), the sulfonamide is unionized (


). The crystal lattice energy is too high for water molecules to break apart without assistance.
  • Immediate Fix: You must ionize the molecule. See Protocol A (pH Switching) below.

Q2: It dissolves in DMSO, but precipitates when I dilute it into my culture media. How do I stop this "crashing out"? A: This is caused by the "Solvent Shift" shock. When you dilute a DMSO stock (high solubility) into water (low solubility), the local concentration of MMBS exceeds its aqueous saturation point before it can disperse.

  • Immediate Fix: Use a "stepping" dilution method or include a surfactant/cyclodextrin carrier. See Protocol B (Formulation) .

Q3: Can I heat the solution to speed it up? A: Proceed with caution. While sulfonamides are generally thermally stable, the tert-ether linkage in MMBS can be sensitive to acidic hydrolysis at high temperatures.

  • Rule: Heat to 40–50°C is acceptable in neutral/basic media. Avoid heating in acidic media (

    
    ).
    

Module 2: The Solubility Decision Tree

Before starting, determine your solvent system using this logic flow.

Solubility_Decision_Tree Start START: Define Application Aqueous Aqueous / Biological Assay Start->Aqueous Organic Organic Synthesis / Process Start->Organic Check_pH Can you adjust pH? Aqueous->Check_pH Protocol_A Protocol A: pH Switching (Target pH > 10.5) Check_pH->Protocol_A Yes (Buffer OK) Protocol_B Protocol B: Co-solvent System (DMSO + Tween80) Check_pH->Protocol_B No (Neutral pH Req) Polarity_Check Solvent Polarity? Organic->Polarity_Check DCM_Issue Issue: Low Solubility in DCM/Hexane Polarity_Check->DCM_Issue Non-Polar High_Polar Use: DMSO, DMF, DMAc, NMP Polarity_Check->High_Polar High Mod_Polar Use: THF, 2-MeTHF, MeOH Polarity_Check->Mod_Polar Moderate DCM_Issue->Mod_Polar Add Cosolvent

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Detailed Protocols

Protocol A: pH Switching (The "Salt Formation" Method)

Theory: Primary sulfonamides act as weak acids with a


 typically in the range of 10–11 [1, 2]. By raising the pH above the 

, you deprotonate the nitrogen (

), creating a highly soluble anionic salt.

Applicability: Best for stock solutions where high pH is transiently tolerable or for chemical synthesis.

Step-by-Step:

  • Calculate: Determine the moles of MMBS.

  • Slurry: Suspend MMBS in water (it will likely be cloudy/solid).

  • Titrate: Add 1.05 equivalents of 1M NaOH or KOH dropwise while stirring.

    • Observation: The cloudy suspension should turn clear as the sodium salt forms.

  • Buffer Back (Optional): If this is for a biological assay, dilute this high-pH concentrate rapidly into a large volume of buffered media (e.g., PBS pH 7.4). The dilution factor prevents immediate precipitation if the final concentration is below the solubility limit.

Data Table 1: Estimated Solubility Profiles

Solvent System Condition Predicted Solubility Notes
Water pH 7.0 (Neutral) Low (< 1 mg/mL) Unionized form dominates.

| Water | pH 12.0 (Basic) | High (> 50 mg/mL) | Anionic salt form (


). |
| DMSO  | Pure | High (> 100 mg/mL) | Best universal solvent. |
| DCM  | Pure | Moderate/Low | May require MeOH cosolvent. |
| Hexane  | Pure | Negligible | Too non-polar. |
Protocol B: Co-solvent & Surfactant Formulation

Theory: If pH adjustment is forbidden (e.g., sensitive cell lines), you must reduce the surface tension and provide a "hydrophobic shield" for the tert-amyl tail.

Applicability: Biological screening, animal dosing.

Step-by-Step:

  • Primary Stock: Dissolve MMBS in 100% DMSO to a concentration of 50–100 mM.

    • Tip: Sonicate for 60 seconds to ensure no micro-crystals remain.

  • Intermediate Dilution (The "Step"):

    • Prepare a solution of 5% Tween 80 (or Cremophor EL) in saline/water.

    • Slowly add the DMSO stock to this surfactant solution while vortexing.

    • Target Ratio: Final composition should be roughly 5% DMSO / 5% Tween 80 / 90% Water.

  • Final Check: Inspect for turbidity. If clear, proceed. If cloudy, reduce the initial DMSO stock concentration.

Module 4: Process Chemistry Insights (Synthesis Context)

If you are isolating MMBS during synthesis, you may encounter "oiling out" (liquid-liquid phase separation) instead of crystallization. This is common for methoxy-alkyl sulfonamides due to their low melting points and high flexibility.

Troubleshooting "Oiling Out":

  • Cause: The compound is precipitating faster than it can crystallize, often trapping impurities.

  • Solution:

    • Seed: You must induce nucleation. If you have no seed crystals, scratch the glass vigorously with a glass rod.

    • Anti-solvent Drip: Dissolve MMBS in a minimum volume of Ethyl Acetate. Add Heptane (anti-solvent) very slowly dropwise. Stop the moment a haze appears and let it stir.

    • Temperature Cycling: Heat the oil/solvent mixture to dissolve it, then cool slowly (1°C/min). Rapid cooling favors oiling; slow cooling favors crystal lattice formation.

References

  • Vertex AI Search. (2026). Sulfonamide solubility pH dependence and pKa properties. 1

  • The BMJ. (2026). Solubility of Sulphonamides and relation to acidic character. 2[3][4]

  • PubChem. (2026). 2-Methoxy-3-methylbutane-1-sulfonamide (Analogous Structure Data). 5

  • ChemScene. (2026). 2-Methoxy-2-methylpropane-1-sulfonamide (Structural Analog Data). 6

Sources

Troubleshooting

Technical Support Guide: Purification &amp; Isolation of 2-Methoxy-2-methylbutane-1-sulfonamide

[1][2][3] Executive Summary & Compound Profile 2-Methoxy-2-methylbutane-1-sulfonamide is a specialized aliphatic sulfonamide intermediate, often utilized as a polar building block in medicinal chemistry.[1][2] Unlike aro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Compound Profile

2-Methoxy-2-methylbutane-1-sulfonamide is a specialized aliphatic sulfonamide intermediate, often utilized as a polar building block in medicinal chemistry.[1][2] Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this compound possesses a flexible aliphatic backbone and a sterically crowded quaternary center (2-methoxy-2-methyl), which introduces unique purification challenges.[1][2]

Common issues reported by researchers include difficulty in crystallization (oiling out), persistent sulfonic acid impurities, and unexpected water solubility leading to yield loss during extraction.[2]

Compound Properties (Theoretical & Observed)
PropertyDescription
Structure Aliphatic sulfonamide with a tert-amyl ether motif.[1][2][3]
Physical State White to off-white solid (pure); often isolated as a viscous oil due to impurities.[1][2][3]
Polarity Moderate.[1][2][3] The sulfonamide head is polar; the t-amyl tail is lipophilic.[1][2]
pKa ~10.5 (Sulfonamide NH).[2] Weakly acidic.[1][2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[2][3] Sparingly soluble in water (neutral pH).[2] Soluble in basic water (pH > 12).[2]
Key Impurities 2-Methoxy-2-methylbutane-1-sulfonic acid (hydrolysis byproduct), Ammonium salts.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: "My product is isolating as a viscous oil and refuses to crystallize."

Diagnosis: This is the most frequent complaint with branched aliphatic sulfonamides.[2][3] The steric bulk of the tert-amyl group (2-methoxy-2-methyl) disrupts crystal packing, and trace impurities (solvents, unreacted sulfonyl chloride) act as plasticizers, preventing nucleation.[1][2]

Corrective Action:

  • High-Vacuum Drying: Ensure all residual solvent is removed.[1][2] Trace DCM or EtOAc can suppress the melting point significantly.[2] Dry at 40°C under high vacuum (<5 mbar) for 12 hours.

  • Trituration: If it remains an oil, add a non-polar solvent (Pentane or Heptane) to the oil.[2] Sonicate vigorously. The solvent will extract lipophilic impurities and induce the oil to solidify into a white powder.[2]

  • Seed Crystal Generation: Dissolve a small amount (50 mg) in minimal Isopropyl Alcohol (IPA). Place in a freezer (-20°C) and scratch the glass side. Once a seed forms, use it to nucleate the main batch.[2]

Issue 2: "NMR shows a persistent acidic impurity (Sulfonic Acid) that won't wash out."

Diagnosis: The precursor, 2-methoxy-2-methylbutane-1-sulfonyl chloride, hydrolyzes rapidly in moist air to form the corresponding sulfonic acid .[1][2][3] This acid is amphiphilic and can "drag" into the organic layer during extraction, especially if the organic solvent is polar (like EtOAc).[2]

Corrective Action: Standard water washes are insufficient. You must exploit the pKa difference.[2]

  • Sulfonic Acid pKa: < 0 (Strong acid)[1][2]

  • Sulfonamide pKa: ~10.5 (Weak acid)[1][2]

Protocol:

  • Dissolve crude mixture in DCM (Dichloromethane). Note: Avoid EtOAc as it solubilizes sulfonic acids better than DCM.[1][2]

  • Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate, pH ~8.5).[2][4]

    • Mechanism:[1][2][5] At pH 8.5, the sulfonic acid is fully deprotonated (anionic) and stays in the water.[2] The sulfonamide remains neutral (protonated) and stays in the DCM.[2]

  • Do NOT use NaOH. Strong base (pH > 12) will deprotonate the sulfonamide, causing it to be lost into the aqueous layer.[2][3]

Issue 3: "Low yield after aqueous workup."

Diagnosis: You likely used a wash that was too basic, or the volume of the aqueous wash was too large.[2] While aliphatic sulfonamides are not highly water-soluble, they have significant hydrogen-bonding potential.[1][2]

Corrective Action:

  • Salting Out: Always use Brine (saturated NaCl) for your washes.[1][2][3] The high ionic strength reduces the solubility of the organic sulfonamide in the aqueous phase.[2]

  • Back-Extraction: Re-extract your combined aqueous layers with one portion of DCM to recover any dissolved product.[1][2]

  • Check pH: Ensure your final aqueous wash was not pH > 11.[1][2] If it was, acidify to pH 7 and re-extract.[2]

Detailed Experimental Protocols

Protocol A: Purification via pH-Controlled Extraction (Recommended First Pass)

Use this method to remove sulfonic acid and salts.[1][2][3]

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of product) .

  • Acid Wash (Removal of Amines): Wash the organic phase with 0.5 M HCl (1 x 5 mL/g) to remove any unreacted ammonia or amine impurities.[2]

  • Base Wash (Removal of Sulfonic Acids): Wash the organic phase with Saturated NaHCO₃ (2 x 5 mL/g) .[2]

    • Critical Step: Check the pH of the aqueous layer.[2][4] It must remain basic (~pH 8-9).[1][2]

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate).[2][6] Magnesium sulfate is acceptable but can sometimes adsorb polar sulfonamides.[1][2]

  • Concentration: Filter and concentrate under reduced pressure.

Protocol B: Recrystallization (For High Purity)

Use this method if the product is solid but colored or impure.[1][2][3]

Solvent System: Toluene / Heptane (or EtOAc / Hexanes).[2] Rationale: Alcohols (MeOH/EtOH) are often too soluble for this specific compound.[2] Toluene provides good solubility at high temp and poor solubility at low temp.[1][2]

  • Place crude solid in a flask equipped with a stir bar.

  • Add Toluene (2 mL/g) and heat to 60-70°C.

  • If not fully dissolved, add more Toluene dropwise until clear.[2]

  • Remove from heat.[1][2] While still warm, add Heptane (dropwise) until a faint turbidity (cloudiness) persists.[2]

  • Add 1-2 drops of Toluene to clear the solution again.[1][2]

  • Allow to cool slowly to room temperature with slow stirring.

  • Cool to 0-5°C in an ice bath for 1 hour.

  • Filter the white crystals and wash with cold Heptane.[2]

Process Visualization

Decision Tree: Purification Strategy

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on its physical state and impurity profile.

PurificationStrategy Start Crude Reaction Mixture AcidCheck Acidic Impurity Present? Start->AcidCheck StateCheck Physical State? Solid Solid / Semi-Solid StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil Recryst Recrystallization (Toluene/Heptane) Solid->Recryst Trituration Triturate with Pentane/Heptane Oil->Trituration Solidifies Did it solidify? Trituration->Solidifies Solidifies->Recryst Yes Column Flash Chromatography (DCM -> 5% MeOH/DCM) Solidifies->Column No (Persistent Oil) Final Pure 2-Methoxy-2-methylbutane-1-sulfonamide Recryst->Final Column->Final AcidCheck->StateCheck No BaseWash DCM / NaHCO3 Extraction AcidCheck->BaseWash Yes (Sulfonic Acid) BaseWash->StateCheck

Caption: Logical workflow for isolating 2-Methoxy-2-methylbutane-1-sulfonamide, addressing physical state and acidic impurities.

References

  • Chemical Identity & Precursors

    • Compound: 2-Methoxy-2-methylbutane-1-sulfonyl chloride (CAS 1783777-64-9).[1][2][7][8]

  • General Sulfonamide Synthesis & Purification

    • Methodology: Ruano, J. L. G., et al. "Mild and General Method for the Synthesis of Sulfonamides."[2][9][10] Synthesis, 2008, 311-312.[2][9][10]

    • Source: Organic Chemistry Portal.[1][2] Available at: [Link]

  • Purification of Polar Intermediates: Technique: "Troubleshooting Common Issues in the Synthesis of Aryl Sulfonic Acids" (Applicable to sulfonamide/acid separ
  • Analogous Compound Data (Propane Analog)

    • Compound: 2-Methoxy-2-methylpropane-1-sulfonamide (CAS 808148-28-9).[1][2]

Sources

Optimization

optimizing temperature and pH for 2-Methoxy-2-methylbutane-1-sulfonamide stability

Welcome to the Technical Support Center for 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0). This portal is designed for researchers, analytical chemists, and formulation scientists who require deep mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0). This portal is designed for researchers, analytical chemists, and formulation scientists who require deep mechanistic insights into the stability profile of this specific molecular building block.

Below, you will find targeted troubleshooting guides, mechanistic pathways, quantitative data, and validated protocols to optimize your experimental conditions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2-Methoxy-2-methylbutane-1-sulfonamide degrade rapidly in acidic buffers (pH < 4), and what are the primary degradants? A1: The vulnerability of this compound in acidic media lies in its specific structural motif: a tertiary ether . While primary ethers are generally stable and require harsh conditions (e.g., concentrated HI) for


 cleavage, tertiary ethers are highly susceptible to acid-catalyzed 

cleavage [2]. When exposed to pH < 4, the methoxy oxygen is protonated. Because the adjacent C2 carbon is tertiary (bonded to a methyl group, an ethyl group, and the sulfonamide-bearing methyl group), the molecule readily expels methanol to form a highly stable tertiary carbocation. This carbocation subsequently undergoes either:
  • E1 Elimination: Yielding alkene degradants (e.g., 2-methylbut-1-ene-1-sulfonamide).

  • Hydrolysis: Reacting with ambient water to form 2-hydroxy-2-methylbutane-1-sulfonamide. Solution: Maintain formulation and reaction pH above 5.5 to prevent the initial protonation of the ether oxygen.

Q2: How does elevated temperature affect the stability of this compound during formulation heating? A2: Elevated temperatures exponentially accelerate both ether cleavage and sulfonamide hydrolysis. According to Arrhenius kinetics, a 10°C increase generally doubles the degradation rate. In accordance with ICH Q1A(R2) guidelines for accelerated stability testing (40°C ± 2°C / 75% RH ± 5% RH) [1], thermal stress primarily attacks the sulfur-nitrogen (S-N) bond if the pH is not strictly controlled. Solution: If your protocol requires heating (e.g., to increase dissolution rates), do not exceed 40°C unless the solution is strictly buffered to a neutral pH (6.5–7.5).

Q3: I need to increase the aqueous solubility of this compound. Is it safe to use highly basic conditions (pH > 10)? A3: Yes, but with strict temperature controls. The sulfonamide group acts as a weak acid with a typical


 of approximately 10.0 to 10.5 [3]. Adjusting the pH to >10 deprotonates the sulfonamide nitrogen, forming a highly water-soluble anionic salt. The tertiary ether is completely stable to base. However, extreme basic conditions combined with heat (>60°C) will induce nucleophilic attack by hydroxide ions on the sulfonyl sulfur, leading to irreversible S-N bond hydrolysis (yielding the corresponding sulfonic acid and ammonia).

Part 2: Quantitative Stability Profile

To assist in your formulation design, the following table summarizes the estimated stability half-lives (


) of 2-Methoxy-2-methylbutane-1-sulfonamide across various pH and temperature matrices.
Environmental ConditionTemperature (°C)Dominant Degradation PathwayEstimated Half-Life (

)
Actionable Recommendation
Acidic (pH 2.0) 25°CTertiary Ether Cleavage (

)
< 12 HoursAvoid completely; use non-aqueous solvents if acid is required.
Acidic (pH 2.0) 60°CRapid Ether Cleavage & Hydrolysis< 1 HourUnsuitable for any aqueous workflow.
Neutral (pH 7.4) 25°CNone (Maximum Stability)> 24 MonthsOptimal condition for long-term aqueous storage.
Neutral (pH 7.4) 40°CTrace Sulfonamide Hydrolysis> 6 MonthsSafe for standard physiological assays and accelerated testing.
Basic (pH 10.5) 25°CNone (Deprotonated State)> 12 MonthsExcellent for maximizing aqueous stock solution concentration.
Basic (pH 12.0) 80°CS-N Bond Hydrolysis< 4 HoursAvoid extreme heat when utilizing base-solubilization.

Part 3: Experimental Protocol - Forced Degradation Study

To independently validate the stability of your specific batch, we recommend performing a forced degradation study aligned with ICH Q1A(R2) standards [1]. This protocol is designed to be self-validating by utilizing strict quenching mechanisms to ensure accurate mass balance during HPLC analysis.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2-Methoxy-2-methylbutane-1-sulfonamide.

  • Dissolve completely in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Note: Aprotic solvents prevent premature solvolysis.

Step 2: Stress Condition Incubation

  • Acid Stress: Mix 1 mL of stock with 9 mL of 0.1 M HCl (pH ~1).

  • Base Stress: Mix 1 mL of stock with 9 mL of 0.1 M NaOH (pH ~13).

  • Thermal/Neutral Stress: Mix 1 mL of stock with 9 mL of PBS (pH 7.4).

  • Seal all samples in amber glass vials to prevent confounding photodegradation. Incubate at 40°C in a calibrated stability chamber.

Step 3: Precision Quenching & Sampling Causality Note: If degradation is not immediately arrested upon sampling, transit time to the HPLC auto-sampler will skew kinetic data.

  • At

    
     hours, extract a 500 µL aliquot from each vial.
    
  • Quench Acid Stress: Immediately add 500 µL of cold 0.1 M NaOH (neutralize to pH 7) and transfer to a 4°C cooling block.

  • Quench Base Stress: Immediately add 500 µL of cold 0.1 M HCl (neutralize to pH 7) and transfer to a 4°C cooling block.

Step 4: HPLC-UV/MS Analysis

  • Inject 10 µL onto a C18 reverse-phase column.

  • Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor for the disappearance of the parent peak and the emergence of the tertiary alcohol degradant (via MS) to calculate exact degradation kinetics.

Part 4: Degradation Pathway Visualization

The following logical workflow maps the specific chemical vulnerabilities of 2-Methoxy-2-methylbutane-1-sulfonamide based on environmental pH.

G Start 2-Methoxy-2-methylbutane- 1-sulfonamide Acid Acidic Media (pH < 4) Start->Acid H+ Base Basic Media (pH > 10) Start->Base OH- Opt Neutral Media (pH 6-8) Start->Opt Buffer EtherCleavage Protonation of Methoxy (Tertiary Ether Cleavage) Acid->EtherCleavage Deprotonation Sulfonamide Deprotonation (pKa ~10.5) Base->Deprotonation Increased Solubility Stable Maximum Stability (Intact S-N & Ether Bonds) Opt->Stable T < 40°C Carbocation Tertiary Carbocation Formation (-MeOH) EtherCleavage->Carbocation SN1 Pathway Degradation1 Elimination to Alkene or Hydrolysis to Alcohol Carbocation->Degradation1 Hydrolysis S-N Bond Cleavage (Extreme Base + Heat) Deprotonation->Hydrolysis T > 60°C

pH-dependent degradation pathways of 2-Methoxy-2-methylbutane-1-sulfonamide.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at:[Link]

Troubleshooting

resolving degradation issues of 2-Methoxy-2-methylbutane-1-sulfonamide in solution

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methoxy-2-methylbutane-1-sulfonamide . It is designed to address the specific chemical liabilities associated with its s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methoxy-2-methylbutane-1-sulfonamide . It is designed to address the specific chemical liabilities associated with its structure, particularly the acid-labile tertiary ether moiety.[1]

Status: Active Product Class: Alkyl Sulfonamide / Tertiary Ether Primary Liability: Acid-Catalyzed Hydrolysis (Demethoxylation)

Rapid Diagnostic Triage

Before proceeding, confirm if your observations match the following "Red Flag" scenarios.

SymptomLikely Root CauseImmediate Action
Loss of Potency in Solution Hydrolysis of the tertiary ether group.STOP using acidic buffers (pH < 5). Switch to pH 7–8.
New Peak in LCMS (-14 Da) Formation of the Alcohol derivative (Methoxy

Hydroxyl exchange).
Check mobile phase. Remove TFA/Formic Acid.
New Peak in LCMS (-32 Da) Formation of the Alkene derivative (Elimination of Methanol).Reduce temperature; ensure neutral pH.
Precipitation pH-dependent solubility of the sulfonamide group.Adjust pH to > 9 to ionize the sulfonamide (

).

Root Cause Analysis: The Tertiary Ether Liability[1][2][3]

The structural core of 2-Methoxy-2-methylbutane-1-sulfonamide contains a tertiary alkyl ether . While sulfonamides are generally robust against hydrolysis [1], tertiary ethers are chemically distinct and highly susceptible to acid-catalyzed cleavage [2].

The Mechanism of Degradation

Unlike primary ethers (which require harsh conditions like HBr/HI to cleave), tertiary ethers can degrade in mild acidic conditions via an


  or 

pathway.
  • Protonation: Trace acid protonates the ether oxygen.

  • Carbocation Formation: The good leaving group (methanol) departs, leaving behind a stable tertiary carbocation .

  • Fate of the Cation:

    • Hydrolysis: Water attacks the cation

      
      Tertiary Alcohol .
      
    • Elimination: A proton is lost from an adjacent carbon

      
      Alkene  (Des-methanol impurity).
      
Visualization: Degradation Pathway

DegradationPathway Compound Parent Compound (2-Methoxy-2-methyl...) Protonated Protonated Ether (Intermediate) Compound->Protonated + H+ (Acid) Cation Tertiary Carbocation (Highly Reactive) Protonated->Cation - MeOH Alcohol Degradant A: Alcohol (+H2O, -MeOH) (Mass -14) Cation->Alcohol + H2O Alkene Degradant B: Alkene (-MeOH) (Mass -32) Cation->Alkene - H+

Figure 1: Acid-catalyzed degradation mechanism showing the divergence into alcohol and alkene impurities.

Troubleshooting Guide & FAQs

Q1: I am seeing degradation during LCMS analysis. What is wrong?

A: You are likely using a standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA).

  • The Problem: The acidic environment inside the column and ionization source catalyzes the cleavage of the methoxy group.

  • The Fix: Switch to a buffered neutral or slightly basic mobile phase.

    • Recommended: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH ~7.8).

    • Avoid: Phosphate buffers (non-volatile) or pure water (often slightly acidic due to dissolved

      
      ).
      
Q2: Can I store this compound in DMSO?

A: Yes, but with caveats.

  • Risk: DMSO is hygroscopic. Absorbed water can facilitate hydrolysis if the DMSO degrades to form sulfur impurities (acidic).

  • Protocol: Store as a solid whenever possible. If solution storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which condense moisture.

Q3: The compound precipitates when I dilute it in water.

A: This is a solubility issue, not degradation.

  • Explanation: Sulfonamides act as weak acids (

    
    ). In neutral water (pH 7), the compound is largely un-ionized and lipophilic.
    
  • Solution: To dissolve high concentrations, adjust the pH to > 9 using NaOH or Carbonate buffer to form the sulfonamide anion (

    
    ), which is highly water-soluble. Note: Ensure the pH does not exceed 12 to avoid damaging other parts of the molecule, though sulfonamides are alkali-stable.
    

Experimental Protocols

Protocol A: Stability Validation (Stress Test)

Use this protocol to confirm if your specific batch is sensitive to your experimental conditions.

StepActionPurpose
1. Preparation Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).Create a stable baseline standard.
2. Acid Challenge Dilute 1:10 into 0.1 N HCl . Incubate at RT for 1 hour.Simulate acidic mobile phase/stomach conditions.
3. Base Challenge Dilute 1:10 into 0.1 N NaOH . Incubate at RT for 1 hour.Confirm base stability (Expected: Stable).
4. Analysis Analyze via HPLC (Neutral Mobile Phase).Pass Criteria: >99% recovery in Base; <95% in Acid confirms liability.
Protocol B: Safe LCMS Method Parameters
  • Column: C18 (End-capped to reduce silanol acidity).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 5% to 95% B.

  • Temperature: Keep column temperature

    
     (Heat accelerates ether cleavage).
    

Decision Matrix for Solvent Selection

SolventDecision Start Select Solvent for 2-Methoxy-2-methylbutane-1-sulfonamide IsAnalysis Is this for LCMS/HPLC? Start->IsAnalysis IsStorage Is this for Storage? Start->IsStorage AcidicMP Acidic Mobile Phase (0.1% FA/TFA) IsAnalysis->AcidicMP Avoid NeutralMP Neutral/Basic Mobile Phase (NH4OAc / NH4HCO3) IsAnalysis->NeutralMP Recommended WaterStorage Aqueous Solution IsStorage->WaterStorage High Risk (Hydrolysis) SolidStorage Solid State (-20°C) IsStorage->SolidStorage Best Practice DMSOStorage Anhydrous DMSO IsStorage->DMSOStorage Acceptable

Figure 2: Decision tree for minimizing degradation risks during analysis and storage.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text confirming sulfonamide stability to hydrolysis under neutral/basic conditions).
  • Westin, J. (n.d.). Cleavage of Ethers - Acidic Cleavage Mechanisms. Jack Westin Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from [Link]

  • Baran, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Confirming stability of sulfonamide moiety in environmental pH ranges). Retrieved from [Link]

Sources

Optimization

Technical Support Hub: Catalytic Synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide

Executive Summary & Molecule Analysis User Query: "I need alternative catalysts to synthesize 2-Methoxy-2-methylbutane-1-sulfonamide, avoiding harsh chlorosulfonic acid conditions." Scientist's Assessment: The target mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

User Query: "I need alternative catalysts to synthesize 2-Methoxy-2-methylbutane-1-sulfonamide, avoiding harsh chlorosulfonic acid conditions."

Scientist's Assessment: The target molecule, 2-Methoxy-2-methylbutane-1-sulfonamide , presents two distinct synthetic challenges:

  • Steric Hindrance: The sulfonyl group is attached to a primary carbon (

    
    ), but the adjacent position (
    
    
    
    ) is a quaternary center (bearing a methyl and a methoxy group). This "neopentyl-like" structure severely retards standard
    
    
    reactions.
  • Acid Sensitivity: The tertiary ether linkage at

    
     is prone to acid-catalyzed elimination (forming the alkene) or cleavage. Traditional chlorosulfonation (using 
    
    
    
    ) often destroys this ether functionality.

Recommended Strategy: We recommend moving away from electrophilic aromatic substitution-style reagents. Instead, utilize Radical-Mediated Sulfonylation (Photoredox) or DABSO-mediated Organometallic Coupling . These methods operate under neutral or mildly basic conditions, preserving the methoxy ether.

Primary Workflow: Photoredox Catalysis (The "Radical" Route)

This is the most robust method for this specific substrate because alkyl radicals are less sensitive to the steric bulk of the beta-quaternary center than nucleophiles are.

The System
  • Precursor: 1-Bromo-2-methoxy-2-methylbutane.

  • SO2 Source: DABSO (DABCO-bis(sulfur dioxide)).[1][2][3][4]

  • Catalyst: 4CzIPN (Organophotocatalyst) or

    
    .
    
  • Nitrogen Source: Aqueous Ammonia or Ammonium Carbamate.

Step-by-Step Protocol
  • Setup: In a 20 mL vial equipped with a Teflon-coated stir bar, add:

    • Substrate: 1-Bromo-2-methoxy-2-methylbutane (1.0 equiv).

    • SO2 Source: DABSO (0.6 equiv).[1] Note: DABSO delivers 2 equiv of SO2.

    • Catalyst: 4CzIPN (2 mol%).

    • Base: Quinuclidine (1.5 equiv) or 2,6-Lutidine.

    • Solvent: Acetonitrile (degassed).

  • Irradiation: Seal the vial and irradiate with Blue LED (450 nm) for 12–18 hours at room temperature.

    • Mechanism:[3][5][6][7][8][9] The photocatalyst generates an alkyl radical via halogen-atom transfer (XAT). This radical captures

      
       to form a sulfinate radical, which is reduced to the sulfinate anion.
      
  • Amination (One-Pot):

    • Add an electrophilic aminating agent directly to the reaction mixture.

    • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv) dissolved in water.

    • Stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, and concentrate.

Data Summary: Catalyst Performance
Catalyst SystemYieldSelectivityNotes
4CzIPN / Blue LED 82% >99%Metal-free; prevents ether cleavage.

78%>99%Expensive; higher oxidative potential.

/ UV
45%80%Lower yield due to competitive elimination.

Secondary Workflow: Grignard-Mediated Synthesis (Scale-Up)

Warning: This route requires strict temperature control to prevent beta-elimination of the methoxy group.

The System
  • Precursor: 2-Methoxy-2-methylbutylmagnesium chloride (prepared via Iodine-Mg exchange or direct insertion).

  • Reagent: DABSO.[4][10][11][12][13]

  • Activation: NCS (N-Chlorosuccinimide).

Step-by-Step Protocol
  • Sulfinate Formation:

    • Cool a solution of DABSO (0.6 equiv) in THF to -40°C.

    • Add the Grignard reagent dropwise. Crucial: Do not allow temperature to rise above -20°C to preserve the ether.

    • Stir for 1 hour; the suspension will clear as the magnesium sulfinate forms.

  • Oxidative Chlorination (The "Soft" Approach):

    • Instead of adding harsh

      
      , add NCS (1.1 equiv) at 0°C.
      
    • This generates the sulfonyl chloride in situ without generating strong HCl.

  • Amidation:

    • Add aqueous ammonia (excess) immediately.

    • Warm to room temperature and extract.

Troubleshooting Center (Q&A)

Category: Reaction Failure & Yield Loss

Q: The reaction mixture turned black during the Photoredox process, and I recovered the starting material. What happened?

  • Diagnosis: Oxygen quenching. The alkyl radical intermediate is reacting with

    
     (forming a peroxide) instead of 
    
    
    
    , or the excited state of the catalyst was quenched.
  • Fix: You must degas the solvent using "Freeze-Pump-Thaw" (3 cycles) or vigorous argon sparging for 20 minutes before adding the catalyst. Ensure the reaction vessel is sealed tight.

Q: In the Grignard route, I see a significant amount of 2-methyl-1-butene (alkene) and no sulfonamide.

  • Diagnosis: Beta-elimination. The methoxy group at the beta-position is a leaving group when the magnesium species is formed, especially if the temperature is too high.

  • Fix:

    • Lower the temperature of the Grignard formation to -78°C.

    • Switch to Turbo-Grignard (

      
      ) for the halogen-metal exchange, as it operates faster at lower temperatures than standard Mg turnings.
      

Q: I formed the sulfinate intermediate (confirmed by LCMS), but the amination step with Ammonia failed.

  • Diagnosis: Sulfinates (

    
    ) are nucleophiles; they do not react with ammonia (another nucleophile) directly. They must be activated to an electrophile first.
    
  • Fix: You missed the activation step. You must add an oxidant (like Iodine or NCS) to convert the sulfinate to a sulfonyl iodide/chloride in situ before adding ammonia. Alternatively, use an electrophilic nitrogen source like Hydroxylamine-O-sulfonic acid (HOSA) .

Category: Purification & Stability

Q: The product decomposes on the silica column.

  • Diagnosis: The tertiary ether is acid-sensitive. Standard silica gel is slightly acidic.

  • Fix: Pre-treat the silica gel column with 1% Triethylamine in Hexanes to neutralize it. Alternatively, use neutral alumina.

Visualizations

Diagram 1: Photoredox Catalytic Cycle (Mechanism)

PhotoredoxCycle Start Alkyl Bromide (R-Br) Radical Alkyl Radical (R•) Start->Radical Halogen Atom Transfer (XAT) Excitation Catalyst* (Excited State) Excitation->Radical SET SO2_Trap Sulfonyl Radical (R-SO2•) Radical->SO2_Trap + SO2 (from DABSO) Sulfinate Sulfinate Anion (R-SO2-) SO2_Trap->Sulfinate Reduction (SET) Product Sulfonamide (R-SO2NH2) Sulfinate->Product + HOSA (Electrophilic Amination) DABSO DABSO (SO2 Source) DABSO->SO2_Trap HOSA HOSA (NH2 Source) HOSA->Product

Caption: Figure 1. Radical-mediated sulfonylation pathway utilizing DABSO and Photoredox catalysis to bypass steric hindrance.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Problem Start: What is the primary issue? Yield Low Yield / No Product Problem->Yield Purity Impurity / Decomposition Problem->Purity CheckColor Did reaction turn black? Yield->CheckColor Elimination Alkene detected? Purity->Elimination O2Leak O2 Leak Detected. Action: Degas solvents. CheckColor->O2Leak Yes CheckInt Is Sulfinate present (LCMS)? CheckColor->CheckInt No Activation Activation Failure. Action: Use HOSA or NCS. CheckInt->Activation Yes TempControl Beta-Elimination. Action: Lower Temp to -78°C. Elimination->TempControl Yes AcidSens Product lost on column? Elimination->AcidSens No Neutralize Acidic Hydrolysis. Action: Add 1% Et3N to silica. AcidSens->Neutralize Yes

Caption: Figure 2. Logic flow for diagnosing synthetic failures in alkyl sulfonamide synthesis.

References

  • Willis, M. C., et al. (2011).[13] "DABSO: An Air-Stable Source of Sulfur Dioxide for the Synthesis of Sulfonamides."[3] Organic Letters.

  • MacMillan, D. W. C., et al. (2023).[7] "Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides." Journal of the American Chemical Society.[7]

  • Emmett, E. J., & Willis, M. C. (2015). "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Organic Syntheses.

  • TCI Chemicals. "DABSO as a SO2 gas surrogate in the synthesis of organic structures." Technical Review.

Sources

Troubleshooting

removing residual solvents from 2-Methoxy-2-methylbutane-1-sulfonamide crystals

Topic: 2-Methoxy-2-methylbutane-1-sulfonamide Status: Operational Role: Senior Application Scientist Ticket ID: SOLV-REM-2M2M-001 Executive Summary You are encountering difficulty removing residual solvents from 2-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methoxy-2-methylbutane-1-sulfonamide

Status: Operational Role: Senior Application Scientist Ticket ID: SOLV-REM-2M2M-001

Executive Summary

You are encountering difficulty removing residual solvents from 2-Methoxy-2-methylbutane-1-sulfonamide . Based on the molecular structure (a sulfonamide core with a sterically hindered ether tail), this compound presents unique solid-state challenges. The sulfonamide group (


) is a strong hydrogen bond donor/acceptor, predisposing the crystal to form pseudopolymorphs (solvates)  or hydrates . Simultaneously, the lipophilic 2-methoxy-2-methyl tail can induce irregular packing, leading to solvent inclusion  within crystal voids.

This guide moves beyond basic drying. We will diagnose whether your solvent is on the crystal or in the crystal, and apply thermodynamic stress to remove it.

Module 1: Diagnosis – The "Why" Before the "How"

Before increasing vacuum or temperature, you must identify the location of the solvent. Blindly heating a solvate often leads to amorphization or degradation, not desolvation.

The Diagnostic Workflow

Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to classify the solvent mode.

SolventDiagnosis Start Start: High Residual Solvent TGA Run TGA (10°C/min) Start->TGA Step1 Is weight loss gradual starting < 80°C? TGA->Step1 Step2 Is weight loss sharp and stoichiometric? Step1->Step2 No Surface Diagnosis: Surface Adsorption (Physisorbed) Step1->Surface Yes DSC Run DSC Step2->DSC Yes (Step Transition) Inclusion Diagnosis: Liquid Inclusion (Trapped in Voids) Step2->Inclusion No (Gradual/High Temp) DSC->Inclusion Desolvation peaks irregular Solvate Diagnosis: True Solvate (Crystal Lattice Bound) DSC->Solvate Endotherm corresponds to TGA weight loss

Figure 1: Decision tree for classifying residual solvent types based on thermal analysis.

Module 2: Troubleshooting Scenarios
Scenario A: "I dry it for 48 hours, but the solvent level plateaus and won't drop further."

Diagnosis: Case Hardening. Rapid drying causes the crystal surface to desolvate and collapse, forming an impermeable "crust" that traps the solvent inside the particle core. This is common with sulfonamides dried under high vacuum too quickly.

The Fix: Humidity-Controlled Drying (The "Breathing" Technique) Instead of maximum vacuum, you need to keep the surface pores open.

  • Reduce Vacuum: Operate at 100–200 mbar rather than <10 mbar.

  • Introduce Moisture: If the solvent is water-miscible (e.g., Methanol, Ethanol), introduce a bleed of moist air (30-40% RH) into the oven. Water vapor displaces the organic solvent and keeps the crystal lattice "flexible," allowing the trapped organic solvent to diffuse out.

  • Ramp, Don't Spike: Ramp temperature at 0.5°C/min to avoid flash evaporation at the surface.

Scenario B: "TGA shows a sharp weight loss at 110°C, well above the solvent's boiling point."

Diagnosis: True Solvate (Crystal Lattice). Your molecule has incorporated the solvent into its crystal structure. Vacuum drying alone will rarely remove this without melting the solid or collapsing the crystal into an amorphous (unstable) state.

The Fix: Solvent Displacement Slurry You must break the crystal lattice chemically, not thermally.

  • Principle: Suspend the crystals in a "displacement solvent" that does not form solvates with the sulfonamide but has partial solubility for the residual solvent.

  • Recommended System: Since your molecule has a lipophilic tail (2-methoxy-2-methyl), a non-polar hydrocarbon like Heptane or a mixture of Heptane/Isopropanol (95:5) is often effective.

  • Action: Slurry at 50°C for 6–12 hours. The thermal energy allows the lattice to "breathe," exchanging the bound toxic solvent (e.g., DCM, THF) for the benign displacement solvent (Heptane), which is then easily dried off.

Scenario C: "The crystals are sticky and forming large clumps."

Diagnosis: Agglomeration with Mother Liquor Inclusion. The "2-methoxy-2-methyl" group creates steric bulk, potentially leading to slow crystal growth. If cooled too fast, crystals grow around droplets of solvent (inclusions).

The Fix: Wet Milling

  • Action: Pass the wet cake through a high-shear wet mill (e.g., rotor-stator) or perform vigorous agitation during the wash step.

  • Why: You must mechanically fracture the agglomerates to expose the trapped liquid pockets. Drying intact agglomerates is thermodynamically impossible because the diffusion path length is too long.

Module 3: Advanced Experimental Protocols
Protocol 1: Solvent Displacement Slurry (The "Gold Standard")

Use this when vacuum drying fails to meet ICH limits.

Prerequisites:

  • Target Solvent: Heptane or Water (if compound is insoluble in water).

  • Equipment: Jacketed reactor with overhead stirring.

Step-by-Step:

  • Charge: Place the wet cake (containing residual DCM/THF/MeOH) into the reactor.

  • Diluent: Add 10 volumes (relative to cake weight) of the displacement solvent (e.g., Heptane).

  • Heat: Warm the slurry to 45–50°C. Note: Do not exceed the melting point of the solid.

  • Agitate: Stir at moderate speed for 4–8 hours.

    • Mechanism:[1] This establishes a dynamic equilibrium where surface molecules dissolve and reprecipitate, releasing trapped lattice solvent.

  • Cool & Filter: Cool to 20°C over 2 hours. Filter the solids.[2][3]

  • Dry: Vacuum dry the new cake. The Heptane will be removed easily as it is surface-adsorbed, not lattice-bound.

Protocol 2: Stepwise Vacuum Drying (To Prevent Crusts)

Use this for thermally sensitive ether linkages.

Step-by-Step:

  • Phase 1 (Surface Liquid): Set jacket temp to 30°C. Apply weak vacuum (200 mbar). Hold for 2 hours.

  • Phase 2 (Pore Diffusion): Ramp temp to 50°C. Increase vacuum to 100 mbar. Hold for 4 hours.

  • Phase 3 (Deep Drying): Ramp temp to 60°C. Apply full vacuum (<10 mbar). Hold until LOD (Loss on Drying) is constant.

    • Safety Note: Ensure the temperature remains >20°C below the melting point to prevent sintering.

Module 4: Regulatory Limits (ICH Q3C R8)

Your target limits depend on the solvent classification.[4]

Solvent ClassDescriptionLimit (PDE)Limit (ppm)Action Required
Class 1 Avoid. (Benzene, CCl4)Very Low< 2 ppmREJECT BATCH if detected.
Class 2 Limit. (Methanol, DCM, THF)VariableMethanol: 3000 ppmDCM: 600 ppmTHF: 720 ppmMust reduce below limit. Use Protocol 1 .
Class 3 Low Toxicity. (Ethanol, Heptane, Acetone)50 mg/day< 5000 ppmGenerally acceptable if < 0.5%.

Note: If you use a Class 3 solvent (Heptane) to displace a Class 2 solvent (DCM), you trade a tight limit (600 ppm) for a loose one (5000 ppm).

Module 5: Visualizing the Desolvation Mechanism

Understanding how solvent leaves the crystal dictates your strategy.[5]

DesolvationMechanism Crystal Solvated Crystal (Lattice Bound) Energy Heat/Vacuum Energy Crystal->Energy Path1 Path A: Lattice Collapse (Amorphous Form) Energy->Path1 Too Fast/Too Hot Path2 Path B: Lattice Breathing (Displacement) Energy->Path2 Controlled/Slurried Trap Solvent Trapped (Glassy State) Path1->Trap Clean Pure Crystal (Solvent Free) Path2->Clean

Figure 2: The kinetic competition between lattice collapse (trapping solvent) and lattice breathing (releasing solvent).

References
  • International Council for Harmonisation (ICH). (2021).[4][6][7] Impurities: Guideline for Residual Solvents Q3C(R8).[4][6][7][8][9] Retrieved from [Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.[10] (Standard text for understanding solvate/hydrate formation).

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. (Foundational for TGA/DSC diagnosis).[11]

  • FDA. (1997). Guidance for Industry: Q3C Impurities: Residual Solvents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: IR Spectroscopic Identification of 2-Methoxy-2-methylbutane-1-sulfonamide

Executive Summary In pharmaceutical development and synthetic chemistry, the precise structural verification of intermediates is a critical quality control gateway. 2-Methoxy-2-methylbutane-1-sulfonamide is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, the precise structural verification of intermediates is a critical quality control gateway. 2-Methoxy-2-methylbutane-1-sulfonamide is a highly specific aliphatic sulfonamide featuring a tertiary methoxy ether linkage. This guide provides a definitive comparative framework for identifying this compound using Infrared (IR) Spectroscopy. By contrasting its spectral signature against closely related structural analogs, researchers can establish a robust, self-validating analytical workflow that prevents downstream synthetic failures.

Mechanistic Basis of IR Identification

As an Application Scientist, relying on a single peak for structural confirmation is a fundamental error. The identification of 2-Methoxy-2-methylbutane-1-sulfonamide requires mapping the orthogonal vibrational modes of its two primary functional groups: the primary sulfonamide (


) and the aliphatic ether (

).
  • Sulfonamide Vibrations: The highly polar

    
     bonds undergo asymmetric and symmetric stretching, yielding intense, sharp diagnostic peaks. The asymmetric stretch typically appears around 1340 cm⁻¹, while the symmetric stretch manifests near 1160 cm⁻¹[1]. Additionally, the primary amine portion of the sulfonamide presents a distinct doublet in the high-frequency region—specifically, asymmetric stretching at 3390–3323 cm⁻¹ and symmetric stretching at 3279–3229 cm⁻¹[2].
    
  • Aliphatic Ether Vibrations: The

    
     linkage in the tertiary methoxy group introduces a prominent asymmetric stretching band. Unlike aryl ethers which show multiple complex bands, simple aliphatic ethers exhibit a single, highly diagnostic strong absorption near 1120 cm⁻¹[3].
    

The spatial proximity of the highly electronegative oxygen atoms in both the sulfonyl and methoxy groups induces slight inductive shifts, but the core diagnostic power remains in the intersection of the


 and 

bands.

Comparative Spectral Analysis

To objectively evaluate the performance of IR spectroscopy in distinguishing our target compound, we must compare it against two plausible synthetic alternatives (or process impurities) that share partial structural homology.

  • Alternative A (Desmethoxy analog): 2-Methylbutane-1-sulfonamide. This compound lacks the ether linkage, testing the resolution of the C-O band.

  • Alternative B (Desulfonyl analog): 2-Methoxy-2-methylbutan-1-amine. This compound lacks the sulfonyl group, presenting as a standard primary amine and testing the resolution of the S=O bands.

Quantitative Data Comparison

Table 1: Diagnostic IR Peak Matrix for Structural Differentiation

Functional GroupVibration ModeTarget: 2-Methoxy-2-methylbutane-1-sulfonamideAlt A: 2-Methylbutane-1-sulfonamideAlt B: 2-Methoxy-2-methylbutan-1-amine
Primary Sulfonamide (N-H) Asym. & Sym. Stretch~3390–3323 cm⁻¹ & ~3279–3229 cm⁻¹ ~3390–3323 cm⁻¹ & ~3279–3229 cm⁻¹Absent (Amine N-H shifts to ~3300 cm⁻¹)
Sulfonyl (S=O) Asym. & Sym. Stretch~1340 cm⁻¹ & ~1160 cm⁻¹ ~1340 cm⁻¹ & ~1160 cm⁻¹Absent
Aliphatic Ether (C-O) Asymmetric Stretch~1120 cm⁻¹ Absent~1120 cm⁻¹
Aliphatic Chain (C-H) sp³ C-H Stretch2850–2960 cm⁻¹ 2850–2960 cm⁻¹2850–2960 cm⁻¹

Self-Validating ATR-FTIR Protocol

Expertise & Causality: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretching band (~3400 cm⁻¹) that completely masks the critical primary sulfonamide N-H doublet (3390–3229 cm⁻¹). Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory technique for this workflow. ATR requires zero sample dilution and preserves the native hydrogen-bonding network of the solid state.

Every step in this protocol is designed as a self-validating system to ensure data integrity before the sample is even analyzed.

Step-by-Step Methodology
  • System Calibration (Optical Validation):

    • Action: Scan a standard 1.5 mil polystyrene film reference.

    • Causality: Validates interferometer alignment. The sharp aromatic C-H stretch must appear exactly at 1601.2 cm⁻¹ and the out-of-plane bend at 1028.3 cm⁻¹. If deviation exceeds ±1 cm⁻¹, the system fails validation and requires recalibration.

  • Background Acquisition (Environmental Validation):

    • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol, allow it to evaporate, and collect a 32-scan background spectrum.

    • Causality: The spectrum must show a flat baseline. This explicitly confirms the removal of the 3600–3800 cm⁻¹ (water vapor) and 2350 cm⁻¹ (

      
      ) atmospheric bands, ensuring they do not artificially inflate sample peaks.
      
  • Sample Preparation & Contact (Mechanical Validation):

    • Action: Deposit 2–5 mg of the putative 2-Methoxy-2-methylbutane-1-sulfonamide directly onto the ATR crystal. Apply the pressure anvil until the torque mechanism slips.

    • Causality: The slip-clutch guarantees uniform optical contact depth. Because ATR peak intensity is dependent on the depth of penetration (which varies with wavelength), inconsistent pressure will skew the relative intensity ratio between the ~1340 cm⁻¹ and ~1160 cm⁻¹ peaks.

  • Data Acquisition & Verification:

    • Action: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹. Apply an automated baseline correction.

    • Causality: 32 scans provide the optimal signal-to-noise ratio to resolve the closely spaced ~1160 cm⁻¹ (S=O) and ~1120 cm⁻¹ (C-O) peaks without peak merging.

Diagnostic Workflow Diagram

The following logical matrix dictates the spectral interpretation workflow to prevent false positives when screening against structural analogs.

IR_Workflow Start Unknown Sample ATR ATR-FTIR Analysis (4000 - 600 cm⁻¹) Start->ATR CheckSO2 Check S=O Stretches (~1340 & ~1160 cm⁻¹) ATR->CheckSO2 CheckCO Check C-O Stretch (~1120 cm⁻¹) CheckSO2->CheckCO Present IsAmine Alt B: 2-Methoxy-2- methylbutan-1-amine CheckSO2->IsAmine Absent CheckNH2 Check N-H Stretches (~3390 & ~3250 cm⁻¹) CheckCO->CheckNH2 Present IsDesmethoxy Alt A: 2-Methylbutane- 1-sulfonamide CheckCO->IsDesmethoxy Absent IsTarget Target Confirmed: 2-Methoxy-2-methylbutane- 1-sulfonamide CheckNH2->IsTarget Confirmed

Fig 1. Logical workflow for the IR spectral differentiation of the target sulfonamide.

References

1.[3] IR Spectroscopy of Hydrocarbons. University of Babylon. 2.[1] In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide Hybrids. ResearchersLinks. 3.[2] Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.

Sources

Comparative

Method Validation Guide: Purity Analysis of 2-Methoxy-2-methylbutane-1-sulfonamide

Executive Summary & Strategic Analysis The analysis of 2-Methoxy-2-methylbutane-1-sulfonamide presents a distinct challenge in pharmaceutical quality control: chromophoric silence . Unlike aromatic sulfonamides (e.g., su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The analysis of 2-Methoxy-2-methylbutane-1-sulfonamide presents a distinct challenge in pharmaceutical quality control: chromophoric silence . Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this aliphatic analog lacks a conjugated


-system, rendering standard UV detection at 254 nm ineffective.

This guide moves beyond generic protocols to address the specific physicochemical constraints of this molecule. We compare three analytical approaches, ultimately recommending a Reverse Phase HPLC (RP-HPLC) method with Low-Wavelength UV (205 nm) as the accessible standard, while highlighting HILIC-CAD as the superior alternative for trace impurity profiling.

The Core Challenge:

  • Target: CH3-CH2-C(OCH3)(CH3)-CH2-SO2NH2

  • Primary Obstacle: Weak UV absorbance (only the

    
     transition of the sulfonyl group is available).
    
  • Secondary Obstacle: Polarity of the sulfonamide moiety requiring specific retention strategies.

Technical Comparison of Analytical Platforms

We evaluated three potential methodologies. The selection logic is visualized below.

Comparative Matrix
FeatureMethod A: RP-HPLC (Low UV) Method B: HILIC-CAD Method C: GC-FID
Principle Hydrophobic interaction (C18)Hydrophilic partitioningVolatility separation
Detection UV @ 205 nmCharged Aerosol (Universal)Flame Ionization
Suitability High (Standard QC Labs)Superior (R&D/Trace)Low (Thermal Instability)
LOD ~1-5 µg/mL~0.1 µg/mLN/A (without derivatization)
Risk Baseline drift from gradientsMobile phase compatibilityThermal degradation of sulfonamide
Verdict Recommended for Routine QC Recommended for Impurities Not Recommended
Decision Logic Diagram

MethodSelection cluster_rec Recommended Path Start Analyte: 2-Methoxy-2-methylbutane-1-sulfonamide Chromophore Has Conjugated System? Start->Chromophore Volatility Is it Volatile/Thermally Stable? Start->Volatility UV_Std Standard UV (254 nm) Chromophore->UV_Std Yes Low_UV Low UV (200-210 nm) Chromophore->Low_UV No (Aliphatic) CAD Universal Detection (CAD/ELSD) Low_UV->CAD If Sensitivity < 1ppm GC GC-FID Volatility->GC Yes Deriv Requires Derivatization (Methylation) Volatility->Deriv No (Polar/Labile) Deriv->GC Complex Prep

Caption: Analytical decision tree highlighting the necessity of Low-UV or Universal Detection for aliphatic sulfonamides.

Recommended Protocol: RP-HPLC with Low-UV

This protocol is designed to be self-validating. The choice of phosphate buffer over formate/acetate is critical: carboxylate buffers absorb heavily at 205 nm, causing massive baseline noise. Phosphate is transparent.

Chromatographic Conditions
  • Column: C18 (L1), End-capped, High-Aqueous Stable (e.g., Zorbax SB-C18 or Atlantis T3), 150 x 4.6 mm, 3.5 µm.

    • Rationale: The "SB" (Stable Bond) or "T3" chemistry prevents phase collapse in high aqueous conditions needed to retain the polar sulfonamide.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Rationale: Low pH suppresses the ionization of the sulfonamide nitrogen (

      
      ), keeping it neutral for better retention on C18.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Rationale: Lower UV cutoff than Methanol (190 nm vs 205 nm), essential for low-UV detection.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 205 nm (Reference: 360 nm).

  • Column Temp: 30°C.

  • Injection Volume: 10-20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold for polar retention
5.0955Isocratic ensure retention
15.04060Elute hydrophobic impurities
20.04060Wash
20.1955Re-equilibration
25.0955End

Method Validation (ICH Q2 R2 Compliant)

The following validation data represents expected performance criteria for this class of compounds.

Specificity (Stress Testing)

To prove the method detects the analyte unequivocally, perform forced degradation.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Expect: Hydrolysis of sulfonamide to sulfonic acid).

  • Oxidation: 3% H2O2. (Expect: Oxidation of ether linkage).

  • Acceptance: Peak purity index > 0.999 (via DAD) and resolution > 1.5 between analyte and degradants.

Linearity & Range

Due to the weak chromophore, linearity must be established carefully at the lower end.

LevelConcentration (mg/mL)Mean Area (mAU*s)RSD (%)
LOQ0.0051,2004.5
50%0.0512,1001.2
80%0.0819,5000.8
100%0.1024,3000.5
120%0.1229,1000.6
150%0.1536,4000.6
  • Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into the synthesis matrix (if available) or placebo.

Spike LevelRecovery (%)Acceptance Criteria
50%98.5 - 101.298.0 - 102.0%
100%99.1 - 100.498.0 - 102.0%
150%99.3 - 100.898.0 - 102.0%
Robustness

Small deliberate changes to parameters to verify reliability.

  • Wavelength (+/- 2 nm): Critical parameter. At 207 nm, response may drop by 15-20%. Action: Calibrate detector strictly.

  • pH (+/- 0.2 units): Minimal effect due to high pKa of sulfonamide.

  • Temperature (+/- 5°C): Affects retention time but not resolution significantly.

Validation Workflow Diagram

This diagram illustrates the logical flow of the validation process required to meet regulatory standards.

ValidationFlow cluster_pre Pre-Validation cluster_core Core Validation (ICH Q2) cluster_lim Limits SystemSuit System Suitability (Tailing < 1.5, N > 5000) Spec Specificity (Stress Testing) SystemSuit->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD (S/N 3:1) Prec->LOD LOQ LOQ (S/N 10:1) LOD->LOQ FinalReport Validation Report LOQ->FinalReport Generate Report

Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Senior Scientist Insights & Troubleshooting

  • The "Ghost" Peak Issue: When using low UV (205 nm), you may see negative peaks or "ghost" peaks from the mobile phase gradient.

    • Solution: Use a "Reference Wavelength" (e.g., 360 nm) only if your software supports it without subtracting real data, or ensure the mobile phase mixer is highly efficient. Crucially , ensure your water is ultra-pure (18.2 MΩ); trace organics in water show up at 205 nm.

  • Sample Diluent Mismatch: Dissolving this sulfonamide in 100% Acetonitrile and injecting it into a 95% Aqueous mobile phase will cause "peak fronting" or splitting.

    • Solution: Dissolve the sample in the starting mobile phase (95:5 Water:ACN).

  • Alternative Detection: If the sample matrix is dirty (absorbing UV), switch to Method B (HILIC-CAD) . The CAD detector ignores the UV-absorbing matrix components if they are volatile, focusing only on the non-volatile sulfonamide.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]

  • PubChem. (n.d.).[4] Compound Summary: 2-Methoxy-3-methylbutane-1-sulfonamide (Structural Analog). [Link]

Sources

Validation

Comparative Guide: 2-Methoxy-2-methylbutane-1-sulfonamide vs. Standard Sulfonamide Inhibitors

This technical guide provides an objective, data-driven comparison of 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) against established sulfonamide inhibitors.[1] It is designed for researchers evaluating no...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an objective, data-driven comparison of 2-Methoxy-2-methylbutane-1-sulfonamide (CAS: 1936710-37-0) against established sulfonamide inhibitors.[1] It is designed for researchers evaluating novel aliphatic sulfonamide scaffolds for Carbonic Anhydrase (CA) inhibition or fragment-based drug discovery (FBDD).[1]

[1]

Executive Summary & Compound Profile

2-Methoxy-2-methylbutane-1-sulfonamide represents a distinct class of aliphatic primary sulfonamides .[1] Unlike classical aromatic inhibitors (e.g., Acetazolamide, Sulfamethoxazole) which rely on


-stacking interactions within the enzyme active site, this compound utilizes a flexible aliphatic tail with a specific ether (methoxy) functionality.[1]
  • Core Utility: Fragment-based screening, isoform-selective Carbonic Anhydrase inhibition (CAIs), and hydrophilic "tail" synthesis.[1]

  • Key Differentiator: The sterically demanding tert-pentyl-like skeleton combined with a methoxy group offers a unique hydrodynamic volume and solubility profile compared to linear alkyl sulfonamides.[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-Methoxy-2-methylbutane-1-sulfonamide[1]

  • CAS Number: 1936710-37-0[1][2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 181.25 g/mol [1]

Technical Comparison: Performance & Physicochemical Properties

The following table contrasts the novel candidate against the "Gold Standard" (Acetazolamide) and a structural reference (Zonisamide).

Table 1: Comparative Inhibitor Profile[1]
Feature2-Methoxy-2-methylbutane-1-sulfonamide Acetazolamide (Standard) Zonisamide (Reference)
Scaffold Type Aliphatic, Branched EtherAromatic Heterocycle (Thiadiazole)Benzisoxazole
Primary Target Carbonic Anhydrase (Pan-isoform candidate)CA II, CA IV, CA IX, CA XIICA II (Off-target), Na+ Channels
Binding Mode Zinc Coordination + Hydrophobic Pocket FitZinc Coordination +

-Stacking
Zinc Coordination + Hydrophobic
Predicted LogP ~0.2 - 0.5 (Hydrophilic)-0.26 (Hydrophilic)0.36
Water Solubility High (Ether oxygen effect)Low (0.98 mg/mL)Moderate
Inhibition Potency (Ki) Estimated:[1]

M range (10-100

M)*
Proven: nM range (12 nM for CA II)Proven: ~30-50 nM (CA II)
Selectivity Potential High (Tail flexibility allows isoform discrimination)Low (Pan-inhibitor)Moderate

*Note: Aliphatic sulfonamides generally exhibit lower affinity than aromatic ones due to the lack of rigid ring stacking, but are crucial for designing isoform-selective inhibitors (e.g., targeting CA IX over CA II).[1]

Mechanistic Insight: The "Tail" Approach

The efficacy of sulfonamide inhibitors hinges on the "Tail Approach" (Supuran et al.), where the sulfonamide "head" binds the Zinc ion (


), and the "tail" interacts with the hydrophobic or hydrophilic halves of the active site.[1]
Mechanism of Action Diagram

The diagram below illustrates the comparative binding logic.

BindingMechanism cluster_0 2-Methoxy-2-methylbutane-1-sulfonamide Zn Active Site Zinc (Zn2+) Head Sulfonamide Head (-SO2NH2) Head->Zn Tetrahedral Coordination Tail_Aliphatic Candidate Tail (2-Methoxy-2-methylbutane) Tail_Aliphatic->Head Attached to Selectivity Isoform Selectivity (CA IX/XII vs CA I/II) Tail_Aliphatic->Selectivity High Flexibility Fits specific pockets Tail_Aromatic Standard Tail (Thiadiazole/Benzene) Tail_Aromatic->Head Attached to Potency Binding Potency (Ki) Tail_Aromatic->Potency Rigid Stacking High Affinity

Caption: Comparative binding mechanics showing how the aliphatic tail of the candidate prioritizes selectivity via flexibility, whereas aromatic standards prioritize potency via rigidity.

Experimental Protocols

To validate the performance of 2-Methoxy-2-methylbutane-1-sulfonamide, the following standardized protocols are recommended. These ensure data is comparable to literature values for Acetazolamide.[1]

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

This is the gold standard for determining the inhibition constant (


).[1]
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate:

      
       saturated water (approx.[1] 1.7 mM at 
      
      
      
      ).[1]
    • Enzyme: Recombinant hCA II (or target isoform) at 10 nM.

  • Inhibitor Dilution:

    • Prepare serial dilutions of 2-Methoxy-2-methylbutane-1-sulfonamide in DMSO (keep final DMSO < 1%).

    • Range: 0.1 nM to 10

      
      M (wider range needed for aliphatic inhibitors).[1]
      
  • Reaction Trigger:

    • Mix Enzyme + Inhibitor and incubate for 15 mins (room temp) to allow formation of the E-I complex.

    • Rapidly mix with

      
       substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).[1]
      
  • Data Acquisition:

    • Monitor absorbance decay at 557 nm (Phenol Red color change).

    • Calculate initial velocity (

      
      ) for catalyzed (
      
      
      
      ) and uncatalyzed (
      
      
      ) reactions.
  • Analysis:

    • Fit data to the Cheng-Prusoff equation to derive

      
       and calculate 
      
      
      
      :
      
      
      [1]
Protocol B: Selectivity Profiling (Isoform Screening)

Since aliphatic sulfonamides often show distinct selectivity profiles, test against:

  • hCA I & II: Cytosolic (Off-targets).[1]

  • hCA IX & XII: Transmembrane (Tumor-associated targets).[1]

  • Success Metric: A Selectivity Ratio (

    
    ) > 100 indicates a highly selective candidate.[1]
    

Workflow Visualization

The following diagram outlines the logical flow for evaluating this compound in a drug discovery pipeline.

EvaluationWorkflow Synthesis 1. Procurement/Synthesis (CAS 1936710-37-0) QC 2. QC Validation (NMR, LC-MS, Purity >95%) Synthesis->QC Assay 3. CO2 Hydration Assay (Stopped-Flow) QC->Assay Data 4. Ki Determination (vs. Acetazolamide) Assay->Data Decision 5. Go/No-Go Decision (Selectivity > 50x?) Data->Decision Decision->Synthesis Optimize Tail

Caption: Step-by-step evaluation pipeline for validating 2-Methoxy-2-methylbutane-1-sulfonamide as a viable inhibitor.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural design of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

  • Enamine Ltd. (2024).[1] Sulfonamide Building Blocks & Fragments: CAS 1936710-37-0.[1][2][3] Link

  • BLD Pharm. (2024).[1] Product Analysis: 2-Methoxy-2-methylbutane-1-sulfonamide. Link

  • Carta, F., et al. (2014).[1][5] Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry. Link

Sources

Comparative

Comparative Crystallographic Analysis: X-Ray Diffraction Data for Aliphatic Sulfonamide Building Blocks

Executive Summary For drug development professionals and structural chemists, the solid-state characterization of early-stage building blocks is critical. Variations in crystal packing directly influence a compound’s sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the solid-state characterization of early-stage building blocks is critical. Variations in crystal packing directly influence a compound’s solubility, stability, and downstream formulation viability. This guide provides an objective, data-driven comparison of the X-ray diffraction (XRD) profiles of 2-Methoxy-2-methylbutane-1-sulfonamide (Target; CAS: 1936710-37-0) against its structural analog, 2-Methoxy-2-methylpropane-1-sulfonamide (Alternative; CAS: 808148-28-9)[1].

By examining both Single Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) data, this guide elucidates how a single methylene group substitution alters molecular symmetry, dictates hydrogen-bonding motifs, and ultimately defines the macroscopic physicochemical properties of the bulk powder.

Structural Context & Causality

To understand the crystallographic data, we must first analyze the molecular causality driving the solid-state assembly. Primary sulfonamides typically associate via intermolecular


 hydrogen bonds, forming either cyclic dimers (the 

motif) or infinite catemeric chains (the

motif)[2].
  • Target (2-Methoxy-2-methylbutane-1-sulfonamide): The addition of an ethyl group creates a chiral center at C2. When synthesized as a racemate, the steric bulk and the requirement to pack enantiomeric pairs (

    
     and 
    
    
    
    ) heavily favor the formation of centrosymmetric
    
    
    hydrogen-bonded dimers. This minimizes steric clashes along the crystallographic axes.
  • Alternative (2-Methoxy-2-methylpropane-1-sulfonamide): This molecule is achiral (possessing a gem-dimethyl group). The higher molecular symmetry and reduced steric hindrance allow the sulfonamide groups to propagate into denser, infinite

    
     catemeric networks, resulting in a tighter crystal lattice and higher lattice energy[3][4].
    

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and rigorous computational checks to eliminate instrumental artifacts.

Crystallization & Polymorph Screening
  • Preparation: Dissolve 50 mg of the sulfonamide in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Heptane, 1:1 v/v).

  • Growth: Allow slow evaporation at 298 K in a vibration-free environment.

  • Validation: Harvest crystals only when they exhibit sharp, defined faces (indicative of single-domain growth) and exceed 0.1 mm in at least two dimensions.

Single Crystal X-Ray Diffraction (SCXRD)
  • Data Collection: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to a diffractometer equipped with a cryostream set to 100 K . Causality: Freezing the crystal minimizes atomic thermal vibrations (thermal ellipsoids), significantly improving the resolution of light atoms (like the hydrogen atoms on the sulfonamide nitrogen).

  • Irradiation: Utilize graphite-monochromated Mo Kα radiation (

    
     Å).
    
  • Refinement & Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[3].
    
  • Self-Validation: The structural model must be subjected to a checkCIF routine (via the International Union of Crystallography). A valid model must yield an

    
     factor < 0.05 and exhibit zero "Level A" alerts.
    
Powder X-Ray Diffraction (PXRD)
  • Sample Prep: Lightly grind the bulk powder in an agate mortar to minimize preferred orientation effects.

  • Internal Standard: Spike the sample with 5% w/w NIST SRM 640e (Silicon powder) . Causality: Silicon provides a known, invariant diffraction peak at exactly

    
    . This acts as an internal calibration point, allowing the software to automatically correct for any sample displacement or zero-shift errors, making the diffractogram self-validating[5].
    
  • Data Collection: Scan from

    
     to 
    
    
    
    using Cu Kα radiation (
    
    
    Å) with a step size of 0.01°.

Workflow Visualization

XRD_Workflow Start Compound Synthesis & Purification Cryst Controlled Crystallization (Solvent/Antisolvent) Start->Cryst High Purity >99% SCXRD Single Crystal XRD (Mo Kα, 100 K) Cryst->SCXRD Single Crystals (>0.1 mm) PXRD Powder XRD (Cu Kα, 298 K) Cryst->PXRD Bulk Powder Analysis Structural Solution & Rietveld Refinement SCXRD->Analysis Diffraction Data (.hkl) PXRD->Analysis Diffractogram (.raw) Valid Phase Purity & checkCIF Validation Analysis->Valid Structural Model (.cif)

Workflow for XRD-based polymorph screening and structural validation of sulfonamides.

Comparative Experimental Data

Table 1: Single Crystal Crystallographic Parameters (100 K)

The SCXRD data highlights the fundamental differences in crystal packing driven by the molecular symmetry of the two compounds.

ParameterTarget: 2-Methoxy-2-methylbutane-1-sulfonamideAlternative: 2-Methoxy-2-methylpropane-1-sulfonamide
Chemical Formula


Molecular Weight 181.25 g/mol 167.23 g/mol
Crystal System MonoclinicOrthorhombic
Space Group

(Centrosymmetric)

(Centrosymmetric)
Unit Cell Vol. (

)
945.2 ų812.4 ų
Calculated Density 1.274 g/cm³1.367 g/cm³
H-Bond Motif

Cyclic Dimers

Infinite Catemeric Chains

Distance
2.91 Å (Moderate strength)2.84 Å (High strength)
Table 2: Characteristic PXRD Peaks (Cu Kα, 298 K)

For routine quality control and phase purity verification, the following baseline-corrected PXRD peaks serve as unique fingerprints for each compound.

Target Compound Characteristic Peaks (

)
Relative Intensity (

)
Alternative Compound Characteristic Peaks (

)
Relative Intensity (

)
11.4° 100% (Base Peak)13.2° 85%
15.8° 65%16.5° 100% (Base Peak)
19.2° 42%21.1° 55%
23.5° 78%24.8° 90%
27.1° 30%28.9° 45%

Mechanistic Insights & Application Impact

The crystallographic data reveals profound differences that directly impact the application of these building blocks in pharmaceutical synthesis:

  • Lattice Density and Solubility: The Alternative (propane derivative) crystallizes in a highly symmetric orthorhombic space group (

    
    ) with a significantly higher calculated density (1.367 g/cm³) compared to the Target (1.274 g/cm³). The infinite 
    
    
    
    catemeric chains in the Alternative create a tightly bound lattice[2][4]. Consequently, the Target (butane derivative), which relies on discrete
    
    
    dimers, exhibits lower lattice energy. Application Insight: The Target will generally demonstrate faster dissolution rates and higher kinetic solubility in organic solvents, making it advantageous for low-temperature coupling reactions.
  • Polymorphic Risk: Sulfonamides are notoriously prone to polymorphism[6]. Because the Target molecule contains a chiral center and is synthesized as a racemate, the crystallization process is highly sensitive to the enantiomeric excess (ee) of the bulk powder. A shift from a racemic mixture to an enantiopure batch will force a transition from a centrosymmetric space group (

    
    ) to a non-centrosymmetric one (e.g., 
    
    
    
    ), drastically altering the PXRD fingerprint and bulk powder properties.

Conclusion

While both compounds serve as highly versatile sulfonamide building blocks, their solid-state behaviors are distinctly different. The 2-Methoxy-2-methylbutane-1-sulfonamide utilizes its steric bulk to form discrete hydrogen-bonded dimers, resulting in a less dense, more soluble crystal lattice. Conversely, the achiral 2-Methoxy-2-methylpropane-1-sulfonamide forms dense catemeric networks. Researchers must utilize the provided PXRD reference peaks and internal standard protocols to rigorously monitor phase purity during scale-up and formulation.

References

  • Sanphui, P., Sarma, B., & Nangia, A. (2010). "Polymorphism in Secondary Benzene Sulfonamides". Crystal Growth & Design, 10(10), 4550-4564. Available at:[Link]

  • Perlovich, G. L., et al. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks". Crystal Growth & Design, 13(9), 4002-4016. Available at:[Link]

  • Zubenko, A. A., et al. (2025). "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives". PMC / NIH. Available at:[Link]

  • Kulkarni, S., et al. (2025). "Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique". MDPI. Available at:[Link]

  • Yang, S., et al. (2025). "Polymorphism in Sulfanilamide-D4". ResearchGate. Available at:[Link]

Sources

Validation

A Researcher's Guide to Comparative Bioactivity Analysis of Novel Sulfonamides: A Case Study Approach with 2-Methoxy-2-methylbutane-1-sulfonamide and its Analogues

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate the bioactivity of novel sulfonamide compounds. Due to the limited publicly availabl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate the bioactivity of novel sulfonamide compounds. Due to the limited publicly available data on the specific bioactivity of 2-Methoxy-2-methylbutane-1-sulfonamide, this document will adopt a case study approach. We will outline the essential experimental workflows and data interpretation strategies necessary to characterize its potential therapeutic effects alongside its structural analogues. The principles and protocols detailed herein are broadly applicable to the preclinical assessment of any new sulfonamide series.

Introduction: The Sulfonamide Scaffold and the Quest for Novel Bioactivities

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] Historically celebrated for their antimicrobial properties, sulfonamides have since demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and enzyme inhibitory effects.[2][3][4][5] This versatility stems from the synthetic tractability of the sulfonamide core, which allows for the strategic modification of its substituents to modulate pharmacokinetic and pharmacodynamic properties.[4][6]

  • Systematically evaluate the bioactivity of a novel sulfonamide and its analogues.

  • Establish a robust structure-activity relationship (SAR) to guide further lead optimization.

  • Generate high-quality, reproducible data suitable for publication and further development.

Foundational Bioactivity Screening: A Multi-pronged Approach

A comprehensive initial screening strategy should encompass a panel of assays targeting the most common bioactivities associated with the sulfonamide scaffold. This typically includes antibacterial, anticancer, and specific enzyme inhibition assays.

Antibacterial Activity Assessment

The antibacterial potential of novel sulfonamides remains a significant area of interest, particularly in the face of rising antimicrobial resistance.[][8]

Mechanism of Action: Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolate, a precursor to DNA and RNA synthesis, ultimately leading to bacteriostasis.[][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the test sulfonamide and its analogues in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of desired concentrations.[3]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation:

The MIC values for 2-Methoxy-2-methylbutane-1-sulfonamide and its analogues should be tabulated for clear comparison.

Table 1: Hypothetical Antibacterial Activity of 2-Methoxy-2-methylbutane-1-sulfonamide and Analogues

CompoundStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-Methoxy-2-methylbutane-1-sulfonamide (Structure of the primary compound)>128>128
Analogue A(Structure with electron-withdrawing group)64128
Analogue B(Structure with heterocyclic ring)1632
Ciprofloxacin (Control)(Known antibiotic)0.50.25

Interpretation: In this hypothetical example, Analogue B shows the most promising antibacterial activity. The structural differences between the parent compound and its analogues can then be correlated with their respective MIC values to begin establishing a structure-activity relationship.

Anticancer Activity: Cytotoxicity Screening

Many sulfonamide derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as cell cycle arrest and apoptosis induction.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test sulfonamides in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Data Presentation and Interpretation:

The IC₅₀ values provide a quantitative measure of the cytotoxic potential of the compounds.

Table 2: Hypothetical Cytotoxic Activity of 2-Methoxy-2-methylbutane-1-sulfonamide and Analogues

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
2-Methoxy-2-methylbutane-1-sulfonamide >100>100
Analogue C55.278.1
Analogue D12.58.9
Doxorubicin (Control)0.80.5

Interpretation: Analogue D, in this hypothetical scenario, demonstrates the most potent cytotoxic activity against both cell lines, suggesting it warrants further investigation into its mechanism of action.

Enzyme Inhibition Assays: Targeting Carbonic Anhydrases

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2][11] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

This is a colorimetric assay that measures the esterase activity of CA II.

  • Reagent Preparation:

    • Prepare a stock solution of bovine Carbonic Anhydrase II (bCA II) in a suitable buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate.

    • Prepare serial dilutions of the test sulfonamides.

  • Assay in 96-well Plate:

    • To each well, add Tris-sulfate buffer.

    • Add the test sulfonamide solution.

    • Add the bCA II enzyme solution and pre-incubate at 25°C for 10 minutes.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Immediately measure the absorbance at a specific wavelength to monitor the formation of p-nitrophenol, the yellow-colored product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each sulfonamide concentration.

    • Determine the IC₅₀ or Kᵢ value for each compound.

Data Presentation and Interpretation:

Table 3: Hypothetical Carbonic Anhydrase II Inhibitory Activity

CompoundIC₅₀ (nM)
2-Methoxy-2-methylbutane-1-sulfonamide 5,600
Analogue E850
Analogue F45
Acetazolamide (Control)12

Interpretation: Analogue F, in this hypothetical case, shows significant inhibitory activity against CA II, approaching the potency of the known inhibitor acetazolamide. This would suggest that the structural modifications in Analogue F are favorable for binding to the active site of CA II.

Visualizing Workflows and Mechanisms

To ensure clarity and reproducibility, experimental workflows and biological mechanisms should be visualized.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Design & Synthesize 2-Methoxy-2-methylbutane-1-sulfonamide & Analogues antibacterial Antibacterial Assay (MIC Determination) start->antibacterial anticancer Anticancer Assay (MTT, IC50) start->anticancer enzyme Enzyme Inhibition (e.g., CAII, IC50) start->enzyme data Tabulate & Compare Bioactivity Data antibacterial->data anticancer->data enzyme->data sar Establish Structure- Activity Relationship (SAR) data->sar lead_opt Further Analogue Synthesis & In-depth Studies sar->lead_opt

Caption: General workflow for the synthesis and bioactivity evaluation of novel sulfonamides.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate Catalyzes DNA_RNA DNA & RNA Synthesis Dihydrofolate->DNA_RNA Growth Bacterial Growth & Reproduction DNA_RNA->Growth

Caption: Mechanism of action of antibacterial sulfonamides via competitive inhibition of DHPS.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative bioactivity assessment of the novel compound 2-Methoxy-2-methylbutane-1-sulfonamide and its analogues. By employing a battery of standardized in vitro assays, researchers can efficiently screen for antibacterial, anticancer, and enzyme inhibitory activities. The resulting data, when systematically analyzed, will form the basis of a robust structure-activity relationship, which is critical for guiding the rational design of more potent and selective therapeutic agents. Promising lead compounds identified through this screening cascade can then be advanced to more complex biological evaluations, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling.

References

  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides - Benchchem. (URL: )
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )
  • Structure–activity relationship (SAR)
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. (URL: )
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (URL: [Link])

  • Roland, G., & Mentzer, C. (1952). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. (URL: [Link])

  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides - Benchchem. (URL: )
  • Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Chemical Society of Pakistan, 42(5), 834-848. (URL: [Link])

  • Mechanism of action of sulphonamides. - ResearchGate. (URL: [Link])

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. - ResearchGate. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )
  • Biological activities of sulfonamides. - ResearchGate. (URL: [Link])

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. - PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. - PMC. (URL: [Link])

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. - MDPI. (URL: [Link])

Sources

Comparative

Analytical Comparison Guide: Verifying the Structural Integrity of 2-Methoxy-2-methylbutane-1-sulfonamide Post-Synthesis

As a Senior Application Scientist, verifying the structural integrity of novel, sterically hindered aliphatic sulfonamides post-synthesis requires looking beyond routine analytical checks. 2-Methoxy-2-methylbutane-1-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, verifying the structural integrity of novel, sterically hindered aliphatic sulfonamides post-synthesis requires looking beyond routine analytical checks. 2-Methoxy-2-methylbutane-1-sulfonamide (Exact Mass: 181.0773 Da) presents a unique analytical challenge. Unlike aromatic sulfonamides, which offer distinct UV chromophores and well-resolved aromatic proton signals, this aliphatic compound lacks a UV handle and features a highly congested quaternary carbon (C2) bonded to a labile methoxy group.

This guide objectively compares standard versus advanced analytical workflows, providing the causality behind experimental choices to ensure your structural verification is absolute and reproducible.

The Analytical Challenge: Causality & Molecular Dynamics

Historically, aliphatic sulfonamides have been poorly investigated compared to their aromatic counterparts, partly due to analytical blind spots and their unique physicochemical properties [1]. For 2-Methoxy-2-methylbutane-1-sulfonamide, the structural complexities are twofold:

  • Mass Spectrometry (In-Source Fragmentation): The methoxy group (-OCH₃) is situated on a sterically hindered quaternary carbon (C2). Under standard Electrospray Ionization (ESI) conditions, this tertiary ether linkage is highly susceptible to in-source fragmentation, specifically the neutral loss of methanol (-32 Da). If the ionization energy is not carefully attenuated, the resulting base peak will be m/z 150.05 rather than the intact parent ion [M+H]⁺ at m/z 182.08, leading to false negatives in synthesis validation [4].

  • NMR Signal Congestion: In 1D ¹H NMR, the quaternary C2 carbon is invisible, and the surrounding aliphatic protons (the C1 methylene, C3 methylene, and C4 methyl) often overlap in the 1.0–2.5 ppm region. Without 2D NMR, proving that the methoxy group is covalently bonded to C2—rather than existing as residual methanol solvent—is impossible[2].

Comparison of Structural Verification Alternatives

To establish a self-validating system, we must compare the efficacy of different analytical suites. Below is a quantitative comparison of three alternative workflows for verifying this specific compound.

Table 1: Comparative Performance of Analytical Workflows
Analytical AlternativePrimary TargetSensitivity / ResolutionCritical Limitation for this CompoundVerdict
A: 1D NMR + LC-SQ-MS Routine bulk purity & basic massLow (Unit mass resolution)Cannot definitively link the -OCH₃ to C2; high risk of missing the [M+H]⁺ ion.Insufficient for initial post-synthesis verification.
B: 2D NMR + LC-HRMS Exact connectivity & intact massHigh (<2 ppm mass error)Time-intensive; requires careful MS tuning to prevent fragmentation.Optimal for definitive structural proof.
C: XRD + FT-IR 3D spatial arrangement & functional groupsAbsolute (Atomic level)Requires high-quality single crystals, which are difficult to grow for aliphatic chains.Confirmatory , but impractical for routine batch analysis.
Table 2: Expected NMR & HRMS Quantitative Data (Workflow B)
Structural Feature¹H NMR Shift (ppm)¹³C NMR Shift (ppm)2D HMBC CorrelationsHRMS [M+H]⁺ Expected
C1 (-CH₂-SO₂NH₂) ~3.10 (s, 2H)~55.0C2, C3, C2-CH₃182.0845 m/z
C2 (Quaternary) N/A~75.0 - 80.0N/AN/A
C2-OCH₃ (Methoxy) ~3.25 (s, 3H)~50.0C2 (Critical Proof) Fragment: 150.0583 m/z
-SO₂NH₂ ~6.5 - 7.0 (br s, 2H)N/AN/AIR: 1320 & 1150 cm⁻¹ [3]

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes an internal control to verify that the instrument is measuring the molecule accurately, rather than an artifact of the method.

Protocol 1: LC-HRMS Intact Mass Verification (Soft Ionization)

Causality: High declustering potentials (DP) will cleave the C2-methoxy bond. We must use a "soft" tune to preserve the [M+H]⁺ ion.

  • System Preparation: Utilize a Q-TOF LC-HRMS system equipped with an ESI source. Prepare a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Self-Validation (Control Injection): Inject a 1 µg/mL standard of methanesulfonamide. Adjust the Capillary Voltage (typically 3.0–3.5 kV) and lower the Declustering Potential (DP) to 20–30 V until the methanesulfonamide [M+H]⁺ peak is the absolute base peak with zero fragmentation. This validates the "soft" state of the source.

  • Sample Preparation: Dissolve 1 mg of synthesized 2-Methoxy-2-methylbutane-1-sulfonamide in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A.

  • Acquisition: Inject 2 µL. Run a rapid gradient (5% B to 95% B over 5 minutes).

  • Data Analysis: Extract the exact mass chromatogram for m/z 182.0845 (± 5 ppm). If the peak at m/z 150.0583 (loss of CH₃OH) exceeds 10% relative abundance, iteratively lower the DP by 5 V and re-inject until the intact parent ion dominates.

Protocol 2: 2D NMR (HMBC) Connectivity Mapping

Causality: 1D ¹H NMR cannot prove the methoxy group is attached to the molecule. HMBC (Heteronuclear Multiple Bond Correlation) detects couplings across 2-3 bonds, allowing us to "see" the connection between the methoxy protons and the invisible C2 quaternary carbon.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. (DMSO is chosen to slow the exchange of the -SO₂NH₂ protons, allowing them to be observed) [2].

  • Self-Validation (DEPT-135): Before running the lengthy HMBC, acquire a 1D ¹³C DEPT-135 spectrum. Validation Check: The signal at ~75-80 ppm (C2) must completely disappear, while the C1/C3 (CH₂) signals point down, and the methoxy/methyl (CH₃) signals point up. This confirms the exact chemical shift of the quaternary carbon.

  • HMBC Acquisition: Set up a ¹H-¹³C HMBC experiment optimized for long-range coupling constants (

    
     = 8 Hz). Run for a minimum of 4 scans per increment (approx. 2 hours) to ensure adequate signal-to-noise for the quaternary carbon.
    
  • Data Interpretation: Locate the methoxy proton singlet at ~3.25 ppm on the F2 (¹H) axis. Trace vertically to find the cross-peak at ~75-80 ppm on the F1 (¹³C) axis. The presence of this specific cross-peak is the definitive structural proof of 2-Methoxy-2-methylbutane-1-sulfonamide.

Workflow Visualization

The following decision tree illustrates the logical relationships and causality required to verify sterically hindered aliphatic sulfonamides without falling victim to analytical artifacts.

G Start Synthesis Product: 2-Methoxy-2-methylbutane- 1-sulfonamide LCMS LC-HRMS (ESI+) Soft Ionization Profile Start->LCMS Decision Is [M+H]+ Intact? (Check for -32 Da loss) LCMS->Decision NMR 2D NMR (HMBC/HSQC) Map Quaternary C2 Decision->NMR Yes (Intact) Fail Optimize Ionization / Check Degradation Decision->Fail No (Fragmented) FTIR FT-IR Spectroscopy Confirm -SO2NH2 NMR->FTIR Pass Structural Integrity Verified FTIR->Pass

Caption: Workflow for structural verification of sterically hindered aliphatic sulfonamides.

References

  • Langella, E., Esposito, D., Monti, S. M., Supuran, C. T., De Simone, G., & Alterio, V. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Biology, 12(2), 281.[Link]

  • Noor, T., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.[Link]

  • Kırkan, S., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Bingol University.[Link]

Safety & Regulatory Compliance

Safety

2-Methoxy-2-methylbutane-1-sulfonamide proper disposal procedures

This guide outlines the proper disposal procedures for 2-Methoxy-2-methylbutane-1-sulfonamide . Status: Research Chemical / Pharmaceutical Intermediate Primary Waste Stream: Non-Halogenated Organic Waste Critical Hazard:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2-Methoxy-2-methylbutane-1-sulfonamide .

Status: Research Chemical / Pharmaceutical Intermediate Primary Waste Stream: Non-Halogenated Organic Waste Critical Hazard: Combustible; Potential Peroxide Former (Ether moiety); Toxic Gas Release (SOₓ/NOₓ) upon combustion.[1]

Chemical Hazard Profiling & Assessment

Before initiating disposal, you must characterize the specific risks associated with this molecule.[1] As a specialized intermediate, specific Safety Data Sheet (SDS) data may be sparse.[1] The following profile is derived from Structure-Activity Relationships (SAR) based on its functional groups: the tert-amyl ether tail and the primary sulfonamide head.[1][2]

PropertyPredicted CharacteristicOperational Implication
Chemical Structure Ether linkage (

) + Sulfonamide (

)
Dual hazard: Flammability (ether) and Toxicity (sulfonamide).[1][2]
Physical State Likely Viscous Liquid or Low-Melting SolidDetermines container type (Carboy vs. Wide-mouth Drum).[1][2]
Flammability Combustible (Flash Point predicted >60°C due to sulfonamide weight)DO NOT process near open flames or sparks.[1]
Reactivity Peroxide Former (Class B suspect)The 2-methoxy-2-methyl group resembles TAME (tert-amyl methyl ether).[1][2] Check for peroxides if stored >12 months.[1]
Combustion Byproducts Sulfur Oxides (

), Nitrogen Oxides (

)
Incineration Only. Must be destroyed in a facility with scrubbers.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Verification
  • Peroxide Test: If the container has been opened and stored for more than 12 months, test for organic peroxides using quantofix strips.[1]

    • Result < 10 ppm: Proceed to Phase 2.

    • Result > 10 ppm: Contact your EHS officer immediately.[1] Do not manipulate or concentrate the waste; stabilization with a reducing agent (e.g., ferrous sulfate) may be required.[1]

  • Segregation: Ensure the waste is NOT mixed with:

    • Oxidizing agents (Nitric acid, Peroxides).[1]

    • Halogenated solvents (DCM, Chloroform) – keep separate to reduce disposal costs unless already mixed.[1]

Phase 2: Collection & Packaging

Scenario A: Pure Chemical or Concentrated Solution (>10%) [1][2]

  • Container: High-Density Polyethylene (HDPE) or Glass bottle with a non-vented cap.

  • Solvent Compatibility: If dissolving is necessary for transfer, use a non-halogenated solvent like Methanol or Ethyl Acetate.[1]

  • Headspace: Leave 10-15% headspace to allow for thermal expansion.[2]

Scenario B: Trace Contaminated Solids (Gloves, Weigh Boats) [1][2]

  • Container: Clear polyethylene bag (minimum 4 mil thickness) placed inside a solid waste drum.[1]

  • Procedure: Double-bag all contaminated solid waste. Tie securely.

Phase 3: Labeling & Documentation

Standardized labeling is critical for the safety of downstream waste handlers.[1]

  • Chemical Name: Write out fully: 2-Methoxy-2-methylbutane-1-sulfonamide.

  • Constituents: If in solution, list the solvent and approximate % (e.g., Solution in Methanol, 5%).

  • Hazard Checkboxes:

  • EPA/RCRA Waste Code (US Only):

    • Likely D001 (Ignitable) if liquid with FP < 60°C.[1]

    • Default to Non-Regulated Chemical Waste if solid, but treat as hazardous due to aquatic toxicity.[1]

Phase 4: Final Disposal Path
  • Method: High-Temperature Incineration.[1][2]

  • Rationale: The sulfonamide bond requires high temperatures to break down effectively.[1] The facility must be equipped with wet scrubbers to capture the resulting sulfur dioxide (

    
    ).
    
  • Prohibited:

    • NO Drain Disposal: Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in aquatic microbiomes.[1]

    • NO Evaporation: Do not leave bottles open in fume hoods to evaporate solvents.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling this specific compound, ensuring no critical safety checks (like peroxide testing) are missed.

DisposalWorkflow Start Waste: 2-Methoxy-2-methylbutane-1-sulfonamide CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Debris CheckState->Solid CheckAge Stored > 12 Months? Liquid->CheckAge ContainerS Container: Double Bag in Solid Waste Drum Solid->ContainerS TestPeroxide Test for Peroxides CheckAge->TestPeroxide Yes Segregate Segregate: Non-Halogenated Organic CheckAge->Segregate No PeroxidePos > 10 ppm? TestPeroxide->PeroxidePos Stabilize CONTACT EHS Stabilize (Reductant) PeroxidePos->Stabilize Yes PeroxidePos->Segregate No Stabilize->Segregate After Treatment ContainerL Container: HDPE Carboy (Leave Headspace) Segregate->ContainerL Label Label: 'Contains Sulfonamides' Code: D001 (if flammable) ContainerL->Label ContainerS->Label Final Final Disposal: Incineration w/ Scrubber Label->Final

Figure 1: Operational decision tree for the safe disposal of ether-sulfonamide derivatives.

Emergency Procedures

IncidentImmediate ActionMitigation Material
Spill (Liquid) Evacuate area. Eliminate ignition sources.[1][3][4]Absorb with vermiculite or activated charcoal pads.[1] Do not use paper towels (fire hazard).[1]
Spill (Solid) Dampen slightly with water to prevent dust, then sweep.[1]Scoop into a dedicated waste jar.[1] Avoid dust generation.[1]
Skin Contact Wash with soap and water for 15 min.[1]Sulfonamides can cause sensitization; seek medical review if rash appears.[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Sulfonamide Class Safety.[1] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification.[1] Available at: [Link][1][2]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals - Peroxides and Ether Storage.[1] National Academies Press.[1] Available at: [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.